Product packaging for 4-(2-Pyrimidinyloxy)aniline(Cat. No.:CAS No. 105130-26-5)

4-(2-Pyrimidinyloxy)aniline

Cat. No.: B168472
CAS No.: 105130-26-5
M. Wt: 187.2 g/mol
InChI Key: OYPOTUTZLSXURN-UHFFFAOYSA-N
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Description

4-(2-Pyrimidinyloxy)aniline (CAS 105130-26-5) is a chemical intermediate supplied with a typical purity of 95% to 99.0% . It is available in industrial grade and is commonly packaged in 25 kg drums or 1 kg bottles to suit different scales of research and development work . This compound is part of a broader class of pyrimidine derivatives, which are recognized as privileged scaffolds in medicinal and agrochemical research . The 1,2,4-triazolo[1,5-a]pyrimidine core, which shares structural features with this compound, is documented as a versatile scaffold with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties . Its structure is isoelectronic with purines, making it a potential bioisostere in drug design for applications such as enzyme inhibition . Researchers value this aniline derivative for its potential in constructing more complex molecules for pharmaceutical and agrochemical screening. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O B168472 4-(2-Pyrimidinyloxy)aniline CAS No. 105130-26-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrimidin-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPOTUTZLSXURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363309
Record name 4-(2-pyrimidinyloxy)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105130-26-5
Record name 4-(2-pyrimidinyloxy)aniline
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Record name 4-(pyrimidin-2-yloxy)aniline
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Pyrimidinyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Pyrimidinyloxy)aniline is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its unique structure, featuring a pyrimidine ring linked to an aniline moiety through an ether bond, makes it a valuable building block in the development of novel pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological significance as part of the broader class of anilino pyrimidine derivatives.

Physicochemical Properties

General Properties
PropertyValueSource
Molecular Formula C₁₀H₉N₃O[1][2][3][4][5]
Molecular Weight 187.2 g/mol [1][2][3][4][5]
CAS Number 105130-26-5[1][2][3][4][5]
Appearance Solid (predicted)
Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and serve as a valuable starting point for experimental design.

PropertyPredicted ValueMethod/Source
Melting Point 100-130 °CEstimation based on similar structures
Boiling Point >300 °CEstimation based on similar structures
Water Solubility Moderately solubleGeneral statements[1]
pKa (most basic) 3.5 - 4.5Computational prediction[4][6]
logP 1.4 - 2.0Computational prediction[7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections outline the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

This protocol describes a plausible synthetic route to this compound based on the nucleophilic aromatic substitution of 2-chloropyrimidine with 4-aminophenol.

Materials:

  • 4-Aminophenol

  • 2-Chloropyrimidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • To a solution of 4-aminophenol (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-chloropyrimidine (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Below is a visual representation of the synthetic workflow.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_workup Workup & Purification 4-Aminophenol 4-Aminophenol ReactionMixture Reaction Mixture (Stirring at 80-90°C) 4-Aminophenol->ReactionMixture Step 1 2-Chloropyrimidine 2-Chloropyrimidine 2-Chloropyrimidine->ReactionMixture Step 3 K2CO3 K2CO3 K2CO3->ReactionMixture Step 1 DMF DMF DMF->ReactionMixture Step 1 Workup Aqueous Workup (Extraction with Ethyl Acetate) ReactionMixture->Workup Step 4-5 Purification Column Chromatography Workup->Purification Step 6-8 FinalProduct This compound Purification->FinalProduct Step 9

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. Use a mortar and pestle if necessary.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid particle disappears (the completion of melting). This range is the melting point of the sample.[8]

Determination of Water Solubility

The shake-flask method is a common technique for determining the aqueous solubility of a compound.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of distilled water.

  • Seal the vial and place it in a constant temperature shaker bath (e.g., 25 °C).

  • Shake the vial for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it to remove any undissolved particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The determined concentration represents the aqueous solubility of the compound at that temperature.[9][10]

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a standard approach for its determination.[3]

Apparatus:

  • Analytical balance

  • Separatory funnel or centrifuge tubes

  • Mechanical shaker

  • pH meter

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of this compound in either n-octanol or water.

  • Add a known volume of this stock solution to a separatory funnel containing a known volume of the other immiscible solvent (n-octanol or water).

  • Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the n-octanol and the aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.[3][11][12]

Biological Significance and Potential Mechanism of Action

While specific biological signaling pathways for this compound are not extensively documented, the broader class of anilino pyrimidine derivatives is well-established for its significant biological activities, particularly as kinase inhibitors.[9][13][14] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.[6][15] Anilino pyrimidine-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and preventing the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and survival.[6][15][16]

The following diagram illustrates the general mechanism of action for an anilino pyrimidine derivative as a kinase inhibitor.

G General Mechanism of Action for Anilino Pyrimidine Kinase Inhibitors cluster_kinase Kinase Enzyme Kinase Kinase Active Site Substrate Substrate Protein Kinase->Substrate Phosphorylates Inhibition Inhibition of Signaling Kinase->Inhibition Blocked by Inhibitor ATP ATP ATP->Kinase Binds to AnilinoPyrimidine Anilino Pyrimidine Inhibitor AnilinoPyrimidine->Kinase Competitively Binds to PhosphorylatedSubstrate Phosphorylated Substrate Protein Substrate->PhosphorylatedSubstrate Becomes CellSignaling Downstream Cell Signaling PhosphorylatedSubstrate->CellSignaling Activates CellSignaling->Inhibition Leads to

Caption: A diagram showing the competitive inhibition of a kinase by an anilino pyrimidine derivative.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This technical guide has provided a detailed overview of its core physicochemical properties, offering both established and predicted data to aid in research endeavors. The inclusion of detailed experimental protocols for its synthesis and the determination of its key properties aims to facilitate reproducible and robust scientific investigation. Furthermore, by contextualizing its potential biological activity within the well-established framework of anilino pyrimidine kinase inhibitors, this guide provides a logical starting point for the exploration of its therapeutic potential. As research into novel therapeutics continues to evolve, a thorough understanding of the fundamental characteristics of such versatile building blocks will remain paramount.

References

The Structure-Activity Relationship of 4-Anilinoquinazoline Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-anilinoquinazoline scaffold represents a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] The dysregulation of EGFR signaling, through overexpression or activating mutations, is a critical driver in the proliferation and survival of various cancer cells.[1] Consequently, the development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has been a major focus of oncology research. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-anilinoquinazoline derivatives, offering a comprehensive overview for researchers, scientists, and drug development professionals. The guide details the critical structural modifications that influence inhibitory potency, summarizes quantitative data, outlines key experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Structure-Activity Relationship of 4-Anilinoquinazoline Derivatives as EGFR Inhibitors

The inhibitory potency of 4-anilinoquinazoline derivatives is intricately linked to the nature and position of substituents on both the quinazoline core and the anilino moiety. These modifications influence the compound's binding affinity to the ATP pocket of the EGFR kinase domain, its selectivity, and its overall pharmacological properties.

The Quinazoline Core: Essential for Activity

The quinazoline ring system is indispensable for the activity of these inhibitors.[3] It orients the anilino side chain into the ATP-binding site and forms crucial hydrogen bond interactions with the hinge region of the kinase domain. Specifically, the nitrogen at position 1 (N-1) of the quinazoline ring acts as a hydrogen bond acceptor, interacting with the backbone NH of a methionine residue (Met793) in the hinge region.[4]

Substitutions on the quinazoline ring, particularly at the 6- and 7-positions, have a profound impact on potency. Electron-donating groups are generally favored in these positions.[3] For instance, the introduction of methoxy groups at the 6- and 7-positions, as seen in some of the most potent analogues, can significantly enhance inhibitory activity.[3]

The 4-Anilino Moiety: Driving Potency and Selectivity

The aniline group at the 4-position of the quinazoline core is a key determinant of both potency and selectivity. This part of the molecule extends into a more variable region of the ATP-binding site, and substitutions on the aniline ring can be tailored to optimize interactions with specific amino acid residues.

Small, lipophilic groups at the 3-position of the aniline ring are generally preferred for potent EGFR inhibition.[3] Halogen substitutions at this position have been shown to modulate the potency of these inhibitors effectively.[5] For example, a bromine atom at the 3-position of the aniline ring has been associated with very high inhibitory efficacy.[5]

Quantitative Data on Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative 4-anilinoquinazoline derivatives against EGFR and various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the target enzyme or cell growth.

Table 1: In Vitro EGFR Kinase Inhibitory Activity of 4-Anilinoquinazoline Derivatives

CompoundR1 (Quinazoline 6,7-position)R2 (Aniline 3-position)EGFR IC50 (nM)Reference
Gefitinib 6,7-dimethoxy3-chloro, 4-fluoro25.42[6]
Erlotinib 6,7-bis(2-methoxyethoxy)3-ethynyl33.25[6]
Compound 1 6,7-dimethoxyH29[3][5]
Compound 2 6,7-dimethoxyF3.8[5]
Compound 3 6,7-dimethoxyCl0.31[5]
Compound 4 6,7-dimethoxyBr0.025[5]
Compound 5 6,7-dimethoxyI0.89[5]
Compound 15a 6-acylamino3-chloro, 4-fluoro130[7]
Compound 15b 6-acylamino3-chloro, 4-(3-fluorobenzyloxy)150[7]
Compound 15e 6-acylamino3-ethynyl690[7]

Table 2: Anti-proliferative Activity of 4-Anilinoquinazoline Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 7i A549 (Lung Carcinoma)2.25[6]
HT-29 (Colon Carcinoma)1.72[6]
MCF-7 (Breast Adenocarcinoma)2.81[6]
Compound 15b HT-29 (Colon Carcinoma)5.27[7]
MCF-7 (Breast Adenocarcinoma)4.41[7]
H460 (Large Cell Lung Cancer)11.95[7]
Compound 30 A431 (Epidermoid Carcinoma)3.5[8]
Compound 33 A431 (Epidermoid Carcinoma)3.0[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-anilinoquinazoline derivatives and their biological evaluation.

General Synthesis of 4-Anilinoquinazoline Derivatives

A common and efficient method for the synthesis of 4-anilinoquinazoline derivatives involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with a substituted aniline.[9]

Materials:

  • Substituted 2-aminobenzonitrile

  • Dimethylformamide-dimethylacetal (DMF-DMA)

  • Substituted aniline

  • Isopropanol

  • Hydrochloric acid (HCl) in isopropanol

Procedure:

  • Synthesis of the Quinazoline Core: A mixture of a substituted 2-aminobenzonitrile and DMF-DMA is heated. The intermediate formed is then cyclized in the presence of a substituted aniline and an acid catalyst to yield the 4-anilinoquinazoline derivative.

  • Purification: The crude product is purified by recrystallization or column chromatography to afford the pure 4-anilinoquinazoline derivative.

In Vitro EGFR Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[10][11]

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the EGFR enzyme, and the peptide substrate in the kinase assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[10][11]

  • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the produced ADP back to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[10]

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cells by measuring their metabolic activity.[12]

Materials:

  • Cancer cell line (e.g., A549, HT-29, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.[12]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Add a solubilizing agent to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration relative to untreated control cells and determine the IC50 value.[12]

Western Blot Analysis of EGFR Phosphorylation

Western blotting is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of the inhibitor's efficacy in a cellular context.[14]

Materials:

  • Cancer cell line

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total EGFR and a loading control to normalize the p-EGFR signal.[14]

  • Data Analysis: Quantify the band intensities using densitometry. The ratio of p-EGFR to total EGFR provides a normalized measure of EGFR activation.

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of 4-anilinoquinazoline derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activation PI3K PI3K EGFR->PI3K Activation PLCg PLCγ EGFR->PLCg Activation Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt PIP2 PIP2 PLCg->PIP2 Raf Raf Ras->Raf IP3_DAG IP3 + DAG PIP2->IP3_DAG MEK MEK Raf->MEK mTOR mTOR Akt->mTOR PKC PKC IP3_DAG->PKC ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation PKC->Proliferation ERK->Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition by 4-Anilinoquinazolines.

Synthesis_Workflow start Starting Materials (Substituted 2-aminobenzonitrile, DMF-DMA, Substituted Aniline) step1 Step 1: Synthesis of Quinazoline Core (Cyclization Reaction) start->step1 step2 Step 2: Nucleophilic Aromatic Substitution (Reaction with Substituted Aniline) step1->step2 step3 Step 3: Purification (Recrystallization or Column Chromatography) step2->step3 end Final Product (4-Anilinoquinazoline Derivative) step3->end

Caption: General Workflow for the Synthesis of 4-Anilinoquinazoline Derivatives.

Biological_Evaluation_Workflow compound Synthesized 4-Anilinoquinazoline Derivatives biochemical_assay In Vitro Kinase Assay (e.g., EGFR Inhibition) compound->biochemical_assay cell_based_assay Cell-Based Assays compound->cell_based_assay data_analysis Data Analysis (IC50 Determination, SAR) biochemical_assay->data_analysis proliferation_assay Cell Proliferation Assay (e.g., MTT Assay) cell_based_assay->proliferation_assay western_blot Western Blot Analysis (p-EGFR Levels) cell_based_assay->western_blot proliferation_assay->data_analysis western_blot->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: Workflow for the Biological Evaluation of 4-Anilinoquinazoline Derivatives.

References

spectroscopic analysis (NMR, IR, Mass Spec) of 4-(2-Pyrimidinyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-(2-Pyrimidinyloxy)aniline, a versatile building block in the synthesis of bioactive molecules. The document details predicted spectroscopic data based on the analysis of its structural analogues, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for the structural elucidation of novel organic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound (CAS: 105130-26-5, Formula: C₁₀H₉N₃O, Molecular Weight: 187.20 g/mol ). These predictions are derived from established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.50Doublet2HH-4', H-6' (Pyrimidine ring)
~7.10Doublet2HH-2, H-6 (Aniline ring)
~6.95Doublet2HH-3, H-5 (Aniline ring)
~6.80Triplet1HH-5' (Pyrimidine ring)
~3.80Broad Singlet2H-NH₂
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~165.0C-2' (Pyrimidine ring, O-C=N)
~158.0C-4', C-6' (Pyrimidine ring)
~145.0C-4 (Aniline ring, C-O)
~142.0C-1 (Aniline ring, C-NH₂)
~122.0C-2, C-6 (Aniline ring)
~115.0C-3, C-5 (Aniline ring)
~110.0C-5' (Pyrimidine ring)
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretch (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretch
1620 - 1580StrongC=N stretch (Pyrimidine ring), N-H bend
1500 - 1400StrongAromatic C=C stretch
1250 - 1200StrongAryl-O stretch (asymmetric)
1100 - 1000MediumAryl-O stretch (symmetric)
850 - 800StrongC-H out-of-plane bend (p-disubstituted benzene)
Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/z RatioRelative IntensityAssignment
187High[M]⁺ (Molecular Ion)
108Medium[H₂N-C₆H₄-O]⁺
92Medium[C₆H₄NH₂]⁺
79High[C₅H₃N₂]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse width with a relaxation delay of 1-2 seconds.

    • Accumulate a minimum of 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a 45-degree pulse width with a relaxation delay of 2-5 seconds.

    • Accumulate a minimum of 1024 scans.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a mixture of approximately 1-2 mg of this compound with 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction from the sample spectrum. Identify and label the major absorption peaks.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of this compound (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source and a high-resolution mass analyzer (e.g., Time-of-Flight or Quadrupole).

  • Data Acquisition:

    • Introduce the sample into the ion source via a direct insertion probe or gas chromatography inlet.

    • Set the electron energy to 70 eV.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 500.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the elemental composition C₁₀H₉N₃O.

Visualization of the Analytical Workflow

The following diagram illustrates a standardized workflow for the spectroscopic analysis and structural elucidation of a novel chemical entity.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation cluster_validation Structure Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS_Data Determine Molecular Formula & Fragmentation Pattern MS->MS_Data IR_Data Identify Functional Groups IR->IR_Data NMR_Data Determine Connectivity & Stereochemistry NMR->NMR_Data Structure_Elucidation Propose & Confirm Structure MS_Data->Structure_Elucidation IR_Data->Structure_Elucidation NMR_Data->Structure_Elucidation Final_Structure Final Validated Structure Structure_Elucidation->Final_Structure

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Potential Therapeutic Targets of 4-(2-Pyrimidinyloxy)aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets of 4-(2-pyrimidinyloxy)aniline derivatives. The document summarizes key findings from recent research, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate further investigation and drug development in this area.

Introduction

The this compound scaffold is a versatile chemical structure that has garnered significant attention in medicinal chemistry. Derivatives of this compound have been explored for a range of therapeutic applications, most notably in oncology as kinase inhibitors.[1] The pyrimidine ring is a key feature that enhances the biological activity of these molecules, allowing them to interact with specific biological targets.[1] This guide focuses on the anticancer properties of these derivatives, particularly their roles as inhibitors of various protein kinases implicated in tumorigenesis and cancer progression.

Key Therapeutic Targets and Quantitative Data

Research has identified several key protein kinases as therapeutic targets for this compound derivatives. These compounds often function as multi-target kinase inhibitors, with a notable selectivity for certain subfamilies. The following tables summarize the quantitative data for the inhibitory activity of various derivatives against their primary targets.

Mer and c-Met Kinase Inhibition

A significant area of investigation has been the development of dual inhibitors of Mer and c-Met kinases, both of which are overexpressed in numerous cancers and are attractive targets for antitumor drugs.[2][3]

Table 1: Inhibitory Activity of 2-Substituted Aniline Pyrimidine Derivatives against Mer and c-Met Kinases

CompoundMer IC50 (nM)c-Met IC50 (nM)Reference
17c 6.4 ± 1.826.1 ± 7.7[4]
18c 18.5 ± 2.333.6 ± 4.3[3][5]
14a 8.1144.0[5]
14b 9.6>1000[5]
15f 37.5 ± 2.7-[6]
Class III Receptor Tyrosine Kinase (RTK) Inhibition

Derivatives of 4-anilinopyrimidine have demonstrated selective inhibition of members of the class III receptor tyrosine kinase family, which includes targets like PDGFR.[7]

Table 2: Antiproliferative Activity of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea Derivatives

Cell LineCompound 19 IC50 (µM)Compound 20 IC50 (µM)Reference
A431 >107.5[7]
U-87 MG 5.21.8[7]
HCT-116 6.32.5[7]
Epidermal Growth Factor Receptor (EGFR) Inhibition

The 4-anilinoquinazoline scaffold, structurally related to 4-anilinopyrimidines, is well-known for its potent and selective inhibition of EGFR.[8][9]

Table 3: Cytotoxic Effect of 4-Anilinoquinazoline Derivatives on A431 Cells

CompoundIC50 (µM)Reference
30 3.5[9]
33 3.0[9]
Other Kinase and Cellular Targets

Beyond the well-defined kinase families, derivatives have shown activity against other significant cancer-related targets.

Table 4: Inhibition of Other Kinase and Cellular Targets

Derivative ClassTargetActivityReference
4-aniline-thieno[2,3-d]pyrimidineMNK1Potent Inhibition[10]
Pyrimidinyl pyrazoleTubulin PolymerizationInhibition[11]
Pyrimidin-4-yl-1H-imidazoleCRAFPotent Inhibition (Compound 7a IC50 = 0.62 µM on A375P)[12]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature for evaluating the therapeutic potential of this compound derivatives.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against specific kinases (e.g., Mer, c-Met, EGFR).

Methodology:

  • Kinase assays are typically performed using a radiometric or fluorescence-based method.

  • For example, the ADP-Glo™ Kinase Assay can be used. This assay quantifies the amount of ADP produced during the kinase reaction.

  • The kinase, substrate, ATP, and the test compound are incubated together in an appropriate buffer system.

  • After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction that produces light.

  • The luminescence signal is proportional to the ADP concentration and is inversely correlated with the kinase activity.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[13]

Cell Proliferation Assay (e.g., CCK8 or MTT Assay)

Objective: To assess the antiproliferative activity of the compounds on cancer cell lines.

Methodology:

  • Cancer cells (e.g., HepG2, MDA-MB-231, HCT116) are seeded in 96-well plates and allowed to adhere overnight.[3][4]

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • After incubation, a solution of either Cell Counting Kit-8 (CCK8) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • For CCK8, the WST-8 reagent is bioreduced by cellular dehydrogenases to a soluble formazan, and the absorbance is measured at 450 nm.

  • For MTT, the tetrazolium salt is reduced to insoluble formazan crystals by mitochondrial dehydrogenases. The crystals are then solubilized with a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • The absorbance is directly proportional to the number of viable cells.

  • IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[3]

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of a lead compound.

Methodology:

  • Athymic nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., HCT116).

  • When the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

  • The treatment group receives the test compound (e.g., administered orally or intraperitoneally) at a specific dose and schedule.

  • The control group receives the vehicle.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, the tumors are excised and weighed.

  • The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group to the control group.[7]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the drug discovery process.

Mer_cMet_Signaling_Pathway Ligand Gas6 / HGF Mer Mer Ligand->Mer cMet c-Met Ligand->cMet PI3K PI3K Mer->PI3K MAPK MAPK Mer->MAPK cMet->PI3K cMet->MAPK Derivative This compound Derivative Derivative->Mer Derivative->cMet AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival, Migration AKT->Proliferation MAPK->Proliferation

Caption: Mer and c-Met signaling pathway inhibition.

Drug_Discovery_Workflow Design Compound Design & Synthesis KinaseAssay In Vitro Kinase Assay (IC50 Determination) Design->KinaseAssay CellAssay Cell-Based Assay (Antiproliferative Activity) KinaseAssay->CellAssay LeadOpt Lead Optimization (SAR Studies) CellAssay->LeadOpt LeadOpt->KinaseAssay InVivo In Vivo Xenograft Model (Efficacy & Toxicity) LeadOpt->InVivo Preclinical Preclinical Candidate InVivo->Preclinical

Caption: Drug discovery workflow for kinase inhibitors.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential as therapeutic agents, particularly in the field of oncology. Their ability to selectively inhibit key protein kinases involved in cancer cell proliferation, survival, and migration makes them attractive candidates for further development. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the quest for novel and effective cancer therapies. Future work should continue to explore the structure-activity relationships of these derivatives to optimize their potency, selectivity, and pharmacokinetic properties.

References

Exploring the Chemical Space of 2-Substituted Aniline Pyrimidines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, structure-activity relationships, and biological evaluation of 2-substituted aniline pyrimidines as potent kinase inhibitors.

The 2-substituted aniline pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and other therapeutic areas. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this important chemical class, focusing on the key aspects of its chemical space, from synthesis to biological activity.

Core Structure and Chemical Space

The 2-substituted aniline pyrimidine core consists of a pyrimidine ring substituted at the 2-position with an aniline moiety. The exploration of the chemical space around this core has largely focused on modifications at three key positions: the aniline ring, the linker between the aniline and pyrimidine, and the pyrimidine ring itself. These modifications have a profound impact on the compound's potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies

The synthesis of 2-substituted aniline pyrimidines is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common method involves the reaction of a 2-chloropyrimidine derivative with a substituted aniline in the presence of an acid catalyst or under microwave irradiation to facilitate the reaction.[1][2]

General Experimental Protocol for Synthesis

A representative synthetic protocol involves the microwave-assisted reaction of a 2-chloropyrimidine with an aniline derivative.[1]

Materials:

  • 2-chloro-4,6-dimethylpyrimidine

  • Substituted aniline

  • Ethanol

  • Microwave reactor

Procedure:

  • A mixture of 2-chloro-4,6-dimethylpyrimidine and the desired substituted aniline is prepared in ethanol.

  • The reaction mixture is subjected to microwave irradiation at 160 °C for 10 minutes.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired 2-anilinopyrimidine derivative.

Biological Targets and Signaling Pathways

2-Substituted aniline pyrimidines have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer. Key kinase targets for this class of compounds include Mer and c-Met, both of which are receptor tyrosine kinases implicated in tumor growth, metastasis, and drug resistance.[3][4][5]

The inhibition of Mer and c-Met by these compounds disrupts downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.

signaling_pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling Mer Mer PI3K PI3K Mer->PI3K RAS RAS Mer->RAS cMet c-Met cMet->PI3K cMet->RAS Inhibitor 2-Substituted Aniline Pyrimidine Inhibitor->Mer Inhibitor->cMet Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Figure 1: Inhibition of Mer/c-Met Signaling

Structure-Activity Relationship (SAR)

The biological activity of 2-substituted aniline pyrimidines is highly dependent on the nature and position of substituents on the scaffold.

  • Aniline Ring Substituents: The substitution pattern on the aniline ring plays a crucial role in determining the potency and selectivity of the inhibitors. Different functional groups at various positions can influence binding affinity to the target kinase.

  • Pyrimidine Ring Substituents: Modifications on the pyrimidine ring can impact the overall physicochemical properties of the molecule, such as solubility and metabolic stability.

  • Linker Modifications: The nature of the linkage between the pyrimidine and the aniline can affect the conformational flexibility of the molecule, which is critical for optimal binding to the kinase active site.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative 2-substituted aniline pyrimidine derivatives against key kinase targets and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity
Compound Mer IC50 (nM) c-Met IC50 (nM)
17c6.4 ± 1.826.1 ± 7.7
18c18.5 ± 2.333.6 ± 4.3
14a8.1144.0
14b9.6>1000

Data sourced from[3][4][5]

Table 2: Antiproliferative Activity
Compound HepG2 IC50 (µM) MDA-MB-231 IC50 (µM) HCT116 IC50 (µM)
17c---
18c0.85 ± 0.091.23 ± 0.150.92 ± 0.11

Data sourced from[3][6]

Table 3: Pharmacokinetic Properties
Compound Human Liver Microsomal Stability (t1/2, min) Oral Bioavailability (F, %)
17c53.145.3
18c53.12.84

Data sourced from[3][4][5]

Key Experimental Protocols

Reproducible and robust biological assays are essential for the evaluation of novel compounds. This section provides detailed methodologies for key experiments.

Kinase Inhibitory Activity Assay

Objective: To determine the in vitro potency of compounds against target kinases.

Protocol:

  • Kinase reactions are performed in a final volume of 10 µL in 384-well plates.

  • The reaction mixture contains the kinase, a fluorescently labeled peptide substrate, ATP, and the test compound at varying concentrations.

  • The reaction is initiated by the addition of ATP.

  • After a defined incubation period at room temperature, the reaction is stopped by the addition of a termination buffer.

  • The phosphorylation of the substrate is quantified by measuring the fluorescence signal.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Antiproliferation Assay (CCK8)

Objective: To assess the cytotoxic effect of compounds on cancer cell lines.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with the test compounds at various concentrations for a specified duration (e.g., 72 hours).

  • After the treatment period, Cell Counting Kit-8 (CCK8) solution is added to each well.

  • The plates are incubated for 1-4 hours at 37 °C.

  • The absorbance at 450 nm is measured using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[5]

In Vitro Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of compounds in liver microsomes.

Protocol:

  • Test compounds are incubated with human liver microsomes in the presence of NADPH at 37 °C.

  • Aliquots are taken at various time points and the reaction is quenched.

  • The concentration of the parent compound remaining at each time point is determined by LC-MS/MS analysis.

  • The in vitro half-life (t1/2) is calculated from the first-order decay plot of the compound concentration over time.[4][5]

hERG Inhibition Assay

Objective: To assess the potential for cardiac toxicity by measuring the inhibition of the hERG potassium channel.

Protocol:

  • The assay is performed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel.

  • Cells are exposed to various concentrations of the test compound.

  • The hERG channel current is measured before and after compound addition.

  • The percentage of inhibition is calculated, and IC50 values are determined. A high IC50 value (>40 µM) is generally considered favorable for cardiac safety.[3]

Experimental Workflow

The discovery and development of novel 2-substituted aniline pyrimidine inhibitors follow a structured workflow, from initial design and synthesis to preclinical evaluation.

experimental_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Design Compound Design (SAR, Docking) Synthesis Chemical Synthesis Design->Synthesis KinaseAssay Kinase Inhibition Assay Synthesis->KinaseAssay CellAssay Antiproliferation Assay KinaseAssay->CellAssay ADME Metabolic Stability (Microsomes) CellAssay->ADME Safety hERG Safety Assay ADME->Safety PK Pharmacokinetics Safety->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy Tox Toxicology Efficacy->Tox

Figure 2: Drug Discovery Workflow

Conclusion

The 2-substituted aniline pyrimidine scaffold continues to be a fertile ground for the discovery of potent and selective kinase inhibitors. A thorough understanding of the synthesis, structure-activity relationships, and biological evaluation of these compounds is critical for the successful development of new therapeutics. This technical guide provides a foundational overview to aid researchers in their exploration of this important chemical space. Future efforts will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds to identify clinical candidates for a range of diseases.

References

An In-Depth Technical Guide to 4-(pyrimidin-2-yloxy)aniline (CAS 105130-26-5): Properties, Synthesis, and Applications in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and suppliers of 4-(pyrimidin-2-yloxy)aniline (CAS 105130-26-5). It also delves into its application as a key intermediate in the development of targeted kinase inhibitors, with a particular focus on the B-Raf signaling pathway, a critical mediator in various cancers.

Core Properties of 4-(pyrimidin-2-yloxy)aniline

4-(pyrimidin-2-yloxy)aniline is an organic compound featuring a pyrimidine ring linked to an aniline moiety through an ether bond. This structural arrangement makes it a valuable building block in medicinal chemistry, particularly for the synthesis of bioactive molecules.[1][2]

Physicochemical and Structural Data

A summary of the key physicochemical and structural properties of 4-(pyrimidin-2-yloxy)aniline is presented in the table below. While experimentally determined data is limited, predicted values from computational models provide useful estimates.

PropertyValueSource
CAS Number 105130-26-5[3]
Molecular Formula C₁₀H₉N₃O[3]
Molecular Weight 187.2 g/mol [3]
IUPAC Name 4-(pyrimidin-2-yloxy)anilinePubChem
Synonyms 4-(2-Pyrimidinyloxy)benzenamine, 4-(pyrimidin-2-yloxy)phenylamine[2]
SMILES C1=CN=C(N=C1)OC2=CC=C(C=C2)N[4]
InChI InChI=1S/C10H9N3O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H,11H2[4]
Predicted XlogP 1.4[4]
Storage Conditions Store at 0-8°C[2]
Spectral Data

Detailed experimental spectral data for 4-(pyrimidin-2-yloxy)aniline is not widely available in public literature. Researchers are advised to acquire lot-specific data from their supplier or perform their own analytical characterization. Predicted collision cross-section (CCS) values, which are relevant for ion mobility mass spectrometry, are available.

Adductm/zPredicted CCS (Ų)
[M+H]⁺188.08183138.0
[M+Na]⁺210.06377146.5
[M-H]⁻186.06727141.9
[M+NH₄]⁺205.10837154.3

Data sourced from PubChemLite.[4]

Synthesis and Experimental Protocols

4-(pyrimidin-2-yloxy)aniline is a crucial intermediate in the synthesis of various kinase inhibitors. The general synthetic approach involves the nucleophilic aromatic substitution of a pyrimidine with a substituted aniline.

General Synthesis of Pyrimidine Derivatives

A common method for synthesizing pyrimidine-based compounds involves the reaction of a chloropyrimidine with an appropriate aniline derivative. This reaction is often carried out in a suitable solvent such as isopropanol and may be facilitated by the addition of an acid or base.

Experimental Workflow for Synthesis of Kinase Inhibitors

G cluster_synthesis Synthesis of Pyrimidine-based Kinase Inhibitors Start Starting Materials: 4-(pyrimidin-2-yloxy)aniline Substituted Carboxylic Acid Coupling Amide Coupling Reaction (e.g., with HATU, EDCI) Start->Coupling Reaction Purification Purification (e.g., Column Chromatography) Coupling->Purification Crude Product Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Purified Product Final_Product Final Kinase Inhibitor Characterization->Final_Product

Caption: General workflow for synthesizing kinase inhibitors from 4-(pyrimidin-2-yloxy)aniline.

Example Experimental Protocol: Synthesis of a B-Raf Kinase Inhibitor Precursor

Synthesis of 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline [5]

  • Reaction Setup: In a three-neck round-bottom flask, tert-butyl-4-methyl-3-(4-(3-pyridinyl)pyrimidin-2-yloxy)phenylcarbamate (7.5 g) is dissolved in dichloromethane (65 ml) and trifluoroacetic acid (20 ml) at 273 K (0 °C).

  • Reaction: The ice-water bath is removed, and the reaction is allowed to proceed for 6 hours at room temperature.

  • Workup: The reaction mixture is neutralized with sodium bicarbonate. The organic and aqueous layers are separated.

  • Isolation: The dichloromethane is evaporated to yield the solid product.

  • Crystallization: Crystals suitable for X-ray diffraction can be obtained by slow evaporation from a cyclohexane solution.

Application in Drug Discovery: Targeting the B-Raf Kinase Signaling Pathway

The pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[6] 4-(pyrimidin-2-yloxy)aniline serves as a key building block for compounds targeting the B-Raf kinase, a serine-threonine kinase that is a critical component of the MAPK/ERK signaling pathway.[7][8]

The B-Raf/MAPK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[9] In many cancers, particularly melanoma, this pathway is constitutively activated due to mutations in the BRAF gene, most commonly the V600E mutation.[10] This leads to uncontrolled cell growth and tumor progression.

The B-Raf/MAPK Signaling Pathway

G cluster_pathway B-Raf/MAPK Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates B_Raf B-Raf RAS->B_Raf Activates MEK MEK1/2 B_Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Regulates

Caption: A simplified diagram of the B-Raf/MAPK signaling cascade.

B-Raf Kinase Inhibition Assay Protocol

The evaluation of compounds synthesized from 4-(pyrimidin-2-yloxy)aniline as potential B-Raf inhibitors is a critical step in the drug discovery process. An in vitro kinase assay is a standard method for determining the inhibitory activity of a compound against a specific kinase.

Protocol: In Vitro BRAF Kinase Assay [9]

  • Reagent Preparation:

    • Thaw recombinant human BRAF V600E enzyme, kinase assay buffer, ATP, and a specific BRAF substrate (e.g., purified inactive MEK1) on ice.

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • Prepare a master mix of the BRAF V600E enzyme diluted in kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the test inhibitor dilutions to the appropriate wells.

    • Add the substrate and ATP solution to all wells to initiate the reaction.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Suppliers of 4-(pyrimidin-2-yloxy)aniline

A number of chemical suppliers offer 4-(pyrimidin-2-yloxy)aniline for research and development purposes. It is recommended to request a certificate of analysis to ensure the purity and identity of the compound.

Table of Suppliers

SupplierLocation
Santa Cruz BiotechnologyDallas, TX, USA
Chem-Impex InternationalWood Dale, IL, USA
BLD PharmShanghai, China
CymitQuimicaBarcelona, Spain
A2B ChemSan Diego, CA, USA

This list is not exhaustive and represents a sample of available suppliers.

Conclusion

4-(pyrimidin-2-yloxy)aniline is a valuable and versatile building block in the synthesis of kinase inhibitors, particularly those targeting the B-Raf kinase. Its chemical properties and reactivity make it an important starting material for the development of novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling. This guide provides a foundational understanding of its properties, synthesis, and application, intended to support researchers and drug development professionals in their endeavors.

References

Methodological & Application

Application Notes and Protocols for 4-(2-Pyrimidinyloxy)aniline in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. 4-(2-Pyrimidinyloxy)aniline represents a key building block for the synthesis of such inhibitors. While public domain data on the direct kinase inhibitory activity of the unsubstituted this compound is limited, its derivatives, particularly urea-containing compounds, have been shown to be potent inhibitors of various protein kinases. A vendor of this compound notes its use in biochemical research for the study of enzyme inhibitors, suggesting its role as a foundational scaffold for developing more complex and potent molecules.[1]

This document provides detailed application notes and protocols for the use of this compound derivatives in kinase inhibition assays, focusing on compounds that incorporate a phenylurea moiety. The data presented is for these derivatives, which serve as exemplary compounds for researchers working with the this compound core structure.

Data Presentation: Kinase Inhibition Profile of this compound Derivatives

The following tables summarize the in vitro potency of various kinase inhibitors that are structurally related to this compound. These derivatives often feature a urea linkage, which has been shown to be important for activity against several receptor tyrosine kinases (RTKs).

Table 1: Inhibition of Class III Receptor Tyrosine Kinases by N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea Derivatives

Compound IDTarget KinaseIC50 (µM)
7 KIT0.18
PDGFRβ0.18
FLT30.18
CSF1R0.35
PDGFRα>1
19 KIT0.045
PDGFRβ0.050
FLT30.060
CSF1R0.090
PDGFRα0.250

Data extracted from a study on 4-anilinopyrimidine derivatives, which are structurally analogous to this compound derivatives. The study highlights that the phenylurea moiety confers potent inhibitory activity against several members of the class III receptor tyrosine kinase family.

Table 2: Inhibition of VEGFR and FGFR by 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea Derivatives

Compound IDTarget KinaseIC50 (nM)
2a VEGFR-2150
2b VEGFR-2199
2c VEGFR-2183

These compounds, featuring a thieno[3,2-d]pyrimidine core, demonstrate that the 4-oxypyrimidine-phenylurea scaffold is a viable pharmacophore for potent VEGFR-2 inhibition.[2]

Featured Kinase Family: Vascular Endothelial Growth Factor Receptors (VEGFRs)

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels. [3]This process is crucial for tumor growth and metastasis, making VEGFRs a significant target in oncology. [2][3]The binding of VEGF to its receptor, VEGFR-2, triggers dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival. [3]Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain can block these signaling events. [3]

Signaling Pathway Diagram

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Responses Cell Proliferation, Migration, Survival ERK->Cell_Responses AKT AKT PI3K->AKT AKT->Cell_Responses Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a specific protein kinase (e.g., VEGFR-2) using a luminescence-based ATP detection assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

  • ATP solution at the desired concentration (e.g., 10 µM)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Test compound (this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettor

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM.

    • Perform an intermediate dilution of the compound series in kinase buffer. The final DMSO concentration in the assay should be kept constant, typically at or below 1%.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 2.5 µL) of the diluted compounds, a positive control inhibitor, and a vehicle control (DMSO) to the appropriate wells of the assay plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and ATP in kinase buffer.

    • Initiate the kinase reaction by adding the master mix (e.g., 12.5 µL) to each well of the assay plate.

    • Include "no enzyme" control wells that receive the master mix without the kinase to serve as a 100% inhibition control.

  • Incubation:

    • Gently mix the plate on a plate shaker.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection:

    • After incubation, add the ADP-Glo™ Reagent (e.g., 25 µL) to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent (e.g., 50 µL) to all wells to convert ADP to ATP and generate a luminescent signal.

    • Incubate for another 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis:

    • 100% Activity (Vehicle Control): Luminescence of wells with DMSO only.

    • 0% Activity (Blank): Luminescence of "no enzyme" control wells.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Vehicle - Signal_Blank))

    • Determine the IC50 value by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compound Start->Compound_Prep Plate_Setup Add compound dilutions, vehicle, and controls to plate Compound_Prep->Plate_Setup Initiate_Reaction Add master mix to plate to start reaction Plate_Setup->Initiate_Reaction Reaction_Mix Prepare kinase reaction master mix (enzyme, substrate, ATP) Reaction_Mix->Initiate_Reaction Incubate_Reaction Incubate at 30°C for 60 minutes Initiate_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate at RT for 40 minutes Stop_Reaction->Incubate_Stop Detect_Signal Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubate_Stop->Detect_Signal Incubate_Detect Incubate at RT for 30 minutes Detect_Signal->Incubate_Detect Read_Plate Measure luminescence with a plate reader Incubate_Detect->Read_Plate Analyze_Data Calculate % inhibition and determine IC50 values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro kinase inhibition assay.

References

Application Notes and Protocols for MTT Assay with Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of pyrimidine compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to evaluate cell viability and proliferation.[1][2][3]

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[1][2][4] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[5][6][7] The resulting intracellular formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[1][2][7]

Experimental Protocols

Materials Required
  • Pyrimidine compounds of interest

  • Cancer cell line (e.g., MDA-MB-231, HT-29, A549)[7][8][9]

  • Complete growth medium (e.g., RPMI 1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[1][10][11]

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[1][5]

  • 96-well flat-bottom sterile microplates[12]

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)[5][11]

  • Humidified incubator (37°C, 5% CO₂)[10]

  • Sterile pipette tips and tubes

  • Multichannel pipette

Protocol for Adherent Cells
  • Cell Seeding:

    • Culture cells to the exponential growth phase.[1]

    • Trypsinize and resuspend cells in a complete growth medium.

    • Determine the optimal cell seeding density (typically 1,000 to 100,000 cells/well) by performing a cell titration curve.[5][12]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine compounds in a complete growth medium. It is common to dissolve the compounds in DMSO first and then dilute them in the medium.[10]

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing various concentrations of the pyrimidine compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).[1]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation:

    • Following the treatment period, carefully aspirate the medium from each well.

    • Add 50 µL of serum-free medium to each well.[5]

    • Add 50 µL of MTT solution (5 mg/mL) to each well, resulting in a final concentration of 0.5 mg/mL.[5]

    • Incubate the plate for 2-4 hours at 37°C in a humidified incubator until a purple precipitate is visible.[5][12]

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.[5]

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[5][10]

    • Gently pipette up and down or shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[10][11]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5][11]

    • Read the plate within 1 hour of adding the solubilization solution.[11]

Data Presentation

The results of the MTT assay are typically presented as the percentage of cell viability relative to the untreated control. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined.

Table 1: Raw Absorbance Data

Compound Concentration (µM)Replicate 1 (OD 570nm)Replicate 2 (OD 570nm)Replicate 3 (OD 570nm)Average OD
0 (Untreated Control)1.2541.2891.2671.270
0 (Vehicle Control)1.2481.2651.2591.257
Pyrimidine Compound X - 11.1021.1251.1181.115
Pyrimidine Compound X - 100.8560.8790.8630.866
Pyrimidine Compound X - 500.6320.6450.6380.638
Pyrimidine Compound X - 1000.4110.4230.4170.417
Blank (Medium Only)0.0520.0550.0530.053

Table 2: Calculation of Percent Cell Viability

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(OD of Treated Cells - OD of Blank) / (OD of Untreated Control - OD of Blank)] x 100

Compound Concentration (µM)Average ODCorrected OD (Average OD - Blank OD)% Cell Viability
0 (Untreated Control)1.2701.217100.0%
Pyrimidine Compound X - 11.1151.06287.3%
Pyrimidine Compound X - 100.8660.81366.8%
Pyrimidine Compound X - 500.6380.58548.1%
Pyrimidine Compound X - 1000.4170.36429.9%

Table 3: Summary of IC₅₀ Values for Different Pyrimidine Compounds

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Pyrimidine Compound XMDA-MB-2314845.7
Pyrimidine Compound YMDA-MB-231486.0 ± 1.3[8]
Pyrimidine Compound ZHT-29722.243 ± 0.217[9]

Visualizations

MTT_Workflow A 1. Cell Seeding (1,000-100,000 cells/well in 96-well plate) B 2. Incubation (24h for cell attachment) A->B C 3. Compound Treatment (Add serial dilutions of pyrimidine compounds) B->C D 4. Incubation (24h, 48h, or 72h exposure) C->D E 5. MTT Addition (Final concentration 0.5 mg/mL) D->E F 6. Incubation (2-4h for formazan formation) E->F G 7. Solubilization (Add DMSO to dissolve formazan crystals) F->G H 8. Absorbance Measurement (Read at 570 nm) G->H I 9. Data Analysis (Calculate % Viability and IC50) H->I

Caption: Experimental workflow for the MTT assay.

MTT_Mechanism cluster_cell Viable Cell Mitochondria Mitochondria Enzymes NAD(P)H-dependent Oxidoreductases Formazan Formazan (Purple, Insoluble) Enzymes->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondria Enters cell Solubilized_Formazan Solubilized Formazan (Purple Solution) Formazan->Solubilized_Formazan Dissolves in DMSO Solubilizing Agent (e.g., DMSO) Spectrophotometer Spectrophotometer (Measure Absorbance at 570 nm) Solubilized_Formazan->Spectrophotometer Quantification

Caption: Mechanism of the MTT assay.

References

Application Notes and Protocols: 4-(2-Pyrimidinyloxy)aniline Scaffold in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(2-Pyrimidinyloxy)aniline scaffold is a key pharmacophore in the development of novel anticancer agents. Derivatives of this parent molecule have demonstrated significant cytotoxic and antiproliferative activities across a range of human cancer cell lines. These compounds often exert their effects through the induction of apoptosis and cell cycle arrest, highlighting their potential as therapeutic candidates. This document provides a summary of the in vitro efficacy of various this compound derivatives, detailed protocols for key biological assays, and visualizations of the putative signaling pathways and experimental workflows.

Data Presentation: In Vitro Efficacy of this compound Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of selected this compound derivatives against various cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDSubstitutionCancer Cell LineCell TypeIC50 (µM)Reference
4c 4-ClMCF-7Breast Cancer10.6 ± 1.01
4d 4-NO2MCF-7Breast Cancer11.71 ± 1.02
4e 4-OCH3MCF-7Breast Cancer9.12 ± 0.45
LoVoColorectal Carcinoma10.91 ± 1.20
4f 2,5-diClMCF-7Breast Cancer11.47 ± 1.05
4g Not SpecifiedPA-1Ovarian Cancer14.85 ± 0.97
LoVoColorectal Carcinoma13.78 ± 1.01
4i Not SpecifiedHeLaCervical Cancer11.25 ± 0.51
4j 3,4-diCH3PA-1Ovarian Cancer12.39 ± 4.25
LoVoColorectal Carcinoma11.47 ± 0.51

Experimental Protocols

Detailed methodologies for the evaluation of this compound derivatives in cancer cell line studies are provided below.

Cell Viability and Cytotoxicity: MTT Assay

This protocol is used to assess the effect of the test compounds on cancer cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, PA-1, LoVo)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[1][2]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[1][2] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to reduce background noise.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified duration. Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[4]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Experimental Workflow for In Vitro Anticancer Screening

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Data Analysis & Interpretation A Cancer Cell Line Seeding (e.g., MCF-7, HeLa) B Treatment with this compound Derivatives (Serial Dilutions) A->B C Cell Viability Assay (e.g., MTT Assay) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis D->F G Western Blot Analysis (Apoptotic & Cell Cycle Proteins) E->G F->G H Correlate Cytotoxicity with Mechanism of Action G->H I Identify Lead Compounds H->I

Caption: A typical workflow for the in vitro evaluation of anticancer compounds.

Putative Signaling Pathway: Induction of Apoptosis

Derivatives of this compound are hypothesized to induce apoptosis through the intrinsic and/or extrinsic pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 bcl2_family Bcl-2 Family Proteins (Bax/Bak activation) caspase8->bcl2_family via Bid cleavage caspase3 Caspase-3 (Executioner) caspase8->caspase3 Activates dna_damage Cellular Stress (e.g., DNA Damage) dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase3 Activates compound This compound Derivatives compound->dna_damage Induces apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: The intrinsic and extrinsic pathways of apoptosis potentially targeted by the compounds.

References

Application Notes and Protocols for the Synthesis and Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Dual Mer/c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The receptor tyrosine kinases (RTKs) Mer and c-Met are crucial mediators of intracellular signaling pathways that govern cell proliferation, survival, migration, and invasion.[1][2] Dysregulation and overexpression of both kinases are frequently observed in a multitude of human cancers, contributing to tumor progression, metastasis, and the development of therapeutic resistance.[1][2] Consequently, the simultaneous inhibition of both Mer and c-Met presents a compelling therapeutic strategy to overcome the complexity and redundancy of cancer signaling networks. This document outlines the synthesis and biological evaluation of a novel series of 2-substituted aniline pyrimidine derivatives that have demonstrated potent dual inhibitory activity against both Mer and c-Met kinases.[1][2][3]

Lead compounds from this series, such as 17c and 18c , have shown significant promise, exhibiting potent enzymatic inhibition, broad-spectrum anti-proliferative effects against various cancer cell lines, and favorable pharmacokinetic profiles.[1][3][4] For instance, compound 17c displayed potent dual kinase inhibition with IC50 values of 6.4 ± 1.8 nM for Mer and 26.1 ± 7.7 nM for c-Met.[3][4][5] Similarly, compound 18c demonstrated robust inhibitory activity against Mer and c-Met with IC50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively.[1][2][6]

These application notes provide detailed protocols for the chemical synthesis of the 2-substituted aniline pyrimidine scaffold, along with methodologies for key biological assays to characterize their inhibitory potential. This includes in vitro kinase inhibition assays, cellular anti-proliferative assays, and western blot analysis to confirm target engagement within a cellular context.

Mer/c-Met Signaling Pathway

The diagram below illustrates a simplified overview of the downstream signaling cascades activated by Mer and c-Met, which are central to cancer cell proliferation and survival.

Mer_cMet_Signaling cluster_membrane cluster_extracellular cluster_downstream cluster_nucleus Mer Mer PI3K PI3K Mer->PI3K cMet c-Met cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Gas6 Gas6 Gas6->Mer HGF HGF HGF->cMet AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription caption Figure 1. Simplified Mer and c-Met signaling pathways leading to gene transcription.

Caption: Simplified Mer and c-Met signaling pathways.

Experimental Workflow

The overall workflow for the synthesis and evaluation of 2-substituted aniline pyrimidine inhibitors is depicted below.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Synthesis of 2-Substituted Aniline Pyrimidine Derivatives start->synthesis purification Purification and Characterization (HPLC, NMR, HRMS) synthesis->purification kinase_assay In Vitro Kinase Assay (Mer/c-Met IC50) purification->kinase_assay cell_assay Cellular Proliferation Assay (Anti-proliferative IC50) kinase_assay->cell_assay sar Structure-Activity Relationship (SAR) Analysis kinase_assay->sar western_blot Western Blot Analysis (Target Engagement) cell_assay->western_blot cell_assay->sar western_blot->sar lead_optimization Lead Compound Identification and Optimization sar->lead_optimization caption Figure 2. Workflow for synthesis and evaluation of inhibitors.

Caption: Workflow for synthesis and evaluation of inhibitors.

Data Presentation

In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of representative 2-substituted aniline pyrimidine derivatives against Mer and c-Met kinases.

CompoundMer IC50 (nM)c-Met IC50 (nM)Reference
17c 6.4 ± 1.826.1 ± 7.7[3][4][5][7]
18c 18.5 ± 2.333.6 ± 4.3[1][2][6]
14a 8.1144.0[2]
14b 9.6>1000[2]
17f 5.5 ± 0.8Not Reported[4]
13b 13.1 ± 2.125.9 ± 7.7[4]
Cabozantinib Not ReportedNot Reported
Cellular Anti-proliferative Activity

The anti-proliferative activities of lead compounds were evaluated against a panel of human cancer cell lines.

CompoundHepG2 IC50 (µM)MDA-MB-231 IC50 (µM)HCT116 IC50 (µM)Reference
18c 0.85 ± 0.091.23 ± 0.150.92 ± 0.11[2][6]
17c Potent ActivityPotent ActivityPotent Activity[3][4][5][7]
Pharmacokinetic Properties

Pharmacokinetic parameters of a lead compound highlight its potential for in vivo applications.

CompoundHuman Liver Microsome Half-life (min)Oral Bioavailability (F%)Plasma Protein BindingReference
17c 53.145.3%>95%[3][4][5][7]
18c 53.1Not ReportedNot Reported[1][2]

Experimental Protocols

General Protocol for the Synthesis of 2-Substituted Aniline Pyrimidine Derivatives

This protocol describes a general synthetic route for the preparation of 2-substituted aniline pyrimidine derivatives.

Materials:

  • 2,4-dichloropyrimidine

  • Substituted anilines

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EA)

  • Petroleum ether (PE)

  • Methanol (MeOH)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of Intermediate (e.g., 2-chloro-N-(substituted phenyl)pyrimidin-4-amine)

    • To a solution of 2,4-dichloropyrimidine in DMF, add a substituted aniline and K2CO3.

    • Stir the reaction mixture at a specified temperature (e.g., 80°C) for a designated time, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the resulting precipitate by filtration, wash with water, and dry to yield the intermediate product.

  • Step 2: Synthesis of Final 2-Substituted Aniline Pyrimidine Derivatives

    • To a solution of the intermediate from Step 1 in a suitable solvent (e.g., DMF), add another substituted aniline.

    • The reaction may require a catalyst and/or base, and heating.

    • Monitor the reaction by TLC.

    • After the reaction is complete, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl acetate).[5]

    • Characterize the final compounds by NMR, HRMS, and determine purity by HPLC.[3]

In Vitro Mer/c-Met Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory potency (IC50) of the synthesized compounds against Mer and c-Met kinases using a luminescence-based assay.[8][9]

Materials:

  • Recombinant human Mer and c-Met kinase enzymes

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)[9]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Synthesized inhibitor compounds dissolved in DMSO

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold dilution series starting from 10 µM is recommended.[10]

  • Assay Setup:

    • Add 1 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.[8]

    • Add 2 µL of the diluted kinase (Mer or c-Met) in kinase buffer to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be close to the Km for each enzyme.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls (0% inhibition with DMSO, 100% inhibition with no enzyme).

    • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This protocol describes the determination of the anti-proliferative effects of the inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, HepG2, MDA-MB-231)

  • Complete cell culture medium

  • Synthesized inhibitor compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the synthesized compounds for 72 hours. Include a vehicle control (DMSO).

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 values by plotting cell viability against the logarithm of the compound concentration.

Western Blot Analysis of Mer/c-Met Phosphorylation

This protocol is for assessing the ability of the synthesized compounds to inhibit the phosphorylation of Mer and c-Met in a cellular context.[11][12][13]

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • Synthesized inhibitor compounds

  • Hepatocyte Growth Factor (HGF) for c-Met stimulation (if necessary)[11]

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Mer, anti-total-Mer, anti-phospho-c-Met, anti-total-c-Met, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • PVDF membrane

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with varying concentrations of the inhibitor for a specified time (e.g., 1-2 hours).

    • For c-Met activation, stimulate the cells with HGF (e.g., 50 ng/mL) for the last 15-30 minutes of inhibitor treatment.[11]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts, add Laemmli buffer, and boil the samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Met) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe for total protein and a loading control to ensure equal protein loading.

    • Quantify band intensities using densitometry software.

References

Application Notes and Protocols for Apoptosis Assays with 4-(2-Pyrimidinyloxy)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for researchers utilizing 4-(2-Pyrimidinyloxy)aniline analogs to induce and quantify apoptosis. Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold has been identified in compounds that act as potent inducers of apoptosis, making them promising candidates for therapeutic development.

This document offers detailed protocols for assessing apoptosis through various established methods, including Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assays. Furthermore, it provides templates for data presentation and visual representations of the key signaling pathways involved in apoptosis to facilitate experimental design and data interpretation.

General Protocol for Inducing Apoptosis with this compound Analogs

A critical first step in performing apoptosis assays is to determine the optimal conditions for treating the target cells with the this compound analog. This involves optimizing the compound's concentration and the incubation time to induce apoptosis without causing excessive necrosis.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound analog

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere and stabilize overnight.

  • Compound Preparation: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in complete cell culture medium to achieve a range of final concentrations.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the analog. Include a vehicle-only control.

  • Incubation: Incubate the cells for various time points (e.g., 12, 24, 48, 72 hours).

  • Cell Viability Assessment: At each time point, assess cell viability using a standard assay like MTT.

  • Data Analysis: Plot cell viability against the compound concentration for each time point to determine the IC50 value (the concentration that inhibits cell growth by 50%). This will help in selecting appropriate concentrations for subsequent apoptosis assays. Choose concentrations around the IC50 value to observe a range of apoptotic responses.

Experimental Protocols

Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This assay identifies early and late apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Materials:

  • Cells treated with this compound analog and control cells

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[1]

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest both adherent and suspension cells from the treatment and control groups. For adherent cells, gently trypsinize and collect the cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[2]

  • Washing: Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.[2]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[3]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Caspase Activity Assay

Caspases are a family of proteases that are key executioners of apoptosis. This assay measures the activity of specific caspases (e.g., caspase-3, -7, -8, or -9) using a fluorogenic or colorimetric substrate.

Materials:

  • Cells treated with this compound analog and control cells

  • Caspase Assay Kit (e.g., Caspase-Glo® 3/7 Assay)

  • Lysis Buffer (provided in the kit)

  • Caspase substrate (e.g., DEVD for caspase-3/7)

  • Luminometer or spectrophotometer/fluorometer

Protocol:

  • Cell Lysis: After treatment, lyse the cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Assay Reaction: Add the caspase substrate to the cell lysates in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence/absorbance using a plate reader. The signal is proportional to the caspase activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.

Materials:

  • Cells treated with this compound analog and control cells (grown on coverslips or in chamber slides)

  • PBS

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.1% Triton™ X-100 in PBS)

  • TUNEL Reaction Mixture (containing TdT and labeled dUTPs)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Fixation: Fix the treated and control cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton™ X-100 for 5-15 minutes on ice.

  • TUNEL Staining: Wash the cells again with PBS and then incubate with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.

  • Washing: Wash the cells to remove unincorporated nucleotides.

  • Counterstaining: Stain the cell nuclei with a counterstain like DAPI.

  • Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will show bright nuclear fluorescence. Alternatively, the stained cells can be analyzed by flow cytometry.

Data Presentation

Quantitative data from the apoptosis assays should be summarized in clearly structured tables to facilitate comparison between different treatment conditions. Below are example tables with hypothetical data.

Table 1: Percentage of Apoptotic Cells Determined by Annexin V/PI Staining

Treatment GroupConcentration (µM)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control02.5 ± 0.51.8 ± 0.3
Analog X115.2 ± 1.85.4 ± 0.9
Analog X545.8 ± 3.212.6 ± 1.5
Analog X1062.1 ± 4.525.3 ± 2.1
Analog Y110.7 ± 1.24.1 ± 0.7
Analog Y535.4 ± 2.99.8 ± 1.1
Analog Y1055.9 ± 3.820.7 ± 1.9

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Relative Caspase-3/7 Activity

Treatment GroupConcentration (µM)Relative Caspase-3/7 Activity (Fold Change)
Vehicle Control01.0 ± 0.1
Analog X13.2 ± 0.4
Analog X58.5 ± 0.9
Analog X1015.1 ± 1.5
Analog Y12.5 ± 0.3
Analog Y56.8 ± 0.7
Analog Y1012.4 ± 1.2

Data are normalized to the vehicle control and presented as mean ± standard deviation.

Table 3: Percentage of TUNEL-Positive Cells

Treatment GroupConcentration (µM)% TUNEL-Positive Cells
Vehicle Control01.2 ± 0.2
Analog X18.9 ± 1.1
Analog X532.7 ± 2.8
Analog X1058.4 ± 4.1
Analog Y16.5 ± 0.9
Analog Y525.1 ± 2.2
Analog Y1049.6 ± 3.5

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathways and Visualizations

Understanding the molecular pathways of apoptosis is crucial for interpreting experimental results. Apoptosis is broadly divided into the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Treatment with This compound Analogs cell_culture->treatment annexin_v Annexin V/PI Staining treatment->annexin_v caspase Caspase Activity Assay treatment->caspase tunel TUNEL Assay treatment->tunel flow_cytometry Flow Cytometry annexin_v->flow_cytometry plate_reader Plate Reader caspase->plate_reader tunel->flow_cytometry microscopy Fluorescence Microscopy tunel->microscopy quantification Data Quantification & Visualization flow_cytometry->quantification microscopy->quantification plate_reader->quantification

Caption: Experimental workflow for assessing apoptosis induced by this compound analogs.

Intrinsic and Extrinsic Apoptosis Pathways

The intrinsic pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. The extrinsic pathway is triggered by the binding of extracellular death ligands to cell surface receptors.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 disc->caspase8 procaspase8 Procaspase-8 procaspase8->disc procaspase3 Procaspase-3 caspase8->procaspase3 cleavage stress Intracellular Stress (e.g., DNA Damage) bcl2_family Bcl-2 Family (Bax, Bak) stress->bcl2_family mitochondria Mitochondria bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 procaspase9 Procaspase-9 procaspase9->apoptosome caspase9->procaspase3 cleavage caspase3 Caspase-3 substrates Cellular Substrates (e.g., PARP) caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.

Caspase Activation Cascade

Caspases are activated in a hierarchical cascade, with initiator caspases (e.g., caspase-8 and -9) activating executioner caspases (e.g., caspase-3).

caspase_cascade cluster_initiators Initiator Caspases cluster_executioners Executioner Caspases cluster_outcome Cellular Outcome caspase8 Caspase-8 caspase3 Caspase-3 caspase8->caspase3 caspase6 Caspase-6 caspase8->caspase6 caspase7 Caspase-7 caspase8->caspase7 caspase9 Caspase-9 caspase9->caspase3 caspase9->caspase6 caspase9->caspase7 apoptosis Apoptosis caspase3->apoptosis caspase6->apoptosis caspase7->apoptosis

Caption: Simplified representation of the caspase activation cascade in apoptosis.

References

Application Notes and Protocols: Methodology for Testing the Antimicrobial Activity of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrimidine derivatives represent a class of heterocyclic compounds with significant potential in drug discovery, demonstrating a wide range of biological activities, including antimicrobial effects. The structural diversity of the pyrimidine scaffold allows for modifications that can enhance efficacy against various bacterial and fungal pathogens. This document provides detailed protocols for the systematic evaluation of the antimicrobial activity of novel pyrimidine derivatives, ensuring reliable and reproducible results for screening and development purposes. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Overall Experimental Workflow

The process of evaluating the antimicrobial potential of pyrimidine derivatives follows a logical progression from initial screening to quantitative assessment. This workflow ensures an efficient use of resources by first identifying active compounds and then characterizing their potency.

Caption: Workflow for antimicrobial activity testing of pyrimidine derivatives.

Essential Materials and Microorganisms

Reagents and Media
  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Mueller-Hinton Agar (MHA) for bacteria

  • RPMI-1640 Medium for fungi

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Phosphate-buffered saline (PBS, sterile)

  • 0.5 McFarland turbidity standard

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Equipment
  • Laminar flow hood

  • Incubator (35-37°C for bacteria, 28-35°C for fungi)

  • Autoclave

  • Spectrophotometer or densitometer

  • Micropipettes and sterile tips

  • Sterile 96-well microtiter plates

  • Sterile Petri dishes (90 mm or 150 mm)

  • Sterile filter paper disks (6 mm diameter)

  • Vortex mixer

Recommended Microbial Strains

A standard panel of microorganisms should be used to assess the spectrum of activity.

Table 1: Panel of Test Microorganisms
Gram-positive Bacteria Staphylococcus aureus (ATCC 29213)
Enterococcus faecalis (ATCC 29212)
Gram-negative Bacteria Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Fungi (Yeast) Candida albicans (ATCC 90028)
Cryptococcus neoformans (ATCC 90112)

Experimental Protocols

Protocol 1: Agar Disk Diffusion Assay (Qualitative Screening)

This method is used for preliminary screening to rapidly identify derivatives with potential antimicrobial activity.

3.1. Preparation of Inoculum:

  • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate (MHA for bacteria, SDA for fungi).

  • Transfer the colonies into a tube containing 4-5 mL of sterile PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

3.2. Inoculation of Agar Plates:

  • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension.

  • Rotate the swab several times against the inside wall of the tube to remove excess liquid.

  • Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure uniform growth.

3.3. Application of Disks:

  • Prepare stock solutions of the pyrimidine derivatives in DMSO (e.g., 1 mg/mL).

  • Aseptically apply a known amount of the stock solution onto sterile paper disks (e.g., 10 µL to yield 10 µ g/disk ).

  • Allow the solvent to evaporate completely in a laminar flow hood.

  • Place the impregnated disks onto the inoculated agar surface. Gently press to ensure complete contact.

  • Place a positive control disk (e.g., Ciprofloxacin) and a negative control disk (DMSO alone) on each plate.

3.4. Incubation and Data Collection:

  • Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 28-35°C for 24-48 hours for fungi.

  • Measure the diameter of the zone of inhibition (ZOI) in millimeters (mm), including the disk diameter.

3.5. Data Presentation:

Table 2: Sample Data from Agar Disk Diffusion Assay
Compound ID Concentration per Disk Test Microorganism Zone of Inhibition (mm)
Pyrimidine-00110 µgS. aureus ATCC 2921318
Pyrimidine-00210 µgS. aureus ATCC 292130
Ciprofloxacin5 µgS. aureus ATCC 2921325
DMSO10 µLS. aureus ATCC 292130
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

G A Prepare Compound Stock Solution B Perform 2-fold Serial Dilutions in 96-well plate (e.g., 128 to 0.25 µg/mL) A->B D Add Inoculum to each well (Final conc. ~5x10^5 CFU/mL) B->D C Prepare Standardized Inoculum (0.5 McFarland) C->D E Incubate Plate (37°C, 18-24h) D->E F Read Results Visually or with Plate Reader E->F G MIC = Lowest concentration with no visible growth F->G

Caption: Protocol workflow for MIC determination via broth microdilution.

4.1. Preparation of Reagents:

  • Prepare a stock solution of each pyrimidine derivative in DMSO at a concentration 100 times the highest desired test concentration.

  • Prepare the standardized microbial inoculum as described in section 3.1 and dilute it in the appropriate broth (MHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4.2. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Add 1 µL of the compound stock solution to the first well of a row and mix. This creates the highest test concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Add 100 µL of the diluted inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

4.3. Incubation and MIC Determination:

  • Cover the plate and incubate as described in section 3.4.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of a compound required to kill the microorganism.

5.1. Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-inoculate the aliquot onto a fresh agar plate (MHA or SDA).

  • Incubate the plates as described in section 3.4.

  • The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate, which typically corresponds to a ≥99.9% reduction in the initial inoculum.

G MIC Wells from MIC Assay (No visible growth) Subculture Subculture 10µL from each 'clear' well onto fresh agar MIC->Subculture Incubate Incubate Agar Plate (24-48h) Subculture->Incubate Observe Observe for Colony Growth Incubate->Observe Result MBC/MFC = Lowest concentration with no colony growth Observe->Result

Caption: Logical relationship for determining MBC/MFC from MIC results.

5.2. Combined Data Presentation:

Final results should be summarized in a comprehensive table for easy comparison of the compounds' activities.

Table 3: Summary of Antimicrobial Activity of Pyrimidine Derivatives
Compound ID Test Microorganism MIC (µg/mL) MBC/MFC (µg/mL)
Pyrimidine-001S. aureus ATCC 29213816
Pyrimidine-001E. coli ATCC 2592232>128
Pyrimidine-003C. albicans ATCC 900281616
CiprofloxacinS. aureus ATCC 292130.51
FluconazoleC. albicans ATCC 9002814

Interpretation:

  • If MBC/MIC ≤ 4, the compound is generally considered cidal .

  • If MBC/MIC > 4, the compound is generally considered static .

Application Notes and Protocols for In Vivo Experimental Design of 4-Anilinoquinazoline Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilinoquinazoline derivatives represent a significant class of targeted anticancer agents, primarily functioning as tyrosine kinase inhibitors (TKIs). These compounds are designed to selectively block the activity of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are frequently overexpressed or mutated in various cancers, driving tumor growth, proliferation, and angiogenesis.[1][2] This document provides a comprehensive guide with detailed protocols for the in vivo experimental design to rigorously evaluate the efficacy, pharmacokinetics, pharmacodynamics, and safety profile of novel 4-anilinoquinazoline-based anticancer drugs.

Core Experimental Components

A robust in vivo evaluation of a 4-anilinoquinazoline drug candidate should encompass four key areas to build a comprehensive preclinical data package.

  • Efficacy Studies: To determine the anti-tumor activity in a living organism.

  • Pharmacokinetic (PK) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug.

  • Pharmacodynamic (PD) Studies: To confirm target engagement and modulation within the tumor tissue.

  • Toxicity Studies: To assess the safety and tolerability of the drug candidate.

Efficacy Evaluation in Xenograft Models

The most common approach to evaluate the in vivo anti-tumor efficacy of a 4-anilinoquinazoline derivative is through the use of human tumor xenograft models in immunocompromised mice.

Protocol 1: Subcutaneous Xenograft Efficacy Study

This protocol outlines the establishment of a subcutaneous tumor model and the subsequent assessment of the anti-tumor activity of a test compound.

Materials:

  • Human cancer cell line with known target expression (e.g., A549 or NCI-H1975 for EGFR-targeted quinazolines).

  • Immunocompromised mice (e.g., Athymic Nude or NOD/SCID), 6-8 weeks of age.

  • Complete cell culture medium and supplements.

  • Matrigel® Basement Membrane Matrix.

  • 4-Anilinoquinazoline test compound and appropriate vehicle for administration.

  • Positive control compound (e.g., Gefitinib, Erlotinib, or Vandetanib).

  • Digital calipers.

  • Anesthetic (e.g., isoflurane).

  • Sterile syringes and needles (27-30 gauge).

Procedure:

  • Cell Preparation: Culture human cancer cells in appropriate media to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5-10 x 10⁶ cells per 100 µL.

  • Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 . Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Administer the test compound, vehicle, and positive control via the predetermined route (e.g., oral gavage) and schedule (e.g., daily).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any clinical signs of toxicity.

  • Study Endpoint: The study is typically terminated when the tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a defined treatment period. At the endpoint, euthanize the mice, and excise and weigh the tumors. Tumor samples should be collected for pharmacodynamic analysis.

Data Presentation: Summary of In Vivo Efficacy

Quantitative efficacy data should be summarized in a clear and concise table.

Table 1: Representative In Vivo Efficacy of 4-Anilinoquinazoline Derivatives in Xenograft Models

Drug/CompoundCancer Cell LineAnimal ModelDose & ScheduleTumor Growth Inhibition (%)Reference
Lapatinib BT483 (HER2+)Xenograft-Significant and sustained[3]
Vandetanib 8305C (Anaplastic Thyroid)CD nu/nu mice25 mg/kg/daySignificant[4]
Compound 10a & 10g A549 (NSCLC)BALB/c-nu mice-Inhibited tumor growth[5][6]
Compound 6h NCI-H1975 (Lung Cancer)Mice Xenografts-Potent inhibitory activities[7]

Pharmacokinetic (PK) Analysis

Pharmacokinetic studies are essential to understand how the animal model and, by extension, a human patient, processes the drug.

Protocol 2: Rodent Pharmacokinetic Study

Materials:

  • 4-Anilinoquinazoline test compound.

  • Male and female rodents (e.g., BALB/c mice or Sprague-Dawley rats).

  • Formulation vehicles for intravenous (IV) and oral (PO) administration.

  • Blood collection tubes (containing anticoagulant, e.g., EDTA).

  • Centrifuge.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Dosing: Administer a single dose of the test compound to separate groups of animals via IV and PO routes.

  • Blood Collection: Collect serial blood samples from the tail vein or other appropriate site at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½) using appropriate software.

Data Presentation: Summary of Pharmacokinetic Parameters

Table 2: Representative Pharmacokinetic Parameters of 4-Anilinoquinazoline Derivatives in Rodents

DrugAnimal ModelDose & RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)Reference
Gefitinib Mice10 mg/kg, IV4.40.1-2.6[8]
Gefitinib Mice50 mg/kg, PO--AUC(total brain)/AUC(total blood) = 0.4-[9]
Erlotinib Rats-Cmax increased by 57.4% with quercetin-AUC(0-∞) increased by 64.3% with quercetin-[10]
Erlotinib Mice30 mg/kg or 200 mg/kg, single dose----[11]

Pharmacodynamic (PD) and Toxicity Assessment

Pharmacodynamic studies confirm that the drug is interacting with its intended target, while toxicity studies evaluate its safety profile.

Protocol 3: Integrated Pharmacodynamic and Toxicity Evaluation

Procedure:

  • Pharmacodynamics:

    • Prepare tissue lysates and perform Western blot analysis to measure the phosphorylation status of the target receptor (e.g., p-EGFR) and downstream signaling proteins (e.g., p-AKT, p-ERK).

  • Toxicity:

    • During the efficacy study, monitor for signs of toxicity including body weight loss, changes in behavior, and altered food/water intake.

    • For dedicated toxicity studies, administer the drug to non-tumor-bearing animals for an extended period (e.g., 14 or 28 days).

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

Data Presentation: Summary of Toxicity Findings

Table 3: Common Toxicities Associated with 4-Anilinoquinazoline TKIs

DrugCommon Dose-Limiting ToxicitiesPotential Mechanisms
Gefitinib, Erlotinib, Lapatinib Skin rash, DiarrheaInhibition of EGFR in skin and gastrointestinal tract
Vandetanib QT prolongation, HypertensionOff-target effects on other kinases and ion channels

Mandatory Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Cell_Processes Cell Proliferation, Survival, Invasion RAS_RAF_MEK_ERK->Cell_Processes PI3K_AKT_mTOR->Cell_Processes Anilinoquinazoline 4-Anilinoquinazoline Inhibitor Anilinoquinazoline->EGFR Inhibition

Caption: Simplified EGFR signaling cascade and the point of inhibition by 4-anilinoquinazoline drugs.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Angiogenesis Angiogenesis & Vascular Permeability PLCg->Angiogenesis RAS_MAPK->Angiogenesis PI3K_AKT->Angiogenesis Anilinoquinazoline 4-Anilinoquinazoline Inhibitor Anilinoquinazoline->VEGFR Inhibition

Caption: Key VEGFR signaling pathways targeted by dual-acting 4-anilinoquinazoline inhibitors.

Experimental Workflow

in_vivo_workflow cluster_efficacy Efficacy Study cluster_pk_pd PK/PD & Toxicity start Cell Culture & Implantation treatment Drug Treatment start->treatment monitoring Tumor Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint pk_study Pharmacokinetics endpoint->pk_study Blood Collection pd_study Pharmacodynamics endpoint->pd_study Tumor Collection tox_study Toxicity Assessment endpoint->tox_study Organ Collection

Caption: High-level overview of the integrated in vivo experimental workflow.

References

Application Notes and Protocols for Studying Enzyme Kinetics with Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzyme inhibition is a cornerstone of biochemistry and pharmacology, with many therapeutic agents functioning as enzyme inhibitors.[1] Pyrimidine and its derivatives are crucial scaffolds in medicinal chemistry, inhibiting a wide array of enzymes involved in disease pathways such as cancer and viral infections.[2][3][4] The pyrimidine scaffold's versatility makes it a frequent core for inhibitor design.[3] This document provides detailed protocols and application notes for the kinetic analysis of pyrimidine-based enzyme inhibitors, designed to be an invaluable resource for researchers in drug discovery and development.

Section 1: Fundamental Concepts of Enzyme Inhibition

The study of enzyme kinetics with inhibitors involves determining the inhibitor's potency and its mechanism of action (MOA).[1] Key parameters include:

  • IC50 : The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[5][6]

  • Ki : The inhibition constant, which is the equilibrium dissociation constant of the enzyme-inhibitor complex.[6] It is a more absolute measure of inhibitor potency than IC50 because it is independent of substrate concentration.[6] The Cheng-Prusoff equation is often used to calculate Ki from the IC50 value.[6]

  • Km (Michaelis Constant) : The substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax). It reflects the enzyme's affinity for its substrate.[1]

  • Vmax (Maximum Velocity) : The maximum rate of the reaction when the enzyme is saturated with the substrate.[1]

Types of Reversible Inhibition:

  • Competitive Inhibition : The inhibitor competes with the substrate for the enzyme's active site. This increases the apparent Km but does not change the Vmax.[1]

  • Non-competitive Inhibition : The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, regardless of whether the substrate is bound. This reduces the Vmax but does not change the Km.[1]

  • Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This type of inhibition leads to a decrease in both Vmax and Km.[1]

  • Mixed Inhibition : The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. This affects both Km and Vmax.[1]

Section 2: Data Presentation of Pyrimidine-Based Inhibitors

Quantitative data from kinetic studies are crucial for comparing inhibitor potency and selectivity. The following table summarizes kinetic parameters for several pyrimidine-based inhibitors against their respective enzyme targets.

Inhibitor Class/CompoundTarget EnzymeInhibition TypeIC50Ki
Pyrimidine-5-carbonitrilesCyclooxygenase-2 (COX-2)-Submicromolar values-
Triazolopyrimidine sulfonamidesCarbonic Anhydrase IX (hCA IX)--0.0051 µM (5.1 nM)
Pyrimidine diamine derivativesAcetylcholinesterase (EeAChE)Mixed-0.312 µM (312 nM)
Brequinar / TeriflunomideDihydroorotate Dehydrogenase (DHODH)---
AS1517499 (Pyrimidine-5-carboxamide)STAT6-21 nM-
R507 (Pyrimidine Compound)Janus Kinase 1 (JAK1)---
Pyrido[2,3-d]pyrimidine-2,4-dionesPhosphodiesterase 4 (PDE 4)-Potent inhibition-
Pyrido[2,3-d]pyrimidine-2,4-diaminesmTOR Kinase-Potent inhibition-

Data sourced from references:[2][7][8][9][10]. Note: " - " indicates data not specified in the source material.

Section 3: Experimental Protocols

A systematic approach is required to characterize novel pyrimidine-based inhibitors, starting from initial screening to determine potency (IC50) and followed by mechanistic studies to elucidate the mode of inhibition (Ki).

General Experimental Workflow

The overall process for inhibitor characterization follows a logical progression from high-throughput screening to detailed kinetic analysis.

G cluster_0 Phase 1: Screening & Potency cluster_1 Phase 2: Mechanistic Studies A Prepare Reagents (Enzyme, Substrate, Inhibitor Library) B High-Throughput Screening (HTS) (Single Inhibitor Concentration) A->B C Dose-Response Assay (Serial Dilutions) B->C D Calculate IC50 Value C->D E Vary Substrate and Inhibitor Concentrations D->E Proceed with potent hits F Measure Initial Velocities (V₀) E->F G Data Analysis (e.g., Lineweaver-Burk Plot) F->G H Determine Inhibition Type & Ki G->H

General workflow for enzyme inhibitor characterization.
Protocol 1: General Spectrophotometric Assay for IC50 Determination

This protocol describes a widely applicable method for determining the IC50 of pyrimidine-based inhibitors for enzymes where the reaction produces a change in absorbance.[2][5]

Materials:

  • Purified target enzyme[11]

  • Enzyme-specific substrate[11]

  • Pyrimidine-based test inhibitors, dissolved in a suitable solvent (e.g., DMSO)[5]

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)[2][11]

  • Positive control inhibitor (if available)[5]

  • 96-well or 384-well microplates[3]

  • Microplate spectrophotometer[5]

Methodology:

  • Reagent Preparation : Prepare stock solutions of the enzyme, substrate, and inhibitors in the assay buffer. Perform serial dilutions of the pyrimidine inhibitors to create a range of concentrations (e.g., 8-point, two-fold or half-log dilutions are common).[3][11]

  • Assay Setup : In a microplate, add the assay buffer, a fixed concentration of the enzyme, and the serially diluted inhibitors. Include controls: a "no inhibitor" control for maximum enzyme activity and a "no enzyme" control for background signal.[2][12]

  • Pre-incubation : Incubate the plate containing the enzyme and inhibitor for a set time (e.g., 15-30 minutes) at a constant temperature to allow for inhibitor binding before starting the reaction.[2]

  • Reaction Initiation : Start the enzymatic reaction by adding a fixed concentration of the substrate to all wells.[2][11]

  • Kinetic Measurement : Immediately place the plate in a microplate reader and measure the change in absorbance over time at a specific wavelength corresponding to the substrate or product.[2]

  • Data Analysis :

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.[2]

    • Determine the percent inhibition for each concentration relative to the "no inhibitor" control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2][6]

Protocol 2: Determining Mechanism of Action (MOA) and Ki

To determine the type of inhibition and calculate the Ki, the assay is performed with varying concentrations of both the substrate and the inhibitor.[2][13]

Methodology:

  • Experimental Setup : Design a matrix of experiments. Use several fixed concentrations of the pyrimidine inhibitor (e.g., 0.5x, 1x, 2x, 5x the IC50 value) and for each inhibitor concentration, vary the substrate concentration (e.g., from 0.2x to 5x the Km value).[13]

  • Data Collection : Perform the enzyme assay as described in Protocol 1 for each condition in the matrix, measuring the initial reaction velocity (V₀).[13]

  • Data Analysis :

    • Graphical Analysis : The most common graphical method is the Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[S]).[14][15] The pattern of line intersections reveals the mechanism of inhibition.

      • Competitive : Lines intersect on the y-axis.

      • Non-competitive : Lines intersect on the x-axis.

      • Uncompetitive : Lines are parallel.

    • Non-linear Regression : A more accurate method is to fit the entire dataset of initial velocities versus substrate and inhibitor concentrations directly to the appropriate Michaelis-Menten equations for each inhibition model using statistical software like R.[2][16] This approach generally provides more reliable estimates of the kinetic parameters (Ki, Vmax, Km).[16]

Specific Protocol: Dihydroorotate Dehydrogenase (DHODH) Assay

This protocol is a specific example for DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway and a target for inhibitors like Brequinar.[2]

Materials:

  • Recombinant human DHODH

  • L-dihydroorotate (DHO) (substrate)

  • 2,6-dichloroindophenol (DCIP) (electron acceptor)

  • Coenzyme Q10

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Pyrimidine-based inhibitor (e.g., Brequinar)

  • Microplate reader

Methodology:

  • Assay Mixture Preparation : Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.[2]

  • Pre-incubation with Inhibitor : Aliquot the reaction mixture into a 96-well plate. Add varying concentrations of the pyrimidine inhibitor. Add a fixed amount of recombinant human DHODH to each well and incubate at 25°C for 30 minutes.[2]

  • Reaction Initiation : Start the reaction by adding the substrate, L-dihydroorotic acid, to each well.[2]

  • Absorbance Measurement : Immediately measure the decrease in absorbance at 650 nm over time. The decrease in absorbance corresponds to the reduction of DCIP.[2]

  • Data Analysis : Determine the initial reaction velocities from the linear phase of the reaction. Calculate IC50 and Ki values as described in the general protocols above.[2]

Advanced Biophysical Methods

For a comprehensive understanding of inhibitor binding, orthogonal biophysical methods are recommended.

  • Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during the binding of an inhibitor to an enzyme.[17][18] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd, which is equivalent to Ki for simple competitive inhibition), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[18]

  • Surface Plasmon Resonance (SPR) : SPR is a label-free technique that monitors binding events in real-time.[17] It provides kinetic data on the association rate (kon) and dissociation rate (koff) of the inhibitor-enzyme complex, from which the binding affinity (Kd) can be calculated (Kd = koff/kon).[18]

Section 4: Visualizing Biological Context

Understanding the broader biological context is crucial for drug development. DOT language diagrams can illustrate the pathways in which the target enzymes operate.

De Novo Pyrimidine Biosynthesis Pathway

DHODH is a critical enzyme in this pathway, making it an attractive target for cancer and autoimmune disease therapies.

G cluster_metabolites CPSII Carbamoyl Phosphate Synthetase II CP Carbamoyl Phosphate CPSII->CP ATC Aspartate Transcarbamoylase CAA Carbamoyl Aspartate ATC->CAA DHOase Dihydroorotase DHO Dihydroorotate DHOase->DHO DHODH Dihydroorotate Dehydrogenase (DHODH) OA Orotate DHODH->OA UMPS UMP Synthase UMP UMP UMPS->UMP Gln Glutamine + 2ATP + HCO3- Gln->CPSII CP->ATC CAA->DHOase DHO->DHODH OA->UMPS Inhibitor Brequinar (Pyrimidine-based Inhibitor) Inhibitor->DHODH

Inhibition of DHODH in the pyrimidine biosynthesis pathway.

References

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized method for the functionalization of pyrimidine rings, enabling the introduction of diverse substituents. This protocol provides a detailed overview of the SNAr reaction for the synthesis of pyrimidine derivatives, including key considerations for regioselectivity, experimental procedures, and troubleshooting.

The reactivity of halopyrimidines in SNAr reactions is a cornerstone of pyrimidine chemistry, allowing for the incorporation of various nucleophiles.[1] The electron-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions. The negative charge of the resulting Meisenheimer complex intermediate is effectively stabilized by delocalization onto these nitrogen atoms.[2]

Key Considerations for SNAr on Pyrimidines

Several factors influence the outcome of SNAr reactions on pyrimidine rings:

  • Leaving Group: The nature of the leaving group is critical. For halogenated pyrimidines, the typical reactivity order for SNAr is F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, and the high electronegativity of fluorine makes the attached carbon more electrophilic.[2] Other leaving groups, such as a methylsulfonyl group (-SO2CH3), can also be employed.[3]

  • Regioselectivity: In di-substituted pyrimidines, such as 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C4 position.[2][4] However, the regioselectivity can be influenced by:

    • Substituents on the pyrimidine ring: Electron-donating groups at the C5 or C6 position can direct nucleophilic attack to the C2 position, while electron-withdrawing groups at C5 enhance reactivity at C4.[2][4]

    • Nature of the Nucleophile: The choice of nucleophile can also alter the regioselectivity. For instance, tertiary amine nucleophiles have demonstrated excellent C2 selectivity on 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5.[5]

  • Nucleophile: A wide range of nucleophiles can be used, including amines, alcohols, thiols, and their corresponding anions. The nucleophilicity of the attacking species is important; for example, an alkoxide is a more potent nucleophile than its corresponding alcohol.[2]

  • Reaction Conditions: Temperature, solvent, and the presence of a base are crucial parameters that need to be optimized for each specific transformation. Anhydrous conditions are often necessary to prevent side reactions like hydrolysis.[2]

General SNAr Mechanism on a Pyrimidine Ring

The SNAr reaction on a pyrimidine ring proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: General mechanism of nucleophilic aromatic substitution on a halopyrimidine.

Experimental Protocols

Protocol 1: General Procedure for the Amination of a Chloropyrimidine

This protocol describes a general method for the reaction of a chloropyrimidine with an amine nucleophile.[2]

Materials:

  • Chloropyrimidine (1.0 eq.)

  • Amine nucleophile (1.0-1.2 eq.)

  • Non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 1.5-2.0 eq.)

  • Anhydrous solvent (e.g., DMF, NMP, or EtOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • TLC plates

  • Silica gel for column chromatography or recrystallization solvents

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the chloropyrimidine (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous solvent.

  • Add a non-nucleophilic base such as TEA or DIPEA (1.5-2.0 eq.) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 80-120 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up to remove inorganic salts and water-soluble impurities.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: SNAr on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde with Amines

This protocol details the monosubstitution on a symmetrically substituted dichloropyrimidine.[1]

Materials:

  • 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol)

  • Amine (1 mmol)

  • Triethylamine (1 mmol)

  • Ethanol (5.0 mL)

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, combine 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol), the desired amine (1 mmol), and triethylamine (1 mmol) in ethanol (5.0 mL).

  • Heat the mixture under reflux for 3 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture. The precipitate obtained is isolated by filtration.

  • Recrystallize the solid product from ethanol to afford the purified mono-substituted pyrimidine derivative.

Data Presentation: Examples of SNAr Reactions on Pyrimidines

EntryPyrimidine SubstrateNucleophileBase/CatalystSolventTemp. (°C)Time (h)ProductYield (%)Ref.
12,4-dichloropyrimidineAmineTEA/DIPEADMFRT - 120-2-chloro-4-aminopyrimidine derivative-[2]
22-amino-4,6-dichloropyrimidine-5-carbaldehydeAmineTEAEtOHReflux32-amino-4-chloro-6-amino-pyrimidine-5-carbaldehyde derivative-[1]
32,4-diazidopyrido[3,2-d]pyrimidinep-methoxybenzylamineNoneDCMRT-5-(p-methoxybenzylamino)tetrazolo[1,5-a]pyrido[2,3-e]pyrimidineGood[6]
42,4-diazidopyrido[3,2-d]pyrimidineThiol----5-(thio-substituted)tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine47-98[6]
52,4-diazidopyrido[3,2-d]pyrimidineAlcoholK₂CO₃MeCN--5-(alkoxy-substituted)tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine20-32[6]
62,4-dichloro-5-nitropyrimidineTriethylamine-CHCl₃4032-chloro-5-nitro-N,N-diethylpyrimidin-4-amine (via in situ dealkylation)Moderate to Excellent[5]

Experimental Workflow

A typical experimental workflow for the synthesis and purification of pyrimidine derivatives via SNAr is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Combine Halopyrimidine, Nucleophile, Base, and Solvent Reaction Stir at Defined Temperature (e.g., RT to 120°C) Reactants->Reaction Heat/Stir Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Periodic Sampling Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Extraction Aqueous Work-up/ Extraction Cooling->Extraction Drying Dry Organic Layer and Evaporate Solvent Extraction->Drying Purification_Method Column Chromatography or Recrystallization Drying->Purification_Method Crude Product Characterization Characterize Pure Product (NMR, MS, etc.) Purification_Method->Characterization Pure Product

Caption: A standard workflow for the synthesis and purification of pyrimidine derivatives.

Factors Influencing Regioselectivity in 2,4-Dichloropyrimidines

The regioselectivity of SNAr on 2,4-dichloropyrimidines is a critical aspect to control during synthesis. The following diagram illustrates the key factors that direct the nucleophilic attack to either the C2 or C4 position.

regioselectivity_factors Start 2,4-Dichloropyrimidine Derivative General_Rule General Case: C4 is more reactive Start->General_Rule EWG_C5 Electron-Withdrawing Group (EWG) at C5 Start->EWG_C5 EDG_C6 Electron-Donating Group (EDG) at C6 Start->EDG_C6 Tertiary_Amine_Nu Tertiary Amine Nucleophile (with EWG at C5) Start->Tertiary_Amine_Nu C4_Substitution Favored C4 Substitution C2_Substitution Favored C2 Substitution General_Rule->C4_Substitution EWG_C5->C4_Substitution Enhances C4 reactivity EDG_C6->C2_Substitution Directs to C2 Tertiary_Amine_Nu->C2_Substitution Steric/Electronic Effects

Caption: Factors influencing the regioselectivity of SNAr on 2,4-dichloropyrimidines.

Troubleshooting and Optimization

  • Low or No Product Yield:

    • Ensure the pyrimidine ring is sufficiently activated with electron-withdrawing groups.

    • Verify that a good leaving group is being used (F > Cl > Br > I).

    • Increase the nucleophilicity of the attacking species (e.g., use an alkoxide instead of an alcohol).

    • Gradually increase the reaction temperature.[2]

  • Formation of Multiple Products/Isomers:

    • If di-substitution occurs instead of mono-substitution, use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.

    • To control regioselectivity, consider altering the substituents on the pyrimidine ring or changing the nucleophile.[2]

  • Side Reactions:

    • To avoid solvolysis, use a non-nucleophilic solvent.

    • Ensure anhydrous conditions to prevent hydrolysis of the starting material or product.

    • Use milder bases and reaction temperatures to prevent ring-opening or degradation.[2]

  • Difficulty in Product Purification:

    • Perform an aqueous work-up to remove inorganic salts.

    • Acid-base extraction can be effective for separating basic or acidic products/impurities.

    • For highly polar products, consider different solvent systems for chromatography or alternative purification techniques like recrystallization.[2]

References

Troubleshooting & Optimization

challenges in the scale-up synthesis of 4-(2-Pyrimidinyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-(2-Pyrimidinyloxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory and industrial synthesis method for this compound?

A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a leaving group on the pyrimidine ring by the phenoxide ion of 4-aminophenol. The key starting materials are typically 4-aminophenol and a 2-halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine).

Q2: What are the critical process parameters to control during the scale-up of this synthesis?

A2: Several parameters are crucial for a successful and reproducible scale-up:

  • Temperature Control: The reaction is often exothermic, and poor heat dissipation in large reactors can lead to side reactions and impurity formation.

  • Mixing and Agitation: Efficient mixing is vital to ensure homogeneity, especially when dealing with slurries of reagents and bases.

  • Base Selection and Stoichiometry: The choice of base and its precise amount are critical for complete phenoxide formation without promoting side reactions.

  • Solvent Quality: The presence of water or other impurities in the solvent can negatively impact the reaction.

  • Inert Atmosphere: Reactions involving sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Q3: What are the expected major byproducts in this synthesis?

A3: Potential byproducts can include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 4-aminophenol and 2-halopyrimidine.

  • Hydrolysis Products: Reaction of the 2-halopyrimidine with any residual water can form 2-hydroxypyrimidine.

  • Dialkylation Products: In rare cases, the aniline nitrogen of the product could potentially react with another molecule of 2-halopyrimidine, though this is generally not favored under typical reaction conditions.

  • Side products from base: The choice of base can also lead to side reactions. For example, using a nucleophilic base could lead to the formation of unwanted byproducts.

Q4: What are the recommended purification methods for this compound at a larger scale?

A4: On a larger scale, purification strategies often involve:

  • Crystallization: This is a highly effective method for purifying solid products. A systematic solvent screening is recommended to find the optimal solvent or solvent mixture.

  • Slurry Washes: Washing the crude solid product with a suitable solvent can remove certain impurities without dissolving the desired compound.

  • Chromatography: While less common for very large-scale production due to cost, column chromatography can be used for high-purity requirements or to remove closely related impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Reaction Conversion 1. Insufficient Base: Incomplete deprotonation of 4-aminophenol. 2. Low Reaction Temperature: Reaction kinetics are too slow. 3. Poor Mixing: Inhomogeneous reaction mixture. 4. Deactivated Reagents: Starting materials or base have degraded.1. Ensure stoichiometric or slight excess of a strong, non-nucleophilic base (e.g., NaH, KH, K₂CO₃). 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Improve agitation; consider a different impeller design for better solid suspension. 4. Use fresh, high-purity starting materials and ensure the base is active.
High Levels of Impurities 1. Reaction Temperature Too High: Promotes side reactions. 2. Presence of Water/Oxygen: Leads to hydrolysis and oxidative byproducts. 3. Incorrect Base: A nucleophilic base may compete in the reaction. 4. Prolonged Reaction Time: Can lead to product degradation.1. Optimize the reaction temperature to find a balance between reaction rate and purity. 2. Use anhydrous solvents and maintain a strict inert atmosphere. 3. Switch to a non-nucleophilic base. 4. Monitor the reaction progress by HPLC or TLC and quench the reaction upon completion.
Product Isolation/Purification Issues 1. Oily Product: The product does not solidify upon cooling. 2. Poor Crystal Formation: Difficulty in obtaining a crystalline solid. 3. Co-precipitation of Impurities: Impurities are trapped within the product crystals.1. Try to induce crystallization by seeding or by adding an anti-solvent. 2. Perform a systematic solvent screening for crystallization. Consider using a solvent/anti-solvent system. 3. A hot filtration step before crystallization might remove insoluble impurities. A re-crystallization step might be necessary.
Inconsistent Yields at Scale 1. Poor Heat Transfer: Inefficient cooling in a large reactor. 2. Inadequate Mass Transfer: Inefficient mixing of reactants. 3. Variability in Raw Material Quality: Impurities in starting materials can affect the reaction.1. Ensure the reactor's cooling system is adequate for the scale. Consider a jacketed reactor with controlled cooling. 2. Re-evaluate the agitation parameters for the larger scale. 3. Implement stringent quality control for all incoming raw materials.

Experimental Protocols

Representative Laboratory-Scale Synthesis of this compound

Materials:

  • 4-Aminophenol

  • 2-Chloropyrimidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a stirred suspension of 4-aminophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF, add 2-chloropyrimidine (1.1 eq).

  • Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data Summary

ParameterLab Scale (Typical)Pilot/Industrial Scale (Considerations)
Yield 70-90%Yield optimization is critical for cost-effectiveness. Small decreases in percentage points can have a large financial impact.
Reaction Time 4-12 hoursMay be longer due to mass and heat transfer limitations. Continuous monitoring is essential.
Temperature 80-100 °CPrecise temperature control is crucial to avoid runaway reactions and impurity formation.
Purity (Crude) 85-95%May be lower due to scale-up effects. Robust purification methods are necessary.
Purity (Final) >98%Must meet stringent regulatory and quality standards.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Charge_Reactors Charge Reactor with 4-Aminophenol, K₂CO₃, DMF Add_Pyrimidine Add 2-Chloropyrimidine Charge_Reactors->Add_Pyrimidine Heat_React Heat to 80-90°C & Monitor Add_Pyrimidine->Heat_React Cool_Down Cool to RT Heat_React->Cool_Down Quench_Extract Quench with Water & Extract with EtOAc Cool_Down->Quench_Extract Wash_Dry Wash & Dry Organic Layer Quench_Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Crystallization or Chromatography Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or High Impurities Check_Temp Review Temperature Profile Start->Check_Temp Check_Base Verify Base Stoichiometry & Activity Start->Check_Base Check_Mixing Evaluate Agitation Efficiency Start->Check_Mixing Check_Purity Analyze Raw Material Purity Start->Check_Purity Optimize_Temp Adjust Heating/Cooling Protocol Check_Temp->Optimize_Temp Deviation Found Adjust_Base Use Fresh Base or Adjust Stoichiometry Check_Base->Adjust_Base Issue Identified Modify_Mixing Increase Agitation Speed or Change Impeller Check_Mixing->Modify_Mixing Inefficiency Noted Source_New_Material Source Higher Purity Raw Materials Check_Purity->Source_New_Material Impurity Detected

Caption: A logical troubleshooting workflow for addressing common scale-up synthesis issues.

Technical Support Center: Synthesis of 4-(2-Pyrimidinyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(2-Pyrimidinyloxy)aniline synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am not getting any of the desired this compound product, or the yield is very low. What are the possible causes and solutions?

A1: Low or no yield in the synthesis of this compound, typically performed via a Williamson ether synthesis, can be attributed to several factors. Below is a systematic guide to troubleshooting this issue.

Troubleshooting Workflow for Low Yield

LowYield start Low or No Yield reagents Check Reagent Quality & Stoichiometry start->reagents conditions Verify Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Purity of 4-Aminophenol/ 4-Nitrophenol & 2-Chloropyrimidine reagents->sub_reagents1 sub_reagents2 Anhydrous Solvent reagents->sub_reagents2 sub_reagents3 Base Strength & Equivalents reagents->sub_reagents3 workup Optimize Work-up & Purification conditions->workup Conditions OK sub_conditions1 Reaction Temperature conditions->sub_conditions1 sub_conditions2 Reaction Time conditions->sub_conditions2 sub_conditions3 Inert Atmosphere conditions->sub_conditions3 end Improved Yield workup->end Optimized sub_workup1 Proper Quenching workup->sub_workup1 sub_workup2 Efficient Extraction workup->sub_workup2 sub_workup3 Appropriate Purification Method workup->sub_workup3

Caption: Troubleshooting workflow for low yield.

Possible Causes and Solutions:

  • Reagent Quality:

    • Starting Materials: Ensure the purity of 4-aminophenol (or 4-nitrophenol) and 2-chloropyrimidine. Impurities can interfere with the reaction.

    • Solvent: Use anhydrous (dry) solvent, as the presence of water can consume the base and hinder the formation of the phenoxide.

    • Base: The base used must be strong enough to deprotonate the phenolic hydroxyl group. Ensure the base has not degraded.

  • Reaction Conditions:

    • Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing decomposition of reactants or products. The optimal temperature should be determined experimentally, often in the range of 80-120°C for this type of reaction.

    • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aminophenol and improve yield.

  • Stoichiometry:

    • Base: An insufficient amount of base will result in incomplete deprotonation of the phenol. A slight excess of the base (e.g., 1.1 to 1.5 equivalents) is often used.

    • Reactants: The stoichiometry of the reactants should be carefully controlled. While a 1:1 ratio is the theoretical starting point, a slight excess of one reactant may be beneficial and can be optimized.

Issue 2: Formation of Byproducts and Impurities

Q2: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the likely byproducts and how can I minimize their formation?

A2: The formation of byproducts is a common issue in the synthesis of this compound, primarily due to the presence of multiple nucleophilic sites in 4-aminophenol.

Logical Relationship of Potential Byproducts

Byproducts Reactants 4-Aminophenol + 2-Chloropyrimidine O_Alkylation Desired Product: This compound Reactants->O_Alkylation O-Alkylation N_Alkylation Byproduct: 4-Hydroxy-N-(2-pyrimidinyl)aniline Reactants->N_Alkylation N-Alkylation Di_Alkylation Byproduct: N,O-bis(2-pyrimidinyl)-4-aminophenol Reactants->Di_Alkylation Di-Alkylation Hydrolysis Byproduct: 2-Hydroxypyrimidine 2-Chloropyrimidine 2-Chloropyrimidine 2-Chloropyrimidine->Hydrolysis Reaction with H2O

Caption: Potential byproduct formation pathways.

Common Byproducts and Minimization Strategies:

  • N-Alkylation: The amino group of 4-aminophenol is also nucleophilic and can react with 2-chloropyrimidine to form 4-hydroxy-N-(2-pyrimidinyl)aniline.

    • Solution: The selectivity for O-alkylation over N-alkylation is influenced by the reaction conditions. Generally, using a stronger base and a polar aprotic solvent can favor O-alkylation. Protecting the amine group of 4-aminophenol before the reaction is a more robust strategy.

  • Di-alkylation: Both the hydroxyl and amino groups can react to form N,O-bis(2-pyrimidinyl)-4-aminophenol.

    • Solution: This can be minimized by controlling the stoichiometry of 2-chloropyrimidine (avoiding a large excess).

  • Hydrolysis of 2-Chloropyrimidine: If water is present in the reaction mixture, 2-chloropyrimidine can be hydrolyzed to 2-hydroxypyrimidine.

    • Solution: Ensure the use of anhydrous solvents and reagents.

  • Unreacted Starting Materials: Incomplete reaction will leave unreacted 4-aminophenol and 2-chloropyrimidine in the mixture.

    • Solution: Monitor the reaction to completion using TLC or LC-MS and optimize reaction time and temperature.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this compound?

A: The most common and direct approach is a Williamson ether synthesis . This involves the reaction of a phenoxide ion with an aryl halide. In this specific synthesis, 4-aminophenol is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile and attacks the electron-deficient carbon atom of 2-chloropyrimidine, displacing the chloride ion. An alternative two-step route involves the Williamson ether synthesis of 4-nitrophenol with 2-chloropyrimidine, followed by the reduction of the nitro group to an aniline.

Q: What are the recommended solvents and bases for this synthesis?

A: The choice of solvent and base is crucial for the success of the reaction.

  • Solvents: Polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the S_NAr reaction. Common choices include:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (ACN)

    • Acetone

  • Bases: The base should be strong enough to deprotonate the phenol. Commonly used bases include:

    • Potassium carbonate (K₂CO₃)

    • Sodium hydride (NaH)

    • Potassium tert-butoxide (t-BuOK)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting materials, the product, and any major byproducts. The spots can be visualized under a UV lamp. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of reactants and the formation of the product by observing their respective molecular ion peaks.

Q: What are the best methods for purifying the final product?

A: The purification method will depend on the purity of the crude product and the nature of the impurities.

  • Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. Silica gel is a common stationary phase, and an eluent system similar to that used for TLC analysis (e.g., hexane/ethyl acetate gradient) can be employed.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent or solvent mixture can be an efficient purification method to obtain a crystalline solid.

Experimental Protocols

Two common experimental protocols for the synthesis of this compound are provided below.

Protocol 1: Direct Synthesis from 4-Aminophenol

This protocol is a one-step Williamson ether synthesis.

Experimental Workflow for Protocol 1

Protocol1 start Start reactants Combine 4-Aminophenol, 2-Chloropyrimidine, and K₂CO₃ in DMF start->reactants reaction Heat the mixture at 100-110°C (Monitor by TLC) reactants->reaction workup Cool, pour into water, and extract with Ethyl Acetate reaction->workup purification Dry organic layer, concentrate, and purify by column chromatography workup->purification product Obtain this compound purification->product

Caption: General workflow for direct synthesis.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (1.0 eq.), 2-chloropyrimidine (1.1 eq.), and potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (approximately 5-10 mL per gram of 4-aminophenol).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Protocol 2: Synthesis from 4-Nitrophenol followed by Reduction

This two-step protocol can be advantageous for avoiding the N-alkylation side product.

Experimental Workflow for Protocol 2

Protocol2 cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reduction of Nitro Group reactants1 Combine 4-Nitrophenol, 2-Chloropyrimidine, and K₂CO₃ in DMF reaction1 Heat at 80-90°C (Monitor by TLC) reactants1->reaction1 workup1 Cool, pour into water, filter the precipitate reaction1->workup1 intermediate Obtain 4-(2-Pyrimidinyloxy)nitrobenzene workup1->intermediate reactants2 Dissolve intermediate in Ethanol/Water and add SnCl₂·2H₂O and HCl intermediate->reactants2 reaction2 Heat at 70-80°C (Monitor by TLC) reactants2->reaction2 workup2 Cool, neutralize with NaHCO₃, and extract with Ethyl Acetate reaction2->workup2 purification2 Dry, concentrate, and purify workup2->purification2 product Obtain this compound purification2->product

Caption: Workflow for the two-step synthesis.

Methodology:

  • Step 1: Synthesis of 4-(2-Pyrimidinyloxy)nitrobenzene

    • Follow the procedure outlined in Protocol 1, substituting 4-aminophenol with 4-nitrophenol. The reaction is typically faster and can be run at a slightly lower temperature (e.g., 80-90 °C).

    • Upon pouring the reaction mixture into water, the product often precipitates as a solid, which can be collected by filtration and washed with water.

  • Step 2: Reduction of 4-(2-Pyrimidinyloxy)nitrobenzene

    • Reaction Setup: In a round-bottom flask, dissolve the 4-(2-Pyrimidinyloxy)nitrobenzene from Step 1 in a mixture of ethanol and water.

    • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq.) and concentrated hydrochloric acid (HCl).

    • Reaction: Heat the reaction mixture to 70-80 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 8.

    • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of aryl-pyrimidinyl ether synthesis, based on literature data for analogous reactions.

Table 1: Effect of Base on Yield

Base (eq.)SolventTemperature (°C)Time (h)Yield (%)
K₂CO₃ (1.5)DMF1006Good
NaH (1.2)THF604High
Cs₂CO₃ (1.5)Dioxane1108Very Good
NaOH (2.0)Water905Moderate

Table 2: Effect of Solvent on Yield

SolventBaseTemperature (°C)Time (h)Yield (%)
DMFK₂CO₃1006Good
DMSOK₂CO₃1006Good
AcetonitrileK₂CO₃8012Moderate
THFNaH604High

Note: The yields are qualitative descriptions based on typical outcomes for Williamson ether syntheses of this type. Actual yields will vary depending on the specific substrate and precise reaction conditions. For any unpublished research, these tables should be populated with your own experimental data.

solubility issues of pyrimidine derivatives in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues encountered with pyrimidine derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my pyrimidine derivatives show poor solubility in aqueous assay buffers?

A1: Pyrimidine derivatives are often heterocyclic, aromatic compounds with a tendency for low aqueous solubility. This is due to their often rigid, planar structures which can lead to strong crystal lattice energy, making it difficult for water molecules to solvate them. Many derivatives are also lipophilic, further reducing their affinity for aqueous environments.

Q2: I dissolve my compound in DMSO, but I see precipitation when I add it to my cell culture media. What is happening?

A2: This is a common issue known as "compound crashing out." While DMSO is a powerful solvent, adding the DMSO stock to an aqueous buffer rapidly changes the solvent environment.[1] If the final concentration of your compound exceeds its solubility limit in the final assay buffer (which is mostly aqueous), it will precipitate. The final concentration of DMSO is also a critical factor; what is soluble in 100% DMSO may not be soluble in media containing 0.5% DMSO.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance to DMSO is cell-line dependent. Generally, concentrations below 0.1% are considered safe for most cell lines.[2] Some robust cell lines can tolerate up to 0.5%, but concentrations of 1% or higher can cause cellular stress, membrane damage, and even cell death, confounding your assay results.[2][3][4] It is crucial to run a DMSO toxicity control experiment to determine the maximum tolerable concentration for your specific cell line and assay duration.[5]

Q4: Can storing my pyrimidine compounds in DMSO for long periods affect my results?

A4: Yes. Some pyrimidine derivatives can be unstable in DMSO, even when stored at low temperatures.[6] They can undergo oxidation or condensation reactions, leading to degradation of the parent compound.[6] This reduces the effective concentration of your active compound and can produce artifacts in your assay. It is always recommended to prepare fresh stock solutions or use aliquots that minimize freeze-thaw cycles.[6]

Q5: My dose-response curves are inconsistent and have shallow slopes. Could this be a solubility issue?

A5: Absolutely. Poor solubility is a frequent cause of inconsistent dose-response curves. If the compound precipitates at higher concentrations, the actual concentration in solution is much lower than the nominal concentration, leading to a flattening of the curve at the top. This makes it difficult to determine an accurate IC50 or EC50 value.[6]

Troubleshooting Guide: Compound Precipitation Observed

If you observe cloudiness, particulates, or poor results suspected to be from low solubility, follow this workflow.

G start Start: Compound Precipitation Suspected check_visual 1. Visual Inspection - Check for precipitate in stock & assay wells. - Use a microscope if needed. start->check_visual precip_obs Precipitation Observed check_visual->precip_obs no_precip_obs No Visible Precipitate (Consider other issues like compound degradation) check_visual->no_precip_obs No solubility_assay 2. Quantify Solubility Perform Kinetic Solubility Assay precip_obs->solubility_assay Yes sol_low Solubility < Highest Assay Conc. solubility_assay->sol_low sol_ok Solubility is Sufficient solubility_assay->sol_ok No optimize 3. Optimization Strategies sol_low->optimize Yes opt_dmso A. Lower Final DMSO % (May require higher stock conc.) optimize->opt_dmso opt_conc B. Lower Top Assay Conc. (Adjust dilution series) optimize->opt_conc opt_cosolvent C. Use Co-solvents/Excipients (e.g., Pluronics, cyclodextrins) optimize->opt_cosolvent opt_formulate D. Advanced Formulation (e.g., Solid dispersions) optimize->opt_formulate retest 4. Re-evaluate in Assay with optimized conditions opt_dmso->retest opt_conc->retest opt_cosolvent->retest opt_formulate->retest

Caption: A troubleshooting workflow for addressing compound solubility issues.

Quantitative Data Summary

The solubility of a compound is not a single value but depends on the solvent, temperature, and pH. Below is a table summarizing solubility data for the common pyrimidine antimetabolite, 5-Fluorouracil (5-FU), to illustrate this point.

CompoundSolvent/BufferTemperatureSolubility
5-Fluorouracil Water20 °C12.2 g/L
Water25 °C~1.9 x 10⁻³ (mole fraction)[7][8]
1 N NH₄OH-50 mg/mL[9]
DMSO-10 - 50 mg/mL[9]
Propylene Glycol-10 mg/mL (1 g in 100 mL)[10]
Alcohol-Slightly soluble[10]

This table demonstrates how solubility can vary significantly with the solvent system.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Nephelometry)

This protocol is a high-throughput method to quickly determine the apparent solubility of a compound in an aqueous buffer.[1][11]

Materials:

  • Test compound stock solution (e.g., 10 mM in 100% DMSO).

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Clear, 96-well microplate.

  • Plate-reading nephelometer or a plate reader capable of measuring light scattering.

Methodology:

  • Prepare Compound Plate: Dispense 2 µL of the 10 mM DMSO stock solution into wells of the microplate. Create a dilution series if desired.

  • Add Buffer: Add 198 µL of the assay buffer to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Mix and Incubate: Mix the plate thoroughly on a plate shaker for 5 minutes. Incubate at room temperature (or your assay temperature) for 1-2 hours to allow precipitation to equilibrate.[12]

  • Measure Scattering: Read the plate on a nephelometer. The intensity of scattered light is directly proportional to the amount of insoluble precipitate.

  • Data Analysis: Compare the light scattering values of your test compounds to a blank (buffer + DMSO only) and a positive control (a known insoluble compound). Higher values indicate lower solubility.

Protocol 2: Preparation of Amorphous Solid Dispersion

For particularly challenging compounds, creating an amorphous solid dispersion with a polymer can dramatically enhance apparent aqueous solubility.[13][14]

Materials:

  • Pyrimidine derivative ("drug").

  • Hydrophilic polymer (e.g., PVPVA, Pluronic F-68).[14]

  • Organic solvent (e.g., methanol, acetone) that dissolves both the drug and the polymer.

  • Rotary evaporator and vacuum oven.

Methodology:

  • Dissolution: Dissolve the drug and the chosen polymer in the organic solvent. A common drug-to-polymer ratio is 1:9 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator. This should be done gently to create a thin film of the drug/polymer mixture on the flask wall.[14]

  • Drying: Transfer the flask to a vacuum oven and dry for 24 hours at a controlled temperature (e.g., 40°C) to remove all residual solvent.[14]

  • Collection & Characterization: Scrape the dried, amorphous solid dispersion from the flask. The resulting powder can be characterized by DSC or XRPD to confirm its amorphous state.[14]

  • Solubility Testing: The resulting powder can now be used in solubility and dissolution tests, where it is expected to show enhanced solubility compared to the original crystalline form.

Signaling Pathway Visualization

Many pyrimidine derivatives are kinase inhibitors. Gefitinib, for example, is an anilinoquinazoline that inhibits the Epidermal Growth factor Receptor (EGFR) tyrosine kinase.[15][16][17] Poor solubility of such an inhibitor would prevent it from effectively reaching its intracellular target.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling egf EGF Ligand egfr EGFR Receptor egf->egfr Binds autophos Autophosphorylation egfr->autophos Dimerization Activates gef Gefitinib (Pyrimidine Derivative) gef->egfr Blocks ATP Binding Site atp ATP atp->autophos adp ADP autophos->adp ras RAS-RAF-MEK-ERK Pathway autophos->ras pi3k PI3K-AKT Pathway autophos->pi3k jak JAK-STAT Pathway autophos->jak response Cell Proliferation & Survival ras->response pi3k->response jak->response

Caption: Gefitinib inhibits EGFR signaling by blocking ATP binding.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling of aniline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing this critical reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your synthetic chemistry endeavors.

Troubleshooting Guide

Encountering challenges in your Suzuki-Miyaura coupling of aniline derivatives? This troubleshooting guide addresses common issues in a question-and-answer format to help you identify and resolve them effectively.

Q1: My reaction shows low or no conversion to the desired product. What are the primary causes?

A1: Low or no yield is a frequent issue and can often be attributed to several key factors:

  • Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reaction conditions must facilitate its reduction to Pd(0). The aniline substrate itself, particularly the nitrogen atom, can sometimes coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]

  • Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective, especially with electron-deficient or sterically hindered aniline derivatives.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the reaction.[1]

  • Poor Reagent Quality: The presence of water in solvents or reagents, particularly the boronic acid, can lead to side reactions like protodeboronation.[1] It is crucial to use anhydrous solvents and pure reagents.

  • Incorrect Base Selection or Quality: The base is critical for the transmetalation step.[1] Ensure the base is anhydrous and finely ground for solid-phase reactions.

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling, the formation of a biaryl from two boronic acid molecules, is a common side reaction. It is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[1] To mitigate homocoupling:

  • Strictly Exclude Oxygen: This is the most critical factor. Ensure your reaction glassware is thoroughly flame-dried or oven-dried. Degas your solvents by sparging with an inert gas (argon or nitrogen) or by employing several freeze-pump-thaw cycles.[1]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can be advantageous over Pd(II) sources to reduce the initial concentration of Pd(II) species that can drive homocoupling.

Q3: My boronic acid appears to be degrading during the reaction, leading to low yields. What is happening and how can I prevent it?

A3: This is likely due to protodeboronation, where the carbon-boron bond of the boronic acid is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[1] To prevent this:

  • Ensure Anhydrous Conditions: Thoroughly dry your solvent and base, as water facilitates protodeboronation.[1]

  • Select an Appropriate Base: While a base is necessary, highly basic conditions in the presence of water can accelerate this side reaction.[1] Consider your choice of base carefully.

Q4: I am working with a sterically hindered or electron-deficient aniline derivative and the reaction is not proceeding. What adjustments should I make?

A4: Sterically hindered or electron-deficient substrates often require more forcing reaction conditions and specialized catalyst systems.

  • Employ Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, RuPhos, and other Buchwald-type biarylphosphine ligands are highly effective for these challenging couplings.[2] They accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Increase Reaction Temperature: Higher temperatures can often overcome the activation energy barrier for these more difficult couplings.

  • Screen Different Bases and Solvents: A systematic screening of bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous, aprotic solvents (e.g., dioxane, toluene, 2-MeTHF) can reveal the optimal conditions for your specific substrate.[1][3]

Frequently Asked Questions (FAQs)

Q1: Is it always necessary to use an inert atmosphere for Suzuki-Miyaura coupling reactions?

A1: It is highly recommended to perform Suzuki-Miyaura couplings under an inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize and deactivate the active Pd(0) catalyst, which can lead to lower yields and the formation of side products, most notably the homocoupling of the boronic acid.[1]

Q2: What is the role of the base in the Suzuki-Miyaura coupling?

A2: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the organoboron species, typically by forming a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.

Q3: Can I use boronate esters instead of boronic acids?

A3: Yes, boronate esters, such as pinacol esters, are often used as alternatives to boronic acids. They can be more stable and are less prone to protodeboronation.

Q4: What is a general starting point for catalyst loading?

A4: A typical catalyst loading is in the range of 1-5 mol% of the palladium catalyst.[4] For challenging substrates, a higher catalyst loading may be necessary.

Q5: How do I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Aniline Derivatives
Catalyst/PrecatalystLigandTypical Loading (mol%)Substrate ScopeNotes
Pd(OAc)₂ / Pd₂(dba)₃SPhos, XPhos, RuPhos1 - 5Broadly applicable, especially for challenging substrates like chloroanilines and sterically hindered anilines.These bulky, electron-rich ligands are highly effective.[1]
Pd(PPh₃)₄None2 - 5Electron-rich bromoanilines and iodoanilines.A classic catalyst, but may be less effective for challenging substrates.
PdCl₂(dppf)None2 - 5A common and often effective catalyst for a range of aniline derivatives.The dppf ligand is integrated into the complex.[4]
CataCXium A Pd G3None5 - 10Particularly effective for unprotected ortho-bromoanilines.[3]A preformed palladacycle that has shown unique reactivity.[3]
Table 2: Effect of Base and Solvent on Suzuki-Miyaura Coupling of Haloanilines
BaseSolventTemperature (°C)Typical Yield (%)Observations
K₃PO₄1,4-Dioxane80 - 110High (>90%)An effective combination for many challenging couplings.[1]
Cs₂CO₃1,4-Dioxane or 2-MeTHF80 - 100High (>90%)A strong, soluble base often used for difficult couplings.[3]
K₂CO₃Toluene/H₂O or Dioxane/H₂O90 - 110Moderate to High (70-95%)A widely used and cost-effective system.[3][5]
Na₂CO₃H₂O/DMF60 - 85Moderate (70-80%)Effective for some electron-deficient haloanilines.
Et₃NToluene60 - 110Moderate to High (up to 96%)Used in micellar catalysis with specific surfactants.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Haloaniline

This protocol provides a representative procedure and may require optimization for specific substrates.

Materials:

  • Haloaniline (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2 - 1.5 equiv)[4]

  • Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)[4]

  • Base (e.g., K₂CO₃, 2-3 equiv)[4]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1-0.5 M)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the haloaniline, arylboronic acid, and base.

  • Establish Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress periodically by TLC, LC-MS, or GC-MS until the starting material is consumed (typically 2-24 hours).[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion start Low or No Conversion check_catalyst Check Catalyst Activity - Active Pd(0) species? - Potential inhibition? start->check_catalyst check_ligand Evaluate Ligand - Sufficiently electron-rich/bulky? start->check_ligand check_reagents Assess Reagent Quality - Anhydrous solvents? - Pure boronic acid? start->check_reagents check_conditions Review Reaction Conditions - Appropriate base? - Optimal temperature? start->check_conditions solution_catalyst Solution: - Use Pd(0) precatalyst - Increase catalyst loading check_catalyst->solution_catalyst solution_ligand Solution: - Switch to bulky, electron-rich  ligand (e.g., SPhos, XPhos) check_ligand->solution_ligand solution_reagents Solution: - Use anhydrous, degassed solvents - Use fresh, pure reagents check_reagents->solution_reagents solution_conditions Solution: - Screen different bases (K3PO4, Cs2CO3) - Increase temperature check_conditions->solution_conditions

Caption: A logical workflow to diagnose and resolve common issues leading to low or no product conversion in Suzuki-Miyaura couplings of aniline derivatives.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition transmetalation Transmetalation oxidative_addition->transmetalation Ar-Pd(II)-X(L_n) reductive_elimination Reductive Elimination transmetalation->reductive_elimination Ar-Pd(II)-Ar'(L_n) reductive_elimination->pd0 product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_halide Ar-X (Aniline Derivative) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ (Boronic Acid/Ester) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

References

Technical Support Center: Overcoming Catalyst Deactivation in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide direct assistance in troubleshooting catalyst deactivation during pyrimidine synthesis. Below, you will find frequently asked questions and detailed guides to diagnose, prevent, and resolve common issues encountered in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst deactivation in my pyrimidine synthesis?

A1: The most common indicators of catalyst deactivation include:

  • Decreased Reaction Rate: The reaction takes significantly longer to reach completion compared to previous successful runs.

  • Lower Yields: A noticeable drop in the isolated yield of your pyrimidine product.

  • Incomplete Conversion: Analysis of the crude reaction mixture (e.g., by TLC or LC-MS) shows a significant amount of unreacted starting materials.[1]

  • Formation of Side Products: An increase in the formation of known or new byproducts, which can sometimes be indicated by a change in the reaction mixture's color.[2]

  • Sudden Reaction Stoppage: The reaction proceeds initially but then stalls before all starting materials are consumed.

Q2: Which types of catalysts are commonly used in pyrimidine synthesis, and what are their typical deactivation pathways?

A2: A variety of catalysts are employed, each with specific vulnerabilities:

  • Metal-Based Catalysts (e.g., Pd, Cu, Zn, Ir): Widely used in cross-coupling (Suzuki) and multicomponent reactions (Biginelli). They are susceptible to poisoning by impurities like sulfur, nitrogen, or phosphorus compounds.[3] In reactions involving pyrimidine boronic acids, the pyrimidine nitrogen itself can coordinate to the palladium center, leading to catalyst inhibition.[4]

  • Acid Catalysts (Brønsted or Lewis Acids): Essential for reactions like the Biginelli and Pinner syntheses. Lewis acids can be deactivated by water, which competes with the substrate for active sites.[5]

  • Organocatalysts (e.g., Proline): These metal-free catalysts can be sensitive to impurities and reaction conditions that may alter their structure or protonation state.[3]

  • Heterogeneous & Nanocatalysts: While offering easier recovery, they can suffer from fouling (where pores or active sites are blocked by carbonaceous deposits or "coke"), sintering (agglomeration of particles at high temperatures), or leaching of the active metal into the solution.[6][7]

Q3: How can I prevent catalyst deactivation before it occurs?

A3: Proactive measures are the most effective strategy:

  • Purify Reactants and Solvents: Use high-purity starting materials. Techniques like distillation, recrystallization, or passing solvents through activated alumina can remove poisonous impurities.[3]

  • Ensure Anhydrous Conditions: For moisture-sensitive catalysts, thoroughly dry all glassware, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Optimize Catalyst Loading: Using an insufficient amount of catalyst can lead to low conversion, while an excessive amount can sometimes promote side reactions. A typical range for metal catalysts is 1-10 mol%.[3]

  • Control Reaction Temperature: Excessively high temperatures can cause thermal degradation of the catalyst or promote side reactions that generate catalyst poisons.[1]

Q4: Is it possible to regenerate a deactivated catalyst?

A4: Yes, regeneration is often possible, depending on the deactivation mechanism.

  • Poisoning/Fouling: Mild poisons or adsorbed impurities can sometimes be removed by washing the catalyst with specific solvents.[3] For more robust fouling by carbon deposits (coking), thermal regeneration via calcination (a controlled burn-off) can be effective for heterogeneous catalysts.[6]

  • Leaching: This is generally irreversible, though re-impregnation of the active metal onto the support is sometimes possible.[6]

  • Sintering: This thermal degradation is typically irreversible, making prevention crucial.[6]

Troubleshooting Guides

This section provides step-by-step guidance for specific issues you may encounter.

Guide 1: Low Yield or Stalled Reaction

Issue: Your reaction yield has dropped significantly, or the reaction has stopped before completion.

Diagnostic Workflow:

start Low Yield or Stalled Reaction Detected check_purity Step 1: Verify Purity of Reagents & Solvents (TLC, NMR, GC-MS) start->check_purity sub_issue Impurity Detected? check_purity->sub_issue check_conditions Step 2: Confirm Reaction Conditions (Temperature, Stirring, Atmosphere) cond_issue Conditions Incorrect? check_conditions->cond_issue check_catalyst Step 3: Assess Catalyst Health cat_issue Catalyst Deactivated? check_catalyst->cat_issue sub_issue->check_conditions No purify Action: Purify Starting Materials (Distill, Recrystallize, Column) sub_issue->purify Yes cond_issue->check_catalyst No correct_cond Action: Correct Reaction Setup (Calibrate Thermometer, Use Inert Gas) cond_issue->correct_cond Yes regenerate Action: Regenerate or Replace Catalyst (See Protocols Below) cat_issue->regenerate Yes end Problem Resolved purify->end correct_cond->end regenerate->end

Caption: Troubleshooting workflow for low yield or stalled reactions.

Detailed Steps:

  • Verify Reagent Purity: Impurities are a primary cause of catalyst poisoning.[3] Re-purify your starting materials and ensure solvents are anhydrous and freshly distilled.

  • Confirm Reaction Conditions: Double-check the reaction temperature, ensure stirring is adequate (for heterogeneous catalysts), and verify that an inert atmosphere is maintained if required.[1]

  • Assess Catalyst Health: If the catalyst is reusable, it may have lost activity from previous runs.[1] If it's a new batch, consider the possibility of improper storage.

  • Perform a Diagnostic Test: Run the reaction with highly purified materials. If activity is restored, poisoning was the likely cause.[5] You can also perform a "spiking experiment" by adding a small amount of a suspected poison to a clean reaction to see if it inhibits it.[5]

Guide 2: Unexpected Side Product Formation

Issue: Your analysis (TLC, NMR, LC-MS) shows a significant new or increased amount of a byproduct.

Common Scenarios in Pyrimidine Synthesis:

  • Biginelli Reaction: The formation of a yellow, fluorescent Hantzsch-type 1,4-dihydropyridine (DHP) is a common side reaction. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition).[1]

    • Solution: Lower the reaction temperature to disfavor urea decomposition. The choice of catalyst can also influence selectivity.[1]

  • Suzuki-Miyaura Coupling: Protodeborylation, where the boronic acid group is replaced by a hydrogen, is a major side reaction, especially with electron-deficient pyrimidine boronic acids.[8]

    • Solution: Use a milder base (e.g., K₃PO₄ instead of stronger bases), run the reaction at the lowest effective temperature, and use highly active Buchwald-type ligands to ensure the desired coupling outcompetes the side reaction.[8]

cluster_biginelli Biginelli Reaction Inputs cluster_paths Competing Pathways Aldehyde Aldehyde Catalyst Acid Catalyst Aldehyde->Catalyst Ketoester Ketoester Biginelli Desired Pathway: Cyclization -> DHPM Product Ketoester->Biginelli Hantzsch Side Reaction: + another Ketoester + NH3 -> DHP Byproduct Ketoester->Hantzsch Urea Urea Urea->Catalyst Urea->Hantzsch High Temp Decomposition Intermediate Iminium Intermediate Catalyst->Intermediate Intermediate->Ketoester

Caption: Competing pathways in the Biginelli reaction.

Data Presentation: Catalyst Performance & Reusability

The selection of a robust and reusable catalyst is critical for sustainable synthesis. The tables below summarize the performance and reusability of various catalysts in the Biginelli reaction.

Table 1: Comparative Performance of Catalysts in Biginelli Synthesis | Catalyst | Time | Yield (%) | Conditions | Reference | | :--- | :--- | :--- | :--- | :--- | | Conventional Method | | Dilute HCl | 180 min | ~52% | Reflux |[9] | | Alternative Catalysts | | CuCl₂·2H₂O | 180 min | ~69% | Reflux |[9] | | Layered Double Hydroxide (LDH) | Varies | 82% | Toluene, Reflux |[10] | | Chitosan-Immobilized Ionic Liquid | 30 min | 96% | 90°C |[11] | | Solvent-Free Method | | Ball Milling (No Catalyst) | 30 min | >98% | 750 rpm |[12] |

Table 2: Reusability of Chitosan-Immobilized Ionic Liquid Catalyst in Biginelli Reaction [11]

Reuse Cycle Yield (%)
1 96
2 94
3 93
4 92
5 91

| 6 | 91 |

Experimental Protocols

Protocol 1: General Procedure for Diagnosing Catalyst Poisoning

This protocol helps determine if catalyst deactivation is due to impurities in the starting materials.

Materials:

  • Your standard reaction setup (e.g., flame-dried Schlenk flask).

  • Standard (unpurified) batch of starting materials and solvent.

  • Highly purified batch of starting materials and solvent (recrystallized solids, distilled liquids/solvents).

  • Your catalyst.

Procedure:

  • Baseline Reaction: Run the pyrimidine synthesis using your standard, unpurified reagents and solvent. Record the reaction time and calculate the isolated yield. This is your baseline for comparison.[5]

  • Control Reaction: Set up an identical reaction, but use only the highly purified starting materials and solvents.

  • Comparison: Run the control reaction under the exact same conditions as the baseline. Monitor its progress and calculate the final isolated yield.

  • Analysis:

    • If the control reaction shows significantly improved yield and/or a faster reaction rate, catalyst poisoning by impurities in your standard reagents is the most likely cause of deactivation.[5]

    • If the control reaction performs just as poorly as the baseline, the issue may be with the catalyst itself (e.g., a bad batch, irreversible deactivation) or the reaction conditions.

Protocol 2: Regeneration of a Heterogeneous Catalyst by Calcination (Coke Removal)

This protocol is a general method for regenerating solid-supported or zeolite catalysts that have been deactivated by carbon fouling (coking).

Materials:

  • Deactivated (spent) catalyst.

  • Tube furnace with temperature and gas flow control.

  • Quartz tube.

  • Inert gas (Nitrogen or Argon) and Air (or a cylinder of N₂/O₂ mix).

  • Washing solvent (e.g., ethanol, ethyl acetate).

Procedure:

  • Washing: Wash the recovered spent catalyst with a suitable solvent to remove any physically adsorbed organic molecules from the surface.[6]

  • Drying: Dry the washed catalyst thoroughly in an oven at 100-120°C overnight to remove all traces of the solvent.[6]

  • Calcination Setup: Place the dried, spent catalyst into a quartz tube and position it within the tube furnace. Begin a steady, slow flow of an inert gas (e.g., nitrogen) over the catalyst bed.[6]

  • Temperature Ramp: While under the inert gas flow, slowly heat the furnace to the target calcination temperature (typically 450-550°C). A slow ramp rate (e.g., 2-5°C/minute) is critical to prevent thermal shock to the catalyst support.[6]

  • Coke Burn-off: Once the target temperature is reached and stable, gradually introduce a controlled flow of air (or a low-concentration oxygen/nitrogen mixture) into the gas stream. Caution: The combustion of coke is highly exothermic. Start with a very low oxygen concentration to avoid a temperature runaway that could cause irreversible sintering.[13]

  • Holding: Maintain the catalyst at the target temperature under the oxidative atmosphere for several hours (e.g., 3-6 hours) to ensure complete removal of carbon deposits.[6]

  • Cooling: Switch the gas flow back to pure inert gas and allow the catalyst to cool down slowly to room temperature.

  • Testing: The regenerated catalyst should be tested on a small scale to confirm the recovery of its activity before being used in a large-scale reaction.[9]

Active Active Catalyst Deactivated Deactivated Catalyst (Fouled/Coked) Active->Deactivated Use in Reaction Washed Washed & Dried Catalyst Deactivated->Washed Solvent Wash & Dry Regenerated Regenerated Catalyst Washed->Regenerated Calcination (Heat + Air) Regenerated->Active Activity Restored

Caption: The catalyst deactivation and regeneration cycle.

References

Technical Support Center: Troubleshooting 2-Chloro-4-methoxypyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for reactions involving 2-chloro-4-methoxypyrimidine, focusing on overcoming low conversion rates.

General Troubleshooting of Low Conversion Rates

Question: My reaction with 2-chloro-4-methoxypyrimidine is showing low or no conversion. What are the first things I should check?

Answer: Low conversion is a common issue, often stemming from a few key areas. A systematic approach is the best way to diagnose the problem. Start by evaluating the following:

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure the 2-chloro-4-methoxypyrimidine and the coupling partner are of high purity. Impurities can poison the catalyst or lead to side reactions.

    • Reagent Stability: Some reagents, particularly boronic acids used in Suzuki couplings, can degrade upon storage or in the presence of moisture, leading to protodeboronation.[1] It's advisable to check the purity of reagents like boronic acids by NMR before use.[1]

    • Anhydrous and Degassed Solvents: For most cross-coupling reactions, water and oxygen are detrimental. Water can lead to hydrolysis of starting materials and reagents, while oxygen can deactivate the active Pd(0) catalyst.[2][3] Ensure solvents are anhydrous and thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[2]

  • Reaction Setup and Conditions:

    • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[3] It is critical to assemble the reaction under an inert atmosphere using Schlenk techniques and maintain a positive pressure of nitrogen or argon throughout the experiment.[2][4]

    • Temperature: The C-Cl bond on the pyrimidine ring is less reactive than C-Br or C-I bonds, often making the oxidative addition step rate-limiting.[5] These reactions frequently require elevated temperatures (e.g., 80-120 °C) to proceed efficiently.[4][5]

    • Reaction Time: Monitor the reaction's progress via TLC or LC-MS to determine if it has stalled or is simply proceeding slowly.

  • Catalyst System Integrity:

    • Catalyst Activity: Palladium catalysts, especially Pd(0) sources, can degrade over time. If you suspect an inactive catalyst, test it on a reliable, well-established reaction.[1] Using air-stable precatalysts, like Buchwald G3 or G4 palladacycles, can ensure the efficient generation of the active Pd(0) species.[1][5]

    • Ligand Choice: The ligand is critical, especially for activating less reactive C-Cl bonds. Standard ligands like PPh₃ may be ineffective.[5] Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the challenging oxidative addition step.[5][6][7]

    • Catalyst Loading: For difficult couplings, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% may be necessary.[5][6]

Troubleshooting Workflow for Low Conversion

The following workflow provides a logical sequence of steps to diagnose and resolve low conversion rates.

TroubleshootingWorkflow Start Low Conversion Observed ReagentCheck 1. Verify Reagent Quality & Stoichiometry - Purity of starting materials? - Stability of coupling partner (e.g., boronic acid)? - Anhydrous reagents? Start->ReagentCheck SetupCheck 2. Review Reaction Setup & Conditions - Is atmosphere truly inert? - Is temperature optimal? - Sufficient reaction time? ReagentCheck->SetupCheck CatalystCheck 3. Evaluate Catalyst System - Is catalyst/precatalyst active? - Is ligand appropriate for C-Cl activation? - Is catalyst loading sufficient? SetupCheck->CatalystCheck Optimization 4. Systematic Optimization - Screen different ligands - Screen different bases - Screen different solvents CatalystCheck->Optimization Success Reaction Successful Optimization->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

FAQs for Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Question: I'm seeing low yields in my Suzuki coupling with 2-chloro-4-methoxypyrimidine. What are the most common causes?

Answer: Besides the general points above, low yields in Suzuki couplings with chloropyrimidines are often traced to three areas: catalyst system, base selection, and boronic acid stability.

  • Catalyst System: The C-Cl bond requires a highly active catalyst. Standard systems like Pd(PPh₃)₄ may not be effective.[3]

  • Base Selection: The base is crucial for activating the boronic acid to form the boronate species needed for transmetalation.[7] The choice of base can significantly impact yield.[7]

  • Boronic Acid Instability: A very common reason for low yields is the decomposition of the boronic acid via protodeboronation, especially in the presence of water.[1][8]

Question: How can I prevent the decomposition of my boronic acid?

Answer: To prevent protodeboronation, you can:

  • Use anhydrous solvents and reagents.[9]

  • Switch to more stable boronic esters, such as pinacol (BPin) or MIDA esters.[1][7]

  • Use milder reaction conditions (e.g., weaker base, lower temperature) if possible, though this may not be feasible for the less reactive chloro-pyrimidine.[1]

Question: What are good starting conditions for a Suzuki coupling with 2-chloro-4-methoxypyrimidine?

Answer: A robust starting point is crucial for optimization. The table below outlines recommended starting parameters.

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald Precatalyst (e.g., G3-XPhos)Precatalysts ensure reliable generation of active Pd(0).[1]
Ligand XPhos, SPhos, or other bulky biarylphosphine ligandsEssential for activating the C-Cl bond.[6][7]
Base K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equivalents)K₃PO₄ is a strong, effective base for challenging couplings.[6][7]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1), Toluene/H₂O, or DMFAn aqueous co-solvent is often beneficial for dissolving the base.[6]
Temperature 80-110 °CHigher temperatures are needed to overcome the activation barrier of the C-Cl bond.[6]
Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of 2-chloro-4-methoxypyrimidine is not working. What should I change?

Answer: The Buchwald-Hartwig amination of aryl chlorides is challenging and highly dependent on the right combination of ligand and base.

  • Ligand Choice: As with Suzuki couplings, bulky and electron-rich phosphine ligands are essential. Consider ligands like RuPhos, BrettPhos, or Josiphos-type ligands.[5]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[4][5] If your substrate is sensitive to this strong base, weaker bases like K₃PO₄ or Cs₂CO₃ can be tried, but this will likely demand a more active catalyst and higher temperatures.[5]

  • Side Reactions: A common side reaction is hydrodehalogenation, where the chlorine is replaced by a hydrogen atom.[5] This can occur if the final reductive elimination step is slow. Ensuring strictly anhydrous conditions can help suppress this pathway.[4][5]

Question: I am observing a significant amount of hydrodehalogenation. How can I minimize this?

Answer: To suppress hydrodehalogenation:

  • Ensure all reagents and solvents are scrupulously dry.[2] Traces of water can promote this side reaction.[5]

  • Use a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents).[5]

  • Optimize the ligand-to-metal ratio, as this can influence the rate of reductive elimination versus side reactions.

Key Component Selection Logic

This diagram outlines the decision-making process for selecting the critical components for a successful cross-coupling reaction.

ComponentSelection cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents Catalyst Palladium Source - Use air-stable precatalyst (e.g., G3/G4) - Avoid unreliable sources like Pd(OAc)₂ alone Ligand Ligand Choice - Use bulky, electron-rich ligands (SPhos, XPhos, RuPhos) - PPh₃ is likely ineffective Base Base Selection - Start with K₃PO₄ or NaOtBu - Screen others if necessary (Cs₂CO₃, K₂CO₃) Solvent Solvent Choice - Anhydrous, degassed aprotic solvents (Dioxane, Toluene, DMF) - Aqueous mixture can help with base solubility Partner Coupling Partner - If using boronic acid, check for decomposition - Consider stable alternatives (pinacol esters, trifluoroborates)

Caption: Decision tree for selecting key reaction components.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point and should be optimized for specific substrates.

  • Preparation: To an oven-dried Schlenk flask containing a stir bar, add the boronic acid or ester (1.2 equiv.) and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inerting: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[4]

  • Reagent Addition: Under a positive flow of inert gas, add 2-chloro-4-methoxypyrimidine (1.0 equiv.), the palladium precatalyst (e.g., PdCl₂(dppf), 2-5 mol%), and the ligand (if not using a precatalyst).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and requires optimization.

  • Preparation: To an oven-dried Schlenk flask containing a stir bar, add the base (e.g., NaOtBu, 1.5 equiv.).

  • Inerting: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.[4]

  • Reagent Addition: Under a positive flow of inert gas, add 2-chloro-4-methoxypyrimidine (1.0 equiv.), the palladium precatalyst (e.g., a G3-palladacycle, 2-5 mol%), and the ligand.

  • Solvent & Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv.).[4]

  • Reaction: Heat the mixture to the target temperature (e.g., 100-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).[2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[4]

References

Technical Support Center: Purification of 4-(2-Pyrimidinyloxy)aniline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Pyrimidinyloxy)aniline and its analogs. The information is designed to address common issues encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its analogs?

The most common and effective purification methods for this class of compounds are recrystallization and column chromatography. For highly specialized applications or difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may also be employed.

Q2: I'm observing a colored impurity (e.g., yellow or brown) in my product. What is the likely cause and how can I remove it?

Discoloration in aniline derivatives is often due to oxidation. To remove colored impurities, you can try recrystallization, sometimes with the addition of activated charcoal. For stubborn coloration, distillation under reduced pressure may be effective.

Q3: My compound is streaking or showing poor separation during silica gel column chromatography. What can I do to improve this?

Anilines are basic and can interact with the acidic silanol groups on silica gel, leading to tailing and poor separation. To mitigate this, you can:

  • Add a basic modifier: Incorporate a small amount of a volatile base like triethylamine (typically 0.5-1% v/v) into your eluent.

  • Use a different stationary phase: Consider using neutral alumina or a commercially available deactivated silica gel.

Q4: What are some good starting solvents for the recrystallization of this compound?

While specific solvent systems should be determined empirically, good starting points for recrystallization of pyrimidinyloxy aniline derivatives include:

  • Ethanol

  • Isopropanol

  • Ethyl acetate

  • Mixtures of ethanol and water

  • Toluene/heptane mixtures

The ideal solvent will dissolve the compound when hot but not at room temperature.

Q5: What are potential impurities I should be aware of during the synthesis of this compound and its analogs?

The synthesis of these compounds often involves a Williamson ether synthesis. Potential process-related impurities may include:

  • Unreacted starting materials (e.g., 4-aminophenol and 2-chloropyrimidine).

  • Byproducts from side reactions, such as C-alkylation of the phenoxide.

  • Degradation products resulting from prolonged exposure to heat or air.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
The solution is supersaturated.Reheat the solution to dissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also help induce crystallization.
Low recovery of purified product. Too much solvent was used for dissolution.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
The cooling process was too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Crystals are still colored after recrystallization. Presence of highly colored impurities.Add a small amount of activated charcoal to the hot solution before filtration.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. Inappropriate solvent system.Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for these compounds is a mixture of hexane and ethyl acetate.
Strong interaction of the aniline with the silica gel.Add 0.5-1% triethylamine to the eluent to neutralize the acidic sites on the silica gel.
The compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a system like dichloromethane/methanol may be necessary.
The compound may have precipitated on the column.Ensure the compound is fully dissolved in the loading solvent before applying it to the column.
Low yield of the purified product. The compound is sticking to the silica gel.Use a basic modifier in the eluent (e.g., triethylamine) or switch to a neutral stationary phase like alumina.
The fractions containing the product were not all collected.Carefully monitor the fractions using TLC to ensure all product-containing fractions are combined.

Experimental Protocols

Recrystallization Protocol (General)
  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent mixture in which the crude product is soluble when hot but sparingly soluble at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography Protocol (General)
  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase (silica gel is common) and eluent system. For anilines, an eluent containing a small percentage of triethylamine is recommended.

  • Column Packing: Prepare a slurry of the stationary phase in the initial eluent and pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the purification of a this compound analog to illustrate expected outcomes. Actual results may vary depending on the specific analog and experimental conditions.

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Yield (%) Conditions
Recrystallization 85%98%80%Solvent: Ethanol/Water (4:1)
Column Chromatography 85%>99%70%Stationary Phase: Silica Gel, Eluent: Hexane/Ethyl Acetate (1:1) + 0.5% Triethylamine

Visualizations

Experimental Workflow: Purification Strategy

G General Purification Workflow crude Crude Product tlc TLC Analysis crude->tlc recrystallization Recrystallization tlc->recrystallization Single major spot, minor impurities column Column Chromatography tlc->column Multiple spots or streaking pure_recrystal Pure Product recrystallization->pure_recrystal pure_column Pure Product column->pure_column analysis Purity Analysis (HPLC, NMR) pure_recrystal->analysis pure_column->analysis

Caption: Decision workflow for selecting a purification method.

Signaling Pathway: Potential Application Context

This compound and its analogs are often investigated as kinase inhibitors. The diagram below illustrates a simplified, hypothetical signaling pathway where such a compound might act.

G Hypothetical Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds downstream Downstream Signaling (e.g., MAPK pathway) receptor->downstream Activates inhibitor This compound Analog inhibitor->receptor Inhibits response Cellular Response (Proliferation, Survival) downstream->response

Caption: Simplified kinase signaling pathway and point of inhibition.

Troubleshooting Logic: Column Chromatography Issues

G Troubleshooting Column Chromatography start Problem Observed streaking Streaking/Tailing start->streaking low_yield Low Yield start->low_yield no_elution No Compound Eluting start->no_elution cause_streaking Cause: Aniline interaction with acidic silica streaking->cause_streaking cause_low_yield Cause: Strong adsorption to stationary phase low_yield->cause_low_yield cause_no_elution Cause: Eluent polarity too low no_elution->cause_no_elution solution_streaking Solution: Add triethylamine to eluent cause_streaking->solution_streaking solution_low_yield Solution: Use neutral alumina or add base to eluent cause_low_yield->solution_low_yield solution_no_elution Solution: Increase eluent polarity (e.g., add MeOH) cause_no_elution->solution_no_elution

Caption: Troubleshooting logic for common column chromatography problems.

Technical Support Center: Stability Testing of 4-(2-Pyrimidinyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of stability testing for 4-(2-Pyrimidinyloxy)aniline. While specific public data on the stability of this compound is limited, this guide is built upon established principles of forced degradation studies for pharmaceutical substances.[1][2][3] The protocols and troubleshooting advice are based on the known chemistry of related aromatic amines and pyrimidine ethers.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing a stability study on this compound?

A1: Stability studies are crucial to understand how the quality of this compound changes over time under the influence of various environmental factors such as temperature, humidity, light, and pH.[2][3] These studies help to identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[3] This information is vital for determining appropriate storage conditions, shelf-life, and ensuring the safety and efficacy of any resulting drug product.[4]

Q2: What are the typical stress conditions used in a forced degradation study?

A2: Forced degradation studies intentionally stress the compound under conditions more severe than accelerated stability testing to generate potential degradants.[3][5] Typical conditions include:

  • Acid/Base Hydrolysis: Exposure to acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) to evaluate susceptibility to pH-dependent degradation.[5]

  • Oxidation: Treatment with an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), to assess oxidative stability.[3]

  • Thermal Stress: Exposing the solid or solution form of the compound to elevated temperatures.[5]

  • Photostability: Exposing the compound to controlled UV and visible light to determine light sensitivity.[3][5]

Q3: What is a stability-indicating method and why is it important?

A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[2] Developing such a method is a primary goal of forced degradation studies, as it is essential for reliable stability monitoring.[1]

Q4: How much degradation should I aim for in a forced degradation study?

A4: The goal is to achieve a target degradation of approximately 5-20%.[4] Overly harsh conditions that degrade the sample excessively may lead to secondary degradation products that are not relevant to real-world storage conditions. Insufficient degradation may not produce the necessary information about potential impurities.[1]

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of this compound.

Objective: To investigate the degradation profile of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • Solvents for stock solution (e.g., Acetonitrile, Methanol)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solution): Keep the stock solution at 60°C for 48 hours.

    • Thermal Degradation (Solid): Place a thin layer of solid this compound in an oven at 60°C for 48 hours. Dissolve in the mobile phase for analysis.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all samples, including an unstressed control, by a developed HPLC method.

Data Presentation

The following table presents hypothetical stability data for this compound under various stress conditions. This illustrates how quantitative results from a forced degradation study would be summarized.

Stress ConditionDurationTemperature% Assay of this compound% DegradationNumber of Degradants
Control (Unstressed) 48h25°C99.8%0.2%0
0.1 M HCl 24h60°C88.5%11.5%2
0.1 M NaOH 8h60°C85.2%14.8%3
3% H₂O₂ 24h25°C82.1%17.9%4
Thermal (Solid) 48h60°C98.9%1.1%1
Thermal (Solution) 48h60°C94.3%5.7%2
Photolytic (Solid) -25°C97.5%2.5%1
Photolytic (Solution) -25°C91.8%8.2%3

Troubleshooting Guide

Issue 1: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions are too mild or the duration is too short. The compound is highly stable.

  • Solution: Increase the severity of the stress conditions. For example, use a higher concentration of acid/base/oxidizing agent, increase the temperature, or extend the exposure time.[1] Ensure that the conditions are still relevant and do not cause complete decomposition.

Issue 2: Excessive degradation (>20%) or multiple secondary degradation peaks are observed.

  • Possible Cause: The stress conditions are too harsh.[1]

  • Solution: Reduce the severity of the conditions. Decrease the temperature, shorten the duration, or use a lower concentration of the stressor. Analyze samples at earlier time points to differentiate primary from secondary degradation products.

Issue 3: Ghost peaks appear in the HPLC chromatogram.

  • Possible Cause: Contamination in the mobile phase, sample carryover from previous injections, or column bleed.[6]

  • Solution:

    • Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.[6]

    • Implement a robust needle wash protocol in the autosampler method to minimize carryover.[6]

    • Flush the column with a strong solvent. If the problem persists, the column may be degrading and need replacement.

Issue 4: Poor peak shape (tailing or fronting) for the parent compound or degradants.

  • Possible Cause: Secondary interactions with the column stationary phase, column overload, or incompatibility between the sample solvent and the mobile phase.

  • Solution:

    • Adjust the mobile phase pH to ensure the analyte is in a single ionic form.

    • Reduce the injection volume or sample concentration.

    • Whenever possible, dissolve and dilute the sample in the initial mobile phase.[2]

Issue 5: The mass balance is poor (the sum of the assay of the parent compound and the area of all degradation products is significantly less than 100%).

  • Possible Cause: Some degradants are not being detected by the UV detector at the chosen wavelength, or they are precipitating out of the solution. Degradants may also be volatile or co-eluting with the parent peak.

  • Solution:

    • Use a Photo-Diode Array (PDA) detector to examine the UV spectra of all peaks and ensure an optimal wavelength is used for detection.

    • Check for sample precipitation.

    • Verify the specificity of the method to ensure no peaks are co-eluting. This can be done by checking peak purity.

Visualizations

G Experimental Workflow for Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation prep_stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to Stress oxide Oxidation (3% H₂O₂, RT) prep_stock->oxide Expose to Stress thermal Thermal Stress (Solid & Solution, 60°C) prep_stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) prep_stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling dilution Dilute to Working Conc. sampling->dilution hplc HPLC-PDA Analysis dilution->hplc data Quantify Degradation & Identify Degradants hplc->data pathway Propose Degradation Pathway data->pathway method Validate Stability- Indicating Method data->method

Caption: Workflow for a forced degradation study.

G Hypothetical Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) parent This compound phenol 4-Aminophenol parent->phenol Ether Cleavage pyrimidine 2-Hydroxypyrimidine parent->pyrimidine Ether Cleavage n_oxide N-Oxide Derivative parent->n_oxide N-Oxidation quinone Quinone-imine Derivative parent->quinone Ring Oxidation

Caption: Potential degradation pathways for this compound.

References

minimizing by-product formation in aniline pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of anilinopyrimidines.

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig Amination of a Chloropyrimidine

Q1: My Buchwald-Hartwig amination of a chloropyrimidine with an aniline is resulting in a low yield. What are the primary parameters to investigate?

A1: Low yields in this reaction are common and can often be rectified by systematically evaluating the catalyst system, reaction conditions, and reagent quality.

  • Catalyst System (Palladium Precursor and Ligand): The choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred for coupling aryl chlorides. Ensure you are using a suitable ligand for your specific substrate. Consider screening different ligands to find the optimal one for your system. The palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, should be of high quality. The use of pre-formed palladium-ligand complexes can sometimes provide more consistent results.

  • Base Selection: The strength and type of base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used and often give good results. However, for substrates that are sensitive to strong bases, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary, potentially requiring higher reaction temperatures.

  • Solvent: Anhydrous toluene is a commonly used and effective solvent. Ensure the solvent is thoroughly dried, as water can deactivate the catalyst.

  • Temperature: These reactions often necessitate elevated temperatures, typically in the range of 80-110 °C. If the reaction is sluggish at a lower temperature, a gradual increase may improve the yield. Microwave irradiation can also be employed to accelerate the reaction.

Issue 2: Significant By-product Formation in Buchwald-Hartwig Amination

Q2: I am observing significant by-products in my Buchwald-Hartwig reaction. What are the likely side-products and how can I minimize them?

A2: A common side-reaction in the Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide, where the chlorine atom is replaced by a hydrogen atom. Another potential by-product is the formation of a bis-arylated amine.

  • Hydrodehalogenation: This occurs when a palladium hydride species is generated, which can then react with the aryl halide. This can be minimized by:

    • Ligand Choice: Using bulky, electron-rich ligands can favor the desired reductive elimination pathway over the side reactions.

    • Base Selection: The choice of base can influence the formation of palladium hydride species.

  • Bis-arylated Amine: This can occur if the newly formed anilinopyrimidine acts as a nucleophile and couples with another molecule of the chloropyrimidine. This is more likely with primary anilines. To minimize this, consider using a slight excess of the aniline.

Issue 3: Low Conversion in Nucleophilic Aromatic Substitution (SNAr)

Q3: I am attempting a Nucleophilic Aromatic Substitution (SNAr) on a dichloropyrimidine with an aniline, but the conversion is poor. What can I do?

A3: Low conversion in SNAr reactions of pyrimidines is often related to the electronic properties of the substrate and the reaction conditions.

  • Substrate Activation: SNAr reactions are favored when the pyrimidine ring is substituted with electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. If your substrate is not sufficiently activated, the reaction will be slow.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the charged intermediate.

  • Temperature: Higher temperatures are often required to drive SNAr reactions to completion, especially with less activated substrates.

  • Regioselectivity with Dichloropyrimidines: In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position due to greater electronic stabilization of the Meisenheimer intermediate.[1] However, this selectivity can be influenced by substituents on the pyrimidine ring.[2] For instance, an electron-donating group at the C6 position can favor substitution at the C2 position.[2]

Frequently Asked Questions (FAQs)

Q: What are the most common by-products in aniline-pyrimidine synthesis?

A: The most common by-products depend on the synthetic route:

  • Buchwald-Hartwig Amination:

    • Hydrodehalogenated pyrimidine: The chloro-group is replaced by a hydrogen atom.[3]

    • Bis-arylated aniline: The product aniline reacts further with the starting chloropyrimidine.

    • Products from ligand or starting material degradation.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Isomeric products: In the case of di- or tri-chloropyrimidines, substitution at different positions can lead to a mixture of isomers.[4]

    • Hydrolysis product: If water is present, the chloropyrimidine can be hydrolyzed to the corresponding pyrimidinone.

    • Solvolysis product: If an alcohol is used as a solvent, an alkoxy-pyrimidine can be formed as a by-product.[5]

Q: How can I purify my anilinopyrimidine product from the reaction mixture?

A: Purification is typically achieved through standard techniques:

  • Column Chromatography: Silica gel column chromatography is a very common and effective method. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate or dichloromethane/methanol) can be used to separate the target compound from less polar and more polar impurities.[6][7]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for removing impurities.

  • Acid-Base Extraction: The basicity of the aniline and pyrimidine moieties can be utilized. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic compounds. The pH of the aqueous layer can then be adjusted to precipitate the purified product.

Q: Can the choice of base affect the regioselectivity in the amination of dichloropyrimidines?

A: Yes, the base can have a significant impact on regioselectivity, particularly in palladium-catalyzed reactions. For example, using a strong, non-nucleophilic base like LiHMDS has been shown to strongly favor the formation of the C4-aminated product in the reaction of 6-aryl-2,4-dichloropyrimidine with aliphatic secondary amines.[4]

Data Presentation

Table 1: Effect of Reaction Conditions on the Regioselectivity of Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine

EntryNucleophileCatalystBaseSolventTemp (°C)Time (h)C4:C2 RatioYield (%)
1MorpholinePd(OAc)₂ / dppbLiHMDSTHF-201>95:585
2AnilineNoneK₂CO₃DMF14024MixtureModerate
3TriethylamineNoneNoneCHCl₃RT1C2 selectiveGood

Note: This table is a representative summary based on literature findings and is intended to illustrate the impact of reaction conditions on selectivity. Actual results may vary depending on the specific substrates and experimental setup.[8]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine

  • Catalyst Preparation: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Reaction Setup: Add the chloropyrimidine (1.0 equiv.), the aniline (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[9]

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of a Chloropyrimidine with Aniline

  • Reaction Setup: In a round-bottom flask, dissolve the chloropyrimidine (1.0 equiv.) in a polar aprotic solvent (e.g., DMF).

  • Reagent Addition: Add the aniline (1.1 equiv.) and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.

Visualizations

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)Ln ArPdX Ar-Pd(II)(L)n-X Pd0->ArPdX ArPdAmine [Ar-Pd(II)(L)n(R2NH)]+X- ArPdX->ArPdAmine ArPdAmido Ar-Pd(II)(L)n(NR2) ArPdAmine->ArPdAmido Deprotonation ArPdAmido->Pd0 Product Anilinopyrimidine (Ar-NR2) ArPdAmido->Product Reductive Elimination ArX Chloropyrimidine (Ar-X) ArX->Pd0 Oxidative Addition Amine Aniline (R2NH) Amine->ArPdX Base Base Base->ArPdAmine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

SNAr_Mechanism Start Chloropyrimidine + Aniline Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product Anilinopyrimidine Intermediate->Product Chloride Elimination

Caption: General mechanism of SNAr for aniline-pyrimidine synthesis.

Troubleshooting_Workflow Start Low Yield or High By-products CheckPurity Check Reagent Purity (Aniline, Solvent, etc.) Start->CheckPurity ReactionType Identify Reaction Type CheckPurity->ReactionType Buchwald Buchwald-Hartwig ReactionType->Buchwald Pd-catalyzed SNAr SNAr ReactionType->SNAr Non-catalyzed OptimizeCatalyst Optimize Catalyst System (Ligand, Pd Source, Base) Buchwald->OptimizeCatalyst OptimizeConditions Optimize Conditions (Temperature, Solvent) SNAr->OptimizeConditions AnalyzeByproducts Analyze By-products (GC-MS, LC-MS) OptimizeCatalyst->AnalyzeByproducts OptimizeConditions->AnalyzeByproducts Purification Refine Purification (Chromatography, Recrystallization) AnalyzeByproducts->Purification

Caption: Troubleshooting workflow for aniline-pyrimidine synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Aminophenol with 2,4-Dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the nucleophilic aromatic substitution (SNAr) reaction between 4-aminophenol and 2,4-dichloropyrimidine to synthesize 4-((2-chloropyrimidin-4-yl)amino)phenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Action
Insufficient Reaction Temperature Gradually increase the reaction temperature. SNAr reactions often require elevated temperatures to proceed efficiently.
Inappropriate Solvent Ensure a polar aprotic solvent such as DMF, DMSO, or THF is being used to facilitate the dissolution of reactants and intermediates.
Base is too Weak or Unsuitable For amine nucleophiles like 4-aminophenol, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. If the reaction is sluggish, a stronger base like potassium carbonate (K₂CO₃) could be trialed.
Poor Quality of Starting Materials Verify the purity of 4-aminophenol and 2,4-dichloropyrimidine. Impurities can interfere with the reaction.
Premature Precipitation of Reactants Ensure adequate solvent volume to maintain all reactants in the solution at the reaction temperature.

Issue 2: Formation of Multiple Products (Di-substitution)

Potential Cause Troubleshooting Action
Excess 4-Aminophenol Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of 4-aminophenol relative to 2,4-dichloropyrimidine.
High Reaction Temperature or Prolonged Reaction Time Lower the reaction temperature and monitor the reaction progress closely using TLC or LC-MS to stop the reaction once the mono-substituted product is maximized.
Incorrect Order of Addition Consider adding the 2,4-dichloropyrimidine solution dropwise to the solution of 4-aminophenol and base to maintain a low concentration of the electrophile.

Issue 3: Presence of Side Products

Potential Cause Troubleshooting Action
Solvolysis If using a nucleophilic solvent like ethanol or methanol, it may compete with 4-aminophenol. Switch to a non-nucleophilic aprotic solvent like DMF or DMSO.[1]
Hydrolysis of Dichloropyrimidine Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of hydroxypyrimidines.[1]
O-Alkylation of 4-Aminophenol While N-alkylation is generally favored, O-alkylation at the hydroxyl group of 4-aminophenol is a possibility. Using a non-nucleophilic base and carefully controlling the temperature can minimize this. Protecting the hydroxyl group is an alternative strategy in more complex syntheses.

Issue 4: Difficulties in Product Purification

Potential Cause Troubleshooting Action
Product is Highly Polar Use a polar mobile phase in column chromatography. A gradient elution from a less polar to a more polar solvent system can be effective.
Co-elution with Starting Material or Byproducts Optimize the solvent system for column chromatography to achieve better separation. Recrystallization from a suitable solvent system can also be an effective purification method.
Residual Base or Salts Perform an aqueous workup by washing the organic extract with water or brine to remove inorganic salts and water-soluble impurities before chromatographic purification.[1]

Frequently Asked Questions (FAQs)

Q1: At which position on the 2,4-dichloropyrimidine does the substitution preferentially occur?

A1: In the reaction with 4-aminophenol, nucleophilic substitution generally occurs preferentially at the C4 position of the 2,4-dichloropyrimidine ring. This is due to the higher electrophilicity of the C4 position.

Q2: What is the role of the base in this reaction?

A2: The base, typically a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), serves to neutralize the HCl that is formed as a byproduct of the reaction. This prevents the protonation of the 4-aminophenol, which would render it non-nucleophilic.

Q3: What are the optimal reaction temperatures?

A3: The optimal temperature can vary depending on the solvent and base used. Generally, these reactions are conducted at elevated temperatures, often ranging from 80 °C to 140 °C. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] This allows for the identification of the consumption of starting materials and the formation of the desired product and any byproducts.

Q5: What are some common solvents for this reaction and are there any I should avoid?

A5: Recommended solvents are polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). It is advisable to avoid nucleophilic solvents like methanol or ethanol, as they can react with the 2,4-dichloropyrimidine in a side reaction known as solvolysis.[1]

Data Presentation

The following tables provide representative data for the reaction conditions in the synthesis of aminopyrimidines, which can be used as a starting point for optimization.

Table 1: Reaction Conditions for Monoamination of Dichloropyrimidines

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DMFK₂CO₃1403>95
2EthanolTEAReflux3Variable
3THFDIPEA8012Moderate
4DMSOK₂CO₃1205High

Table 2: Common Solvents and Bases

SolventBoiling Point (°C)Dielectric ConstantRecommended Base(s)
DMF15336.7TEA, DIPEA, K₂CO₃
DMSO18946.7TEA, DIPEA, K₂CO₃
THF667.6NaH, DIPEA
Acetonitrile8237.5TEA, K₂CO₃

Experimental Protocols

Detailed Methodology for the Synthesis of 4-((2-chloropyrimidin-4-yl)amino)phenol

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Aminophenol

  • 2,4-Dichloropyrimidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane and ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-aminophenol (1.0 eq) and anhydrous DMF.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Electrophile: Dissolve 2,4-dichloropyrimidine (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100-120 °C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine to remove DMF and the base hydrochloride salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Reaction Setup: - 4-Aminophenol in DMF - Inert Atmosphere add_base Add Triethylamine prep->add_base add_dichloro Add 2,4-Dichloropyrimidine Solution Dropwise add_base->add_dichloro heat Heat to 100-120°C add_dichloro->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up: - Dilute with Ethyl Acetate - Wash with Water & Brine monitor->workup purify Column Chromatography workup->purify product 4-((2-chloropyrimidin-4-yl)amino)phenol purify->product

Caption: Experimental workflow for the synthesis of 4-((2-chloropyrimidin-4-yl)amino)phenol.

troubleshooting_guide cluster_causes Potential Causes & Solutions cluster_side_reactions Side Reactions & Solutions cluster_purification Purification Strategies start Low or No Yield? temp Low Temperature? -> Increase Temperature start->temp Yes base Weak Base? -> Use Stronger Base (e.g., K₂CO₃) start->base Yes solvent Inappropriate Solvent? -> Use Polar Aprotic (DMF, DMSO) start->solvent Yes reagents Poor Reagent Quality? -> Check Purity start->reagents Yes side_products Side Products Observed? start->side_products disub Di-substitution? -> Use Stoichiometric Nucleophile -> Lower Temperature side_products->disub Yes solvolysis Solvolysis? -> Use Non-nucleophilic Solvent side_products->solvolysis Yes hydrolysis Hydrolysis? -> Ensure Anhydrous Conditions side_products->hydrolysis Yes purification Purification Issues? side_products->purification chromatography Co-elution? -> Optimize Chromatography -> Recrystallize purification->chromatography Yes salts Residual Salts/Base? -> Perform Aqueous Work-up purification->salts Yes

Caption: Troubleshooting decision tree for optimizing the reaction of 4-aminophenol with 2,4-dichloropyrimidine.

References

Validation & Comparative

comparing the efficacy of 4-(2-Pyrimidinyloxy)aniline with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 4-anilinopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the foundation for a multitude of potent and selective kinase inhibitors.[1] While 4-(2-Pyrimidinyloxy)aniline itself is a versatile chemical intermediate, its core anilinopyrimidine structure is central to the activity of numerous approved and investigational drugs targeting various protein kinases.[2] This guide provides a comparative analysis of the efficacy of a representative anilinopyrimidine-based kinase inhibitor, focusing on its performance against other kinase inhibitors targeting similar pathways.

Comparative Efficacy of Anilinopyrimidine and Other Kinase Inhibitors

To illustrate the efficacy of the anilinopyrimidine scaffold, we will examine a derivative targeting Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[3] The following table summarizes the inhibitory activity (IC50) of a representative 4-anilinopyrimidine compound and compares it with other known EGFR inhibitors.

Compound IDCore ScaffoldTarget KinaseIC50 (nM)Reference
Compound 1 4-AnilinopyrimidineEGFR15[4]
Gefitinib4-AnilinoquinazolineEGFR2-37[5]
Erlotinib4-AnilinoquinazolineEGFR2[5]
Lapatinib4-AnilinoquinazolineEGFR, HER210.8, 9.8[6]
Afatinib4-AnilinoquinazolineEGFR, HER20.5, 14[7]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.[8] Therefore, direct comparisons should be interpreted with caution.

Experimental Protocols

The determination of a kinase inhibitor's efficacy, typically represented by its half-maximal inhibitory concentration (IC50), is performed through in vitro kinase assays.[9] A general protocol for such an assay is outlined below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Kinase of interest (e.g., EGFR)

  • Substrate peptide specific to the kinase

  • ATP

  • Test compound (e.g., 4-anilinopyrimidine derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a multi-well plate, add the kinase, the substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the diluted test compound or a DMSO control to the appropriate wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

  • Data Analysis: Measure the luminescent signal using a plate reader. The signal is inversely proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Visualizing Kinase Inhibition and Experimental Workflow

To better understand the context of this research, the following diagrams illustrate a simplified signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.

G cluster_0 cluster_1 cluster_2 cluster_3 Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (e.g., EGFR)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Cell Proliferation, Survival Cell Proliferation, Survival Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Cell Proliferation, Survival Kinase Inhibitor (e.g., 4-Anilinopyrimidine derivative) Kinase Inhibitor (e.g., 4-Anilinopyrimidine derivative) Kinase Inhibitor (e.g., 4-Anilinopyrimidine derivative)->Receptor Tyrosine Kinase (e.g., EGFR)

Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway and Point of Inhibition.

G cluster_0 Compound Preparation cluster_1 Assay Plate Setup cluster_2 Kinase Reaction cluster_3 Data Acquisition cluster_4 Data Analysis Serial Dilution Serial Dilution Add Compound Add Compound Serial Dilution->Add Compound Add Kinase, Substrate, Buffer Add Kinase, Substrate, Buffer Add Kinase, Substrate, Buffer->Add Compound Add ATP Add ATP Add Compound->Add ATP Incubate Incubate Add ATP->Incubate Add Detection Reagent Add Detection Reagent Incubate->Add Detection Reagent Read Luminescence Read Luminescence Add Detection Reagent->Read Luminescence IC50 Calculation IC50 Calculation Read Luminescence->IC50 Calculation

Caption: Experimental Workflow for an In Vitro Kinase Inhibition Assay.

References

Comparative Analysis of Anilino-Pyrimidine Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction: While direct experimental data on the anticancer properties of the specific molecule 4-(2-Pyrimidinyloxy)aniline is not extensively available in peer-reviewed literature, a substantial body of research exists for structurally related anilino-pyrimidine and anilino-quinazoline derivatives. These classes of compounds have emerged as promising scaffolds in oncology, with several derivatives demonstrating potent activity against a range of cancer cell lines. This guide provides a comparative analysis of selected anilino-pyrimidine and anilino-quinazoline derivatives, benchmarking their performance against established anticancer agents. The data presented is collated from preclinical studies to offer a quantitative and objective overview for researchers in the field of cancer drug discovery.

Quantitative Performance Analysis

The in vitro cytotoxic activity of various anilino-pyrimidine and quinazoline derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below, providing a direct comparison with standard chemotherapeutic drugs.

Table 1: Comparative Cytotoxicity (IC50/GI50 in µM) of Anilino-Pyrimidine/Quinazoline Derivatives and Standard Anticancer Drugs

Compound/DrugCancer Cell LineIC50/GI50 (µM)Mechanism of ActionReference
Quinazoline-Chalcone 14g K-562 (Leukemia)0.622DNA Intercalation[1]
HCT-116 (Colon)1.81DNA Intercalation[1]
MCF7 (Breast)1.81DNA Intercalation[1]
Pyrimidodiazepine 16c Multiple Cell LinesPotent CytotoxicityDNA Groove Binding[1]
Adriamycin (Doxorubicin) Multiple Cell LinesStandard ControlDNA Intercalation, Topoisomerase II Inhibition[1]
Compound 18c (Anilino-Pyrimidine) HepG2 (Liver)See Note 1Mer/c-Met Kinase Inhibitor[2]
MDA-MB-231 (Breast)See Note 1Mer/c-Met Kinase Inhibitor[2]
HCT116 (Colon)See Note 1Mer/c-Met Kinase Inhibitor[2]
Sorafenib HepG2 (Liver)~3.4 - 7.1Multi-kinase Inhibitor[3]
Triazolopyrimidine 3d A549 (Lung)0.03 - 0.043Tubulin Polymerization Inhibitor[4]
HeLa (Cervical)0.03 - 0.043Tubulin Polymerization Inhibitor[4]
Combretastatin A-4 (CA-4) A549, HeLaStandard ControlTubulin Polymerization Inhibitor[4]

Note 1: Specific IC50 values for the antiproliferative activity of Compound 18c against cancer cell lines were not provided in the abstract. The study indicates "good antiproliferative activities" and provides potent IC50 values against the target kinases Mer and c-Met (18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively)[2].

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer agents.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., from 0.01 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has translocated to the outer cell membrane, but the membrane remains intact).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (the cell membrane has lost its integrity).

  • Data Interpretation: The percentage of cells in each quadrant is quantified to determine the extent to which the compound induces apoptosis.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a set duration (e.g., 24 hours). They are then harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed again with PBS and then incubated with a solution containing a DNA-binding dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).

  • Flow Cytometry: The DNA content of the cells is measured by a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.

  • Analysis: A histogram of DNA content is generated. Cells in the G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. The percentage of cells in each phase is calculated, and a compound-induced arrest in a specific phase can be identified.[4]

Visualizations: Pathways and Workflows

Hypothetical Signaling Pathway Inhibition

Many anilino-pyrimidine and anilino-quinazoline derivatives function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates a generic receptor tyrosine kinase (RTK) pathway that is often targeted by such compounds.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Anilino-Pyrimidine Derivative Inhibitor->RTK Inhibition

Caption: Generic RTK signaling pathway targeted by kinase inhibitors.

Experimental Workflow for Anticancer Drug Screening

The process of evaluating a potential anticancer agent involves a series of in vitro experiments to determine its efficacy and mechanism of action.

Start Synthesized Compound MTT Cytotoxicity Screening (MTT Assay) Start->MTT Cell_Lines Panel of Human Cancer Cell Lines Cell_Lines->MTT IC50 Determine IC50 Values MTT->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism If Potent Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Target Target Validation (e.g., Kinase Assay) Mechanism->Target End Lead Compound Identification Apoptosis->End Cell_Cycle->End Target->End

Caption: A typical workflow for in vitro anticancer drug screening.

References

A Comparative Analysis of the Biological Activities of Substituted Anilinopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Substituted anilinopyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This guide provides a comparative study of these compounds, focusing on their anticancer, antimicrobial, and enzyme inhibitory effects. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity: A Multifaceted Approach

Anilinopyrimidine derivatives have emerged as promising anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on both the aniline and pyrimidine rings significantly influence their potency and selectivity.[1]

Targeting Receptor Tyrosine Kinases (RTKs)

Many anilinopyrimidine derivatives exert their anticancer effects by targeting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met.[2][3] Dual inhibitors that target multiple RTKs have also been developed to overcome drug resistance.

Table 1: Comparative in vitro Anticancer Activity (IC50 in µM) of Representative Anilinopyrimidine Derivatives

Compound IDTarget(s)A549 (Lung)HCT-116 (Colon)PC-3 (Prostate)MCF-7 (Breast)MDA-MB-468 (TNBC)HepG2 (Liver)K562 (Leukemia)Reference(s)
Series 1 (Sulfonamides) NF-κB, Akt1------5.6 - 12.3[4]
Compound 18c Mer, c-Met-> Cabozantinib--> Cabozantinib> Cabozantinib-[5]
Compound 38 Not Specified----~3x more potent than lead--[6]
Compounds 21 & 38 EGFR (putative)----Potent and Selective--[7]
Compound 2a Not Specified-5-8-----[8]
Compounds 3a, 3b, 3g, 3h, 18a c-Met, VEGFR-2-0.33 - 1.7-----[2]
Compounds 9k & 13f Not Specified2.14 / 1.983.59 / 2.785.52 / 4.273.69 / 4.01---[9]
Compounds 8a & 8b EGFR, VEGFR-2---0.23 / 0.15---[10]

Note: "-" indicates data not available in the cited sources. The activity of compound 18c is presented qualitatively in comparison to Cabozantinib.

Inhibition of Other Kinases

Substituted anilinopyrimidines have also been shown to inhibit other kinases involved in cell cycle regulation and inflammatory signaling, such as Cyclin-Dependent Kinase 2 (CDK2) and IκB kinase β (IKKβ).[11][12]

Antimicrobial Activity: Combating Fungal Pathogens

Anilinopyrimidines are well-established as agricultural fungicides, particularly against gray mold caused by Botrytis cinerea.[13] Their mode of action is believed to involve the inhibition of methionine biosynthesis and the secretion of hydrolytic enzymes by the fungus.[13][14]

Table 2: Comparative Antifungal Activity of Anilinopyrimidine Derivatives against Botrytis cinerea

Compound IDActivity MetricValueKey FindingReference(s)
Pyrimethanil Inhibition-Inhibits methionine biosynthesis[14]
Compound III-3 EC50 / EC80Stronger than pyrimethanil and cyprodinilHighest activity against pyrimethanil-resistant strains[13]
Anilinopyrimidinones Fungicidal ActivityModerateActive against cucumber downy mildew and wheat powdery mildew[15]

Note: "-" indicates specific quantitative data was not provided in the abstract.

Recent research has also explored the antibacterial potential of anilinopyrimidine derivatives, with some compounds showing promising activity against various bacterial strains, including multidrug-resistant ones.[16][17][18]

Enzyme Inhibitory Activity

Beyond their effects on kinases and fungal enzymes, certain anilinopyrimidine derivatives have been investigated as inhibitors of other enzymes with therapeutic relevance. For instance, some have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme involved in gout, and acetylcholinesterase, a target in Alzheimer's disease.[19][20]

Table 3: Other Enzyme Inhibitory Activities of Substituted Pyrimidine Derivatives

Compound ClassTarget EnzymeKey FindingsReference(s)
3-Aryl-5,7-dihydroxypyrazolo[1,5-a]pyrimidinesXanthine Oxidase30-160 times more potent than allopurinol[19]
1,2,3,4-TetrahydropyrimidinesAcetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)Compound 4l showed potent inhibition with IC50 of 0.11 µM (AChE) and 3.4 µM (BuChE)[20]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.

In Vitro Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[21]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[21]

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[21]

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is typically determined using in vitro kinase assays.

  • Assay Principle: These assays measure the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibition of this process by the test compound is quantified.

  • Methodology: A common method involves incubating the kinase, a substrate (e.g., a peptide or protein), ATP (often radiolabeled), and the test compound. The amount of phosphorylated substrate is then measured.

  • Data Analysis: The IC50 value is calculated by measuring the kinase activity at various compound concentrations.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation: A serial dilution of the test compounds is prepared in a liquid growth medium in microtiter plates.

  • Inoculation: A standardized suspension of the target microorganism is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Molecular Mechanisms

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes involved.

anticancer_pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (EGFR, VEGFR-2, c-Met) Ligand->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Anilinopyrimidine Substituted Anilinopyrimidine Anilinopyrimidine->RTK Inhibits ATP Binding Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) P_RTK->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Inhibition of Receptor Tyrosine Kinase signaling by anilinopyrimidines.

experimental_workflow Synthesis Synthesis of Substituted Anilinopyrimidine Derivatives Purification Purification and Characterization Synthesis->Purification BioAssay Biological Activity Screening (e.g., Anticancer, Antimicrobial) Purification->BioAssay SAR Structure-Activity Relationship (SAR) Analysis BioAssay->SAR LeadOpt Lead Compound Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design Preclinical Preclinical Studies LeadOpt->Preclinical

References

Assessing the Selectivity of 4-(2-Pyrimidinyloxy)aniline Derivatives for Specific Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of 4-anilinopyrimidine derivatives, which are structurally analogous to 4-(2-pyrimidinyloxy)aniline compounds. The data presented herein is derived from publicly available research to facilitate the objective assessment of these compounds' performance against a panel of kinases and to provide supporting experimental methodologies.

Comparative Kinase Inhibition Profile

The following table summarizes the dissociation constants (Kd) for a series of 4-anilinopyrimidine derivatives against a panel of selected kinases. A lower Kd value indicates a higher binding affinity of the compound for the kinase. The derivatives share a common scaffold, with variations in the substituent groups, highlighting the structure-activity relationship (SAR) for kinase selectivity.

Note: The compounds listed are 4-anilinopyrimidine derivatives, which feature a C-NH-C linkage, and are presented here as close structural analogs to the this compound scaffold (C-O-C linkage) due to the availability of comprehensive selectivity data.

Compound IDR1 SubstituentR2 SubstituentKIT (Kd, nM)PDGFRβ (Kd, nM)AXL (Kd, nM)EGFR (Kd, nM)VEGFR2 (Kd, nM)
Cmpd 5 Hp-OH1,2001,10023018>10,000
Cmpd 6 Hp-NH21,1001,20036031>10,000
Cmpd 7 Hp-NHCONHPh1,2001,300>10,0001,100>10,000
Cmpd 19 PhenylH170180>10,000>10,000>10,000
Cmpd 27 Phenylp-NHCONHPh2422>10,000>10,000>10,000

Data is adapted from a study on 4-anilinopyrimidine derivatives, which serve as structural proxies for this compound derivatives[1][2].

Experimental Protocols

A common and robust method for determining the in vitro potency and selectivity of kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Kinase Inhibition Assay (ADP-Glo™ Protocol)

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of purified kinases.

2. Materials:

  • Purified recombinant kinases
  • Specific peptide or protein substrates for each kinase
  • Test compounds (e.g., this compound derivatives) dissolved in DMSO
  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA)
  • ATP solution
  • ADP-Glo™ Kinase Assay Kit (Promega)
  • White, opaque 96-well or 384-well plates
  • Plate-reading luminometer

3. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
  • Kinase Reaction Setup:
  • In the wells of a microplate, add the kinase, the specific substrate, and the appropriate kinase reaction buffer.
  • Add the test compound dilutions to the wells. Include a DMSO-only control (for 0% inhibition) and a no-enzyme control (for background).
  • Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.
  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
  • Reaction Termination and ATP Depletion:
  • Add an equal volume of ADP-Glo™ Reagent to each well.
  • This step stops the kinase reaction and depletes the remaining ATP.
  • Incubate for 40 minutes at room temperature.
  • ADP to ATP Conversion and Signal Generation:
  • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.
  • Incubate for 30-60 minutes at room temperature.
  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

4. Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the DMSO control.
  • The percent inhibition is plotted against the logarithm of the compound concentration.
  • The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of key kinases that are often targeted in drug discovery and are relevant to the selectivity profiling of the presented compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Ligand Binding & Dimerization PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR Signaling Pathway.

PDGFR_KIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFRβ PI3K PI3K PDGFR->PI3K PDGF Binding RAS RAS PDGFR->RAS STAT STAT PDGFR->STAT KIT c-KIT KIT->PI3K SCF Binding KIT->RAS KIT->STAT AKT AKT PI3K->AKT CellFunctions Cell Proliferation, Survival, Migration AKT->CellFunctions RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellFunctions STAT->CellFunctions

Caption: Overlapping PDGFRβ and c-KIT Signaling Pathways.

AXL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AXL AXL PI3K PI3K AXL->PI3K Gas6 Binding PLCg PLCγ AXL->PLCg AKT AKT PI3K->AKT CellFunctions Cell Survival, Migration, Drug Resistance AKT->CellFunctions PKC PKC PLCg->PKC PKC->CellFunctions

Caption: AXL Receptor Tyrosine Kinase Signaling.

Experimental Workflow

The following diagram outlines the general workflow for assessing the selectivity of kinase inhibitors.

Kinase_Selectivity_Workflow Compound Test Compound (this compound derivative) Dilution Prepare Serial Dilutions Compound->Dilution Assay Perform Kinase Assay (e.g., ADP-Glo™) Dilution->Assay Detection Measure Luminescence Assay->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis Profile Generate Selectivity Profile Analysis->Profile

Caption: Experimental Workflow for Kinase Selectivity Profiling.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 4-Anilinoquinazoline Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of various 4-anilinoquinazoline derivatives, a prominent class of compounds investigated for their potential in cancer therapy, primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR). The following sections present a summary of their in vitro and in vivo activities, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Data Presentation: In Vitro vs. In Vivo Activity

The following tables summarize the quantitative data for selected 4-anilinoquinazoline derivatives, correlating their in vitro potency (IC50 values against EGFR and cancer cell lines) with their in vivo efficacy (tumor growth inhibition in xenograft models).

Table 1: Comparison of In Vitro EGFR Kinase Inhibition, Cell Proliferation Inhibition, and In Vivo Antitumor Activity of 4-Anilinoquinazoline Derivatives

CompoundTargetIn Vitro IC50 (nM)Cell LineIn Vitro IC50 (µM)In Vivo ModelDosingTumor Growth Inhibition (TGI) (%)Reference
14d EGFR19del/T790M/C797S-BaF3-EGFR19del/T790M/C797S0.09BaF3-EGFR19del/T790M/C797S Xenograft30 mg/kg67.95[1]
19h EGFR0.47A549 (NSCLC)Sub-micromolar---[2]
HT-29 (Colon)Sub-micromolar---[2]
10a EGFR/VEGFR-2-A549 (NSCLC)Potent (Hypoxia)A549 Xenograft-Significant[3]
10g EGFR/VEGFR-2-A549 (NSCLC)Potent (Hypoxia)A549 Xenograft-Significant[3]
8l EGFR/VEGFR-2-A431 (Epidermoid Carcinoma)8.2---[4]
HUVEC (Endothelial)0.87---[4]
30 EGFR-A431 (Epidermoid Carcinoma)3.5---
33 EGFR-A431 (Epidermoid Carcinoma)3.0---

Note: A direct comparison of TGI values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in the evaluation of 4-anilinoquinazoline derivatives.

In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR.

  • Reagents and Materials: Recombinant human EGFR kinase, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), Adenosine Triphosphate (ATP), kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT), test compounds dissolved in Dimethyl Sulfoxide (DMSO), and a detection kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A serial dilution of the test compounds is prepared in DMSO and then further diluted in the kinase buffer.

    • The EGFR enzyme and the substrate are added to the wells of a microplate.

    • The test compound is added to the wells, and the reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • The enzymatic reaction is stopped, and the amount of ADP produced is quantified using a detection reagent that generates a luminescent or fluorescent signal.

    • The signal is read using a microplate reader.

  • Data Analysis: The luminescence or fluorescence signal is inversely proportional to the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., A549, A431) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the 4-anilinoquinazoline derivatives (or vehicle control) for a specified duration (e.g., 48 or 72 hours).

    • Following treatment, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 values are then determined from dose-response curves.

In Vivo Tumor Xenograft Model

This animal model evaluates the antitumor efficacy of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-10 x 10⁶ cells) in a suitable medium, sometimes mixed with Matrigel, is subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. The tumor volume is calculated using the formula: (Length x Width²)/2.

    • When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

    • The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

  • Efficacy and Toxicity Monitoring:

    • Tumor volumes and body weights are measured throughout the study.

    • At the end of the study, the tumors are excised and weighed.

    • Tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional and national guidelines for the care and use of laboratory animals.

Mandatory Visualizations

Signaling Pathway

The primary mechanism of action for many 4-anilinoquinazoline derivatives is the inhibition of the EGFR signaling pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ADP ADP EGFR->ADP Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates ATP ATP ATP->EGFR Phosphorylation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Transcription->Proliferation EGF EGF Ligand EGF->EGFR Binds Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.

Experimental Workflow

The following diagram illustrates the general workflow for the preclinical evaluation of 4-anilinoquinazoline derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay EGFR Kinase Inhibition Assay (Determine IC50) Data_Correlation Correlate In Vitro and In Vivo Data Kinase_Assay->Data_Correlation Cell_Assay Cell Viability/Proliferation Assay (e.g., MTT on Cancer Cell Lines) (Determine IC50) Xenograft_Model Tumor Xenograft Model (e.g., NSCLC in nude mice) Cell_Assay->Xenograft_Model Select Potent Compounds Cell_Assay->Data_Correlation Efficacy_Study Efficacy Study (Measure Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Efficacy_Study->Data_Correlation Lead_Compound Lead 4-Anilinoquinazoline Derivative Lead_Compound->Kinase_Assay Lead_Compound->Cell_Assay

Caption: General workflow for preclinical evaluation of 4-anilinoquinazoline derivatives.

References

The Accelerated World of Pyrimidine Synthesis: A Comparative Guide to Microwave-Assisted and Conventional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of pyrimidine derivatives is a cornerstone of medicinal chemistry. These heterocyclic compounds form the backbone of numerous pharmaceuticals. The quest for more efficient, cost-effective, and environmentally friendly synthetic routes has led to the widespread adoption of microwave-assisted organic synthesis (MAOS). This guide provides an objective comparison between microwave-assisted and conventional synthesis of pyrimidine derivatives, supported by experimental data, detailed protocols, and workflow visualizations.

The primary advantages of microwave-assisted synthesis are a dramatic reduction in reaction times and often-significant improvements in product yields.[1][2] Conventional heating methods, which rely on conduction and convection to transfer energy, can be slow and inefficient.[1] In contrast, microwave irradiation directly heats the reaction mixture through dielectric polarization, leading to rapid and uniform temperature increases.[1] This accelerated heating can lead to cleaner reactions with fewer side products.[1]

Quantitative Comparison: Reaction Time, Yield, and Energy Consumption

The following table summarizes the key performance indicators for the synthesis of various pyrimidine derivatives using both microwave-assisted and conventional heating methods. The data clearly illustrates the significant advantages of microwave irradiation.

ProductMethodReaction TimeYield (%)Energy Consumption (Conceptual)Reference
2-Amino-4,6-diarylpyrimidinesMicrowave-Assisted5 - 15 minutes72 - 95%Low[3]
Conventional4 - 10 hours65 - 94%High[3]
Thiazolo[3,2-a]pyrimidine DerivativesMicrowave-Assisted8 minutes69 - 88%Low[4]
Conventional24 hours42 - 55%High[4]
Dihydropyrimidinones (Biginelli Reaction)Microwave-Assisted10 minutes36 - 91%Low[5]
ConventionalSeveral hoursGenerally lowerHigh[5]

Experimental Protocols: Synthesis of 2-Amino-4,6-diphenylpyrimidine

To provide a practical comparison, detailed experimental protocols for the synthesis of 2-amino-4,6-diphenylpyrimidine via the Biginelli reaction are presented below.

Microwave-Assisted Synthesis Protocol

A mixture of benzaldehyde (1 mmol), acetophenone (1 mmol), and guanidine hydrochloride (1.5 mmol) in ethanol (5 mL) is placed in a sealed microwave reaction vessel. The reaction mixture is irradiated with microwaves at a constant power of 300 W and a temperature of 120°C for 10 minutes.[3][5] After cooling, the resulting solid is filtered, washed with cold ethanol, and dried to afford the pure product.

Conventional Synthesis Protocol

Benzaldehyde (1 mmol), acetophenone (1 mmol), and guanidine hydrochloride (1.5 mmol) are dissolved in ethanol (15 mL) in a round-bottom flask equipped with a reflux condenser. The mixture is heated to reflux using a heating mantle and stirred for 8 hours.[3] After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The precipitated solid is then filtered, washed with cold ethanol, and dried to yield the final product.

Workflow and Mechanistic Diagrams

To visually represent the processes, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_microwave Microwave-Assisted Synthesis cluster_conventional Conventional Synthesis M_Start Reactants & Solvent in Sealed Vessel M_Process Microwave Irradiation (Minutes) M_Start->M_Process Rapid & Direct Heating M_End Product M_Process->M_End C_Start Reactants & Solvent in Flask C_Process External Heating (Hours) C_Start->C_Process Slow & Indirect Heating C_End Product C_Process->C_End

Caption: General workflow for microwave-assisted vs. conventional synthesis.

Biginelli_Reaction Reactants Aldehyde + β-Diketone + Guanidine Intermediate1 Iminium Ion Formation Reactants->Intermediate1 Intermediate2 Michael Addition Intermediate1->Intermediate2 Intermediate3 Cyclization & Dehydration Intermediate2->Intermediate3 Product Dihydropyrimidine Intermediate3->Product

Caption: Simplified mechanism of the Biginelli reaction for pyrimidine synthesis.

The "Green" Advantage of Microwave Synthesis

Beyond the significant improvements in reaction time and yield, microwave-assisted synthesis aligns with the principles of "green chemistry." The reduced reaction times directly translate to lower energy consumption.[6] Studies have shown that microwave reactors can consume significantly less energy compared to conventional heating methods for the same transformation.[6] Furthermore, the efficiency of microwave heating can often reduce the need for large volumes of solvents, thereby minimizing chemical waste.[1]

References

Head-to-Head Comparison of 4-(2-Pyrimidinyloxy)aniline Analogs and Related Compounds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Guide

The 4-(2-pyrimidinyloxy)aniline scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse range of therapeutic agents.[1] Analogs derived from this core, along with the structurally related anilino-pyrimidines, have demonstrated significant potential in oncology and other disease areas. This guide provides a head-to-head comparison of these analogs based on their performance in various cell-based assays, supported by experimental data from published studies. The objective is to offer a clear, data-driven perspective to aid researchers in the selection and development of promising lead compounds.

I. Comparative Efficacy in Cancer Cell Lines

The anti-proliferative activity of this compound analogs and related anilino-pyrimidines has been evaluated across a spectrum of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) and effective concentration (EC₅₀) values, providing a quantitative measure of their cytotoxic and apoptosis-inducing capabilities.

Table 1: Antiproliferative Activity of Anilino-Pyrimidine Analogs

A study on novel pyrimidine aniline molecular hybrids revealed varying degrees of cytotoxicity against several cancer cell lines. The data underscores the influence of different substitutions on the aniline ring.

Compound IDSubstitutionHeLa (Cervical) IC₅₀ (µM)MCF7 (Breast) IC₅₀ (µM)PA-1 (Ovarian) IC₅₀ (µM)LoVo (Colorectal) IC₅₀ (µM)NHDF (Normal Fibroblast) IC₅₀ (µM)Reference
4c 4-Cl-10.6 ± 1.01---[2]
4d 4-NO₂-11.71 ± 1.02---[2]
4e 4-OCH₃Good Activity9.12 ± 0.45Good ActivityGood ActivityModerate Activity[2]
4f 2,5-diCl-11.47 ± 1.05---[2]
4g ---14.85 ± 0.9713.78 ± 1.01-[2]
4h ----20.09 ± 1.05-[2]
4i -11.25 ± 0.51----[2]
4j 3,4-diCH₃-26.78 ± 2.9812.39 ± 4.2511.47 ± 0.51-[2]
Doxorubicin Standard Drug-----[2]

Note: "Good Activity" and "Moderate Activity" are as described in the source publication, which did not provide specific IC₅₀ values for those instances.

Table 2: Apoptosis Induction by 4-Anilino-2-(2-pyridyl)pyrimidines

A series of 4-anilino-2-(2-pyridyl)pyrimidines were identified as potent inducers of apoptosis. The lead compound, 5l, demonstrated significantly enhanced potency compared to the initial hit, 5a.

Compound IDSubstitutionT47D (Breast) EC₅₀ (nM) (Caspase Activation)H1299 (Lung) ActivityHT29 (Colon) ActivityTubulin Polymerization IC₅₀ (µM)Reference
5a 3-OCH₃-InactiveInactive> 50[3]
5l 2,5-diOCH₃18ActiveActive< 0.5[3]

Note: EC₅₀ refers to the half-maximal effective concentration for caspase activation, a marker of apoptosis.

Table 3: Activity of 2-Anilino-4-(benzimidazol-1-yl)pyrimidine Derivatives

This class of compounds exhibited strong antiproliferative effects, particularly against liver and cervical cancer cell lines.

Compound IDHepG2 (Liver) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)Reference
4g 7.59-[4]
4j 8.54-[4]
4m 3.566.39[4]
4q 5.889.71[4]
Doxorubicin 4.505.57[4]

II. Mechanism of Action: Targeting Key Cellular Pathways

The anticancer activity of these pyrimidine derivatives often stems from their ability to interfere with fundamental cellular processes, including cell cycle progression and apoptosis.

Apoptosis Induction and Tubulin Polymerization Inhibition

Several anilino-pyrimidine analogs have been shown to induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[3][5][6] For instance, compound 5l from the 4-anilino-2-(2-pyridyl)pyrimidine series was found to be a potent inhibitor of tubulin polymerization, a process essential for cell division.[3] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[3]

apoptosis_pathway cluster_drug Anilino-Pyrimidine Analog (e.g., 5l) cluster_cell Cancer Cell drug Compound 5l tubulin Tubulin Polymerization drug->tubulin Inhibits microtubules Microtubule Formation tubulin->microtubules Leads to mitotic_spindle Mitotic Spindle Assembly microtubules->mitotic_spindle Essential for g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption causes apoptosis Apoptosis g2m_arrest->apoptosis Triggers

Caption: Signaling pathway of apoptosis induction via tubulin polymerization inhibition.

Kinase Inhibition

Another significant mechanism of action for this class of compounds is the inhibition of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. Certain 2-substituted aniline pyrimidine derivatives have been identified as potent dual inhibitors of Mer and c-Met kinases, both of which are implicated in tumor growth and metastasis.[7][8][9]

III. Experimental Protocols

The data presented in this guide were generated using standardized cell-based assays. Below are the methodologies for the key experiments cited.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution was added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The supernatant was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.[2]

Caption: A typical experimental workflow for an MTT-based cell viability assay.

Caspase-Based Apoptosis Assay

Caspases are a family of proteases that play a essential role in programmed cell death. Assays that measure caspase activity are used to quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compounds for a defined period.

  • Lysis: Cells are lysed to release intracellular contents, including caspases.

  • Substrate Addition: A specific caspase substrate conjugated to a fluorophore or chromophore is added to the cell lysate.

  • Incubation: The mixture is incubated to allow active caspases to cleave the substrate.

  • Signal Detection: The resulting fluorescent or colorimetric signal is measured, which is proportional to the caspase activity.

  • Data Analysis: The EC₅₀ value, the concentration of the compound that produces 50% of the maximal caspase activation, is determined.[3]

IV. Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the pyrimidine and aniline rings.

  • Aniline Ring Substitutions: Small, electron-donating groups at the meta-position of the anilino ring have been shown to be important for activity.[3] For example, the introduction of a second methoxy group to create a 2,5-dimethoxy substitution (compound 5l) resulted in a 20-fold increase in potency compared to the mono-substituted analog (5a).[3]

  • Pyrimidine Ring Substitutions: Modifications to the pyrimidine core can significantly impact activity and selectivity. For instance, the fusion of a thiophene ring to the pyrimidine scaffold has led to the discovery of potent apoptosis inducers.[6]

V. Conclusion

The this compound scaffold and its anilino-pyrimidine bioisosteres represent a versatile platform for the design of novel therapeutic agents. The data compiled in this guide highlight the potent anticancer activities of several analogs, with mechanisms of action that include the induction of apoptosis via tubulin polymerization inhibition and the dual inhibition of key oncogenic kinases. The structure-activity relationships discussed provide a rational basis for the further optimization of these compounds. Researchers are encouraged to consider the specific cellular context and target pathways when selecting and developing these promising molecules for further investigation.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-(2-Pyrimidinyloxy)aniline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Inhibitor Selectivity with Supporting Experimental Data

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The 4-(2-Pyrimidinyloxy)aniline scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. However, achieving high selectivity remains a significant challenge, as many inhibitors interact with multiple kinases, leading to off-target effects. This guide provides a comparative analysis of the cross-reactivity profiles of this compound-based inhibitors and related anilinopyrimidine analogs, offering insights into their selectivity and potential therapeutic applications.

Quantitative Cross-Reactivity Profiles

The following tables summarize the cross-reactivity data for representative anilinopyrimidine-based kinase inhibitors. The data is presented as either the half-maximal inhibitory concentration (IC50) or the percentage of control (POC), where a lower value indicates stronger binding and inhibition. This quantitative data is essential for comparing the selectivity of different compounds and identifying potential off-target interactions.

Table 1: Inhibitory Activity of 2-Substituted Aniline Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)
18c Mer18.5 ± 2.3
c-Met33.6 ± 4.3
14a Mer8.1
14b Mer9.6

Data adapted from a study on 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met inhibitors.[1]

Table 2: Kinase Selectivity Profile of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea Derivatives

Kinase TargetCompound 19 (% of Control)Compound 26 (% of Control)
PDGFRβ 22
KIT 58
VEGFR2 1012
EGFR 8592
FGFR1 7888
SRC 9598
LCK 9396

This table presents a selection of kinases from a broader panel, with the percentage of control (POC) indicating the remaining kinase activity in the presence of the inhibitor. Lower percentages signify stronger inhibition. Data derived from a study on selective inhibitors of the class III receptor tyrosine kinase subfamily.[2]

Key Signaling Pathways

Understanding the signaling pathways affected by these inhibitors is crucial for predicting their biological effects. The following diagrams, generated using the DOT language, illustrate a simplified overview of pathways commonly targeted by anilinopyrimidine-based inhibitors.

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Anilinopyrimidine Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway Inhibition

Mer_cMet_Signaling_Pathway GAS6 GAS6 Mer Mer GAS6->Mer HGF HGF cMet c-Met HGF->cMet Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Mer->Downstream cMet->Downstream Inhibitor 2-Substituted Aniline Pyrimidine Inhibitor Inhibitor->Mer Inhibitor->cMet Outcomes Cell Survival, Proliferation, Migration Downstream->Outcomes

Dual Inhibition of Mer and c-Met Pathways

Experimental Protocols for Cross-Reactivity Profiling

Accurate assessment of inhibitor cross-reactivity relies on robust and well-defined experimental methodologies. Several platforms are widely used to profile kinase inhibitors against large panels of kinases. The following are detailed protocols for three common assay types.

KINOMEscan™ Competition Binding Assay

This high-throughput assay platform measures the binding affinity of a test compound to a large panel of kinases.

Principle: The assay is based on a competitive binding format where a test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.[3][4][5]

Experimental Workflow:

KINOMEscan_Workflow Start Start Prepare Prepare Kinase (DNA-tagged) Start->Prepare Incubate Incubate Kinase, Beads & Inhibitor Prepare->Incubate Immobilize Immobilize Ligand on beads Immobilize->Incubate Wash Wash to remove unbound kinase Incubate->Wash Quantify Quantify bound kinase via qPCR Wash->Quantify Analyze Data Analysis (Kd or % of control) Quantify->Analyze End End Analyze->End

KINOMEscan™ Experimental Workflow

Detailed Steps:

  • Kinase Preparation: Human kinases are expressed and tagged with a unique DNA identifier.

  • Ligand Immobilization: A broadly active kinase inhibitor (ligand) is immobilized on a solid support (e.g., beads).

  • Competition Assay: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound at various concentrations.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified by measuring the amount of its DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The results are typically reported as the dissociation constant (Kd) or the percentage of the kinase that remains bound compared to a DMSO control.

NanoBRET™ Cellular Target Engagement Assay

This assay measures the binding of a test compound to a target kinase within living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. When a test compound displaces the tracer, the BRET signal decreases.[6][7]

Experimental Workflow:

NanoBRET_Workflow Start Start Transfect Transfect cells with NanoLuc-Kinase fusion Start->Transfect Seed Seed cells in assay plate Transfect->Seed Add Add NanoBRET Tracer & Test Compound Seed->Add Incubate Incubate at 37°C Add->Incubate Measure Add substrate and measure BRET signal Incubate->Measure Analyze Data Analysis (IC50) Measure->Analyze End End Analyze->End

NanoBRET™ Experimental Workflow

Detailed Steps:

  • Cell Preparation: Cells are transiently or stably transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Seeding: The transfected cells are seeded into multi-well plates.

  • Compound and Tracer Addition: The test compound and a cell-permeable fluorescent tracer are added to the cells.

  • Incubation: The plate is incubated to allow for compound entry and binding to the target kinase.

  • Signal Detection: A substrate for NanoLuc® is added, and the luminescence and fluorescence signals are measured using a plate reader capable of detecting BRET.

  • Data Analysis: The BRET ratio is calculated, and the data is used to determine the IC50 value of the test compound.

Radiometric Kinase Assay

This is a traditional and widely used method to measure the catalytic activity of a kinase and the inhibitory effect of a compound.

Principle: This assay measures the transfer of a radiolabeled phosphate group (usually from [γ-³²P]ATP or [γ-³³P]ATP) to a kinase substrate (peptide or protein).[8][9][10] The amount of incorporated radioactivity is proportional to the kinase activity.

Experimental Workflow:

Radiometric_Assay_Workflow Start Start Prepare Prepare reaction mix: Kinase, Substrate, Buffer, Inhibitor Start->Prepare Initiate Initiate reaction with [γ-³²P/³³P]ATP Prepare->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop reaction Incubate->Stop Separate Separate phosphorylated substrate from free ATP (e.g., filter binding) Stop->Separate Detect Detect radioactivity (Scintillation counting) Separate->Detect Analyze Data Analysis (IC50) Detect->Analyze End End Analyze->End

Radiometric Kinase Assay Workflow

Detailed Steps:

  • Reaction Setup: A reaction mixture containing the purified kinase, a suitable substrate, buffer, and the test inhibitor is prepared in a multi-well plate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Reaction Termination: The reaction is stopped, typically by adding a strong acid or a chelating agent like EDTA.

  • Separation: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. A common method is to spot the reaction mixture onto a filter membrane that binds the substrate, followed by washing to remove the free ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

By employing these and other advanced profiling techniques, researchers can gain a comprehensive understanding of the selectivity of this compound-based inhibitors, enabling the development of safer and more effective targeted therapies.

References

New Pyrimidine Derivatives Show Promise in Overcoming Doxorubicin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers have synthesized a novel series of pyrimidine derivatives that demonstrate significant anticancer activity, with some compounds showing superiority to the standard-of-care chemotherapy drug, doxorubicin, particularly in doxorubicin-resistant cancer cell lines. These findings, detailed in a recent study, highlight the potential of these new compounds to address the critical challenge of drug resistance in cancer therapy. The study provides a comprehensive benchmark of these derivatives against doxorubicin, offering valuable data for the drug development community.

The research focused on a series of newly synthesized pyrimidine derivatives, evaluating their cytotoxic effects on a panel of human cancer cell lines, including colon adenocarcinoma (LoVo), doxorubicin-resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), human leukemic lymphoblasts (CCRF-CEM), and human monocytic leukemia (THP-1). The results indicate that several of the novel compounds exhibit potent anticancer activity, in some cases surpassing that of doxorubicin.

Comparative Cytotoxicity

The in vitro cytotoxic activity of the new pyrimidine derivatives and doxorubicin was assessed using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined after 72 hours of treatment. The results are summarized in the table below.

CompoundLoVo (IC50 in µM)LoVo/DX (IC50 in µM)MCF-7 (IC50 in µM)A549 (IC50 in µM)HeLa (IC50 in µM)CCRF-CEM (IC50 in µM)THP-1 (IC50 in µM)
New Pyrimidine Derivative 1 1.8 ± 0.12.5 ± 0.22.1 ± 0.13.0 ± 0.32.8 ± 0.21.5 ± 0.11.9 ± 0.1
New Pyrimidine Derivative 2 2.5 ± 0.23.1 ± 0.32.9 ± 0.24.2 ± 0.43.9 ± 0.32.1 ± 0.22.6 ± 0.2
New Pyrimidine Derivative 3 1.5 ± 0.11.9 ± 0.11.8 ± 0.12.5 ± 0.22.2 ± 0.21.2 ± 0.11.6 ± 0.1
Doxorubicin 2.2 ± 0.215.8 ± 1.22.5 ± 0.33.8 ± 0.43.5 ± 0.31.8 ± 0.22.1 ± 0.2

Notably, New Pyrimidine Derivative 3 demonstrated the most potent cytotoxic activity across all tested cell lines, with lower IC50 values than doxorubicin. Crucially, in the doxorubicin-resistant LoVo/DX cell line, the new pyrimidine derivatives exhibited significantly greater efficacy than doxorubicin, suggesting their potential to overcome multidrug resistance.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

To elucidate the mechanism of their anticancer activity, the new pyrimidine derivatives were investigated for their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.

Apoptosis Induction

Apoptosis was assessed by Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry. The results showed a significant increase in the percentage of apoptotic cells in both A549 lung cancer and CCRF-CEM leukemia cell lines after treatment with the new pyrimidine derivatives compared to doxorubicin. For instance, one of the lead compounds induced apoptosis in over 70% of A549 cells at a concentration of 10 µM, which was approximately 20% higher than the effect of doxorubicin at the same concentration[1].

Treatment (10 µM)A549 % Apoptotic Cells (Early + Late)CCRF-CEM % Apoptotic Cells (Early + Late)
Control 3.5 ± 0.5%4.1 ± 0.6%
New Pyrimidine Derivative 1 65.2 ± 4.1%58.9 ± 3.7%
New Pyrimidine Derivative 3 72.1 ± 5.3%63.4 ± 4.5%
Doxorubicin 51.3 ± 3.9%49.8 ± 3.5%
Cell Cycle Analysis

The effect of the compounds on cell cycle progression was analyzed by flow cytometry after PI staining. The new pyrimidine derivatives induced a significant arrest of cancer cells in the G2/M and S phases of the cell cycle, thereby inhibiting cell proliferation. The distribution of cells in different phases of the cell cycle is presented below for the A549 cell line.

Treatment (10 µM)% G0/G1 Phase% S Phase% G2/M Phase
Control 60.1 ± 3.1%25.4 ± 1.8%14.5 ± 1.2%
New Pyrimidine Derivative 1 35.2 ± 2.5%30.1 ± 2.1%34.7 ± 2.8%
New Pyrimidine Derivative 3 28.9 ± 2.2%33.5 ± 2.4%37.6 ± 3.1%
Doxorubicin 45.8 ± 2.9%28.9 ± 2.0%25.3 ± 1.9%

Overcoming Multidrug Resistance

A key finding of the study is the ability of the new pyrimidine derivatives to counteract the effects of P-glycoprotein (P-gp), a major contributor to multidrug resistance in cancer cells. P-gp acts as an efflux pump, removing chemotherapy drugs from the cell. The study demonstrated that the new compounds inhibit P-gp activity more effectively than doxorubicin in doxorubicin-resistant LoVo/DX cells[1]. This was evaluated by measuring the intracellular accumulation of Rhodamine 123, a fluorescent substrate of P-gp.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, diagrams of the key signaling pathways and experimental workflows are provided below.

Doxorubicin_Mechanism_of_Action cluster_cell Cancer Cell Dox Doxorubicin CellMembrane DNA DNA Dox->DNA Intercalates TopoisomeraseII Topoisomerase II Dox->TopoisomeraseII Inhibits Mitochondria Mitochondria Dox->Mitochondria Generates Nucleus Nucleus DNA_Damage DNA Damage DNA->DNA_Damage TopoisomeraseII->DNA Causes DNA strand breaks ROS Reactive Oxygen Species (ROS) ROS->DNA_Damage Mitochondria->ROS Generates Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest DNA_Damage->Apoptosis DNA_Damage->CellCycleArrest

Caption: Mechanism of action of Doxorubicin.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Novel Pyrimidine Derivatives CellCulture Cancer Cell Line Culture Synthesis->CellCulture MTT Cytotoxicity Assay (MTT) CellCulture->MTT Apoptosis Apoptosis Assay (Annexin V/PI) CellCulture->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) CellCulture->CellCycle Pgp P-gp Activity Assay (Rhodamine 123) CellCulture->Pgp IC50 IC50 Determination MTT->IC50 FlowCytometry Flow Cytometry Data Analysis Apoptosis->FlowCytometry CellCycle->FlowCytometry Pgp->FlowCytometry Comparison Comparison with Doxorubicin IC50->Comparison FlowCytometry->Comparison

Caption: Experimental workflow for benchmarking.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT Cytotoxicity Assay
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the new pyrimidine derivatives or doxorubicin for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Cells were treated with the test compounds or doxorubicin for 24 hours.

  • Cell Harvesting: Cells were harvested, washed with PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of propidium iodide were added to the cell suspension.

  • Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Cell Cycle Analysis
  • Cell Treatment: Cells were treated with the test compounds or doxorubicin for 24 hours.

  • Cell Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

  • Staining: Fixed cells were washed and stained with a solution containing propidium iodide and RNase A.

  • Incubation: Cells were incubated for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution.

Conclusion

The new pyrimidine derivatives represent a promising new class of anticancer agents with the potential to overcome doxorubicin resistance. Their potent cytotoxic effects, ability to induce apoptosis and cell cycle arrest, and inhibition of P-glycoprotein activity warrant further investigation and preclinical development. These findings provide a strong rationale for the continued exploration of pyrimidine-based scaffolds in the design of novel and effective cancer therapies.

References

Safety Operating Guide

Proper Disposal of 4-(2-Pyrimidinyloxy)aniline: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: 4-(2-Pyrimidinyloxy)aniline must be managed as hazardous waste. Disposal through standard drainage or as regular trash is strictly prohibited. This guide provides comprehensive procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. The disposal protocols are formulated based on the hazardous nature of aniline compounds.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves such as butyl, neoprene, or Viton are recommended. Nitrile gloves are not advised for handling aniline and its derivatives.[2][3]

  • Eye Protection: Chemical splash goggles are essential.[2]

  • Protective Clothing: A fully-buttoned lab coat must be worn.[2]

  • Respiratory Protection: All work with this compound should be performed in a certified chemical fume hood to prevent inhalation.[2]

Quantitative Data for Aniline (Reference)

The following data for aniline should be used as a conservative reference for this compound in the absence of specific data for the derivative.[2]

PropertyValueReference
Oral LD50 (Rat)250 mg/kg[3]
Dermal LD50 (Rabbit)840 mg/kg[3]
Inhalation LC50 (Rat)3.3 mg/L (4 hours)[3]
RCRA Waste CodeU012[4]

Step-by-Step Disposal Procedure

The proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety.

Experimental Protocol: Waste Segregation and Collection
  • Waste Identification: All materials containing this compound must be classified as hazardous waste. This includes the pure compound, solutions, and any contaminated lab supplies (e.g., filter paper, pipette tips).[5]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's hazardous waste management guidelines.[1]

  • Container Selection: Use a dedicated, compatible, and clearly labeled hazardous waste container. A polyethylene container is a suitable choice.[3]

  • Labeling: The container must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".[2]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials like strong oxidizing agents and strong acids.[3]

Spill Management

Small Spills: If a small spill occurs (an amount that can be cleaned up in approximately 10 minutes by trained personnel), you may proceed with the cleanup.[3]

  • Personal Protective Equipment: Ensure you are wearing the appropriate PPE.[3]

  • Absorption: Cover the spill with an inert, dry material such as vermiculite, sand, or earth.[2]

  • Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[2]

  • Decontamination: Ventilate and wash the affected area once the cleanup is complete.[2]

Large Spills: In the event of a significant spill, immediate evacuation of the area is necessary.[3]

  • Evacuate and Secure: Evacuate the immediate vicinity and secure the area to prevent entry.[3]

  • Notify: Inform others in the laboratory and contact your institution's Environmental Health and Safety (EHS) department or emergency services.[3]

Disposal Workflow

DisposalWorkflow cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Segregate Waste A->B Handle Waste C Use Labeled, Compatible Container B->C D Collect Solid and Liquid Waste Separately C->D E Seal Container D->E After Collection F Store in Designated, Secure Area E->F G Arrange for Professional Disposal F->G For Pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-(2-Pyrimidinyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 4-(2-Pyrimidinyloxy)aniline. Adherence to these procedures is critical for ensuring personal safety and proper environmental stewardship. This information is designed to supplement, not replace, your institution's established safety protocols and a thorough review of any available Safety Data Sheet (SDS).

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Acute Toxicity 4, Oral (H302): Harmful if swallowed.

  • Skin Sensitization 1 (H317): May cause an allergic skin reaction.[1]

The GHS pictogram associated with this chemical is the exclamation mark (GHS07), and the signal word is "Warning".[1]

Due to the nature of these hazards, particularly its classification as a skin sensitizer, stringent adherence to the recommended Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Check manufacturer's compatibility charts for breakthrough times.To prevent skin contact and absorption, which can lead to skin sensitization.[2]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from potential splashes of the solid compound or solutions.
Skin and Body Protection A fully buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.To prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

2.1. Engineering Controls:

  • Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

2.2. Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is donned correctly. Prepare your workspace by covering the bench with absorbent, disposable liners.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions involving this compound within a chemical fume hood.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent and then soap and water.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

4.1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent pads) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste from experiments containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known and approved by your institution's environmental health and safety department.

4.2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

4.3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

4.4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's licensed chemical waste disposal service. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

cluster_handling Handling Workflow cluster_ppe Personal Protective Equipment Preparation Preparation Weighing_in_Hood Weighing_in_Hood Preparation->Weighing_in_Hood Solid Dissolving Dissolving Weighing_in_Hood->Dissolving Reaction_in_Hood Reaction_in_Hood Dissolving->Reaction_in_Hood Post-Handling_Decontamination Post-Handling_Decontamination Reaction_in_Hood->Post-Handling_Decontamination Gloves Gloves Goggles Goggles Lab_Coat Lab_Coat

Caption: Workflow for handling this compound.

cluster_disposal Disposal Workflow cluster_waste_types Waste Types Segregate_Waste Segregate_Waste Label_Container Label_Container Segregate_Waste->Label_Container Store_Safely Store_Safely Label_Container->Store_Safely Licensed_Disposal Licensed_Disposal Store_Safely->Licensed_Disposal Solid_Waste Solid_Waste Solid_Waste->Segregate_Waste Liquid_Waste Liquid_Waste Liquid_Waste->Segregate_Waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.